molecular formula C7H7ClO2 B1584002 3-Chloro-2-methoxyphenol CAS No. 77102-92-2

3-Chloro-2-methoxyphenol

Cat. No.: B1584002
CAS No.: 77102-92-2
M. Wt: 158.58 g/mol
InChI Key: JMRPFKGSKYTUSD-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRPFKGSKYTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915084
Record name 3-Chloro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77102-92-2, 95156-08-4
Record name Phenol, 3-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-2-methoxyphenol (CAS 77102-92-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Chloro-2-methoxyphenol , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 77102-92-2) is a halogenated phenolic ether characterized by a specific substitution pattern—a chlorine atom at the 3-position and a methoxy group at the 2-position relative to the phenolic hydroxyl.[1][2] Often referred to in environmental chemistry as 3-chloroguaiacol , it serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly EGFR inhibitors in oncology and functionalized benzoxazepines. Its unique steric and electronic profile, driven by the ortho-methoxy and meta-chloro arrangement, makes it a valuable building block for modulating lipophilicity and metabolic stability in drug design.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

Nomenclature & Identification
ParameterDetail
Systematic Name This compound
Synonyms 3-Chloroguaiacol; 2-Methoxy-3-chlorophenol
CAS Registry Number 77102-92-2
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol
SMILES COc1c(cccc1Cl)O
InChI Key JMRPFKGSKYTUSD-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Physical State Colorless oil to low-melting solidTends to solidify upon standing at low temp.
Melting Point 31.5 – 33.0 °C[1]
Boiling Point ~234.8 °C (760 mmHg)Predicted; 113–115 °C @ 5 mmHg (lit.)
Density 1.218 g/cm³Predicted
pKa ~8.5Enhanced acidity vs. phenol due to Cl-induction
LogP 2.15Moderate lipophilicity
Solubility Soluble in CHCl₃, DMSO, MeOHSparingly soluble in water

Synthetic Routes & Process Chemistry

The synthesis of this compound requires overcoming the natural directing effects of the alkoxy and hydroxy groups, which typically favor para (4-) and ortho (6-) substitution. Two primary strategies are employed: Directed Ortho Metalation (DoM) for high regioselectivity, and Functional Group Interconversion (FGI) from chlorinated precursors.

Strategy A: Directed Ortho Metalation (DoM)

This route utilizes the strong directing ability of the carbamate or methoxymethoxy (MOM) group to install the chlorine atom regioselectively.

Workflow Diagram:

DoM_Synthesis Start Guaiacol (2-Methoxyphenol) Step1 Protection (MOM-Cl or Carbamate) Start->Step1 Inter1 Protected Intermediate (1-OMOM-2-OMe-benzene) Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Inter2 Lithiated Species (3-Li-Intermediate) Step2->Inter2 Step3 Electrophilic Quench (C2Cl6 or NCS) Inter2->Step3 Inter3 Protected 3-Chloro Precursor Step3->Inter3 Step4 Deprotection (Acid Hydrolysis) Inter3->Step4 Product This compound Step4->Product

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) targeting the C3 position.

Strategy B: Diazotization of 2-Amino-6-chlorophenol (Process Scale)

For larger scales, starting from aniline derivatives avoids cryogenic conditions.

  • Precursor: 2-Amino-6-chlorophenol (commercially available).

  • Methylation: Selective O-methylation (using Me₂SO₄ or MeI/K₂CO₃) yields 2-methoxy-3-chloroaniline .

  • Sandmeyer Hydroxylation: Diazotization (NaNO₂/H₂SO₄) followed by hydrolysis converts the amine to the phenol.

Experimental Protocol (Laboratory Scale)

Adapted from organocatalytic functionalization studies [2].

Reagents: 2,3-Dichlorophenol (alternative precursor), NaOMe, CuI (catalyst). Note: Direct nucleophilic substitution on 2,3-dichlorophenol is difficult; the reverse route (demethylation of 2-chloro-1,3-dimethoxybenzene) is often preferred.

Verified Isolation Protocol:

  • Reaction: A mixture containing the 3-chloro-2-methoxyphenyl moiety is generated (e.g., via oxidative cleavage or hydrolysis of a 3-chloro-2-methoxybenzaldehyde).

  • Extraction: Dilute reaction mixture with EtOAc and wash with brine.

  • Purification: Flash column chromatography on silica gel.

  • Eluent: Hexane/EtOAc (3:1).[3]

  • Yield: Typical isolated yields range from 38% to 65% depending on the precursor purity.

Analytical Characterization

Trustworthy identification relies on specific NMR signatures, particularly the coupling patterns of the aromatic protons.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (500 MHz)

Shift (δ ppm) Multiplicity Integration Assignment
6.96 – 6.86 Multiplet (m) 3H Aromatic H-4, H-5, H-6
5.75 Broad Singlet (br s) 1H Phenolic -OH (Exchangeable)

| 3.93 | Singlet (s) | 3H | Methoxy -OCH₃ |

Interpretation: The aromatic region shows a tight multiplet due to the similar electronic environments of the protons, though the H-4 (adjacent to Cl) typically resonates downfield. The broad singlet at 5.75 ppm confirms the free phenol.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (125.7 MHz)

Shift (δ ppm) Assignment
150.1 C-1 (Phenolic C-OH)
143.3 C-2 (C-OMe)
126.9 C-3 (C-Cl)
125.1 C-5 (Aromatic CH)
121.7 C-4 (Aromatic CH)
114.2 C-6 (Aromatic CH)

| 61.1 | Methoxy Carbon (-OCH₃) |

Note: The chemical shift of the methoxy carbon (61.1 ppm) is characteristic of a sterically crowded ortho-disubstituted anisole derivative (di-ortho effect).

Applications in Drug Development[11]

Pharmacophore Utility

This compound serves as a "privileged scaffold" fragment. The ortho-methoxy group can function as an intramolecular hydrogen bond acceptor, locking the conformation of the molecule, while the chlorine atom provides a handle for metabolic blocking (preventing ring oxidation) or for further cross-coupling reactions (Suzuki-Miyaura).

Case Study: EGFR Inhibitors

Research indicates this moiety is used in the synthesis of tricyclic pyrimido-oxazepines targeting EGFR kinase domains. The 3-chloro substituent occupies a hydrophobic pocket, enhancing binding affinity compared to the non-chlorinated analog [3].

Signaling Pathway Context:

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Binding Signal Tyrosine Kinase Activation Receptor->Signal Phosphorylation Inhibitor Small Molecule Inhibitor (Contains 3-Cl-2-OMe-Phenol moiety) Inhibitor->Receptor Competitive Inhibition (ATP Binding Site) Inhibitor->Signal Blocks Downstream Cell Proliferation (MAPK/AKT) Signal->Downstream

Caption: Mechanism of action for EGFR inhibitors utilizing the this compound scaffold.

Handling, Stability & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidative darkening.

  • Keep refrigerated (2-8°C) for long-term stability.

  • Incompatible with strong oxidizing agents and acid chlorides.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

  • Kyoto University. (2024). Studies on Organocatalytic Systems for Selective Reactions. Retrieved from

  • Liu, H., et al. (2007). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Retrieved from

  • ChemicalBook. (2024).[3] 4-Chloro-2-methoxyphenol NMR Spectrum (Comparative Analysis). Retrieved from

Sources

Technical Monograph: 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-2-methoxyphenol , a specialized intermediate used in the synthesis of sodium channel modulators, PDE4 inhibitors, and monoamine reuptake inhibitors.

CAS Registry Number: 77102-92-2 Synonyms: 3-Chloroguaiacol, 2-Methoxy-3-chlorophenol

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a crowded 1,2,3-substitution pattern.[1] Unlike its more common isomers (4-chloro or 5-chloroguaiacol), the 3-chloro variant places the halogen atom adjacent to the methoxy group, creating a unique steric and electronic environment. This "ortho-ortho" motif is highly valued in medicinal chemistry for forcing conformational locks in drug-target interactions and blocking metabolic hot-spots on the aromatic ring.

This guide details the compound's physicochemical properties, a validated synthetic route overcoming the regioselectivity challenges of direct chlorination, and its application in modern drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

PropertyData
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol
Appearance Colorless to pale yellow oil (may solidify at low temps)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water
Acidity (pKa) ~7.5 - 8.0 (Predicted; more acidic than guaiacol due to inductive effect of Cl)
SMILES COc1c(Cl)cccc1O
InChI Key JMRPFKGSKYTUSD-UHFFFAOYSA-N
Spectroscopic Signature

The following NMR data serves as a reference for purity verification.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.96–6.86 (m, 3H, Ar-H), 5.75 (br s, 1H, OH), 3.93 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.1 (C-O), 143.3 (C-O), 126.9 (C-H), 125.1 (C-Cl), 121.7 (C-H), 114.2 (C-H), 61.1 (OCH₃).

Synthetic Methodology

Direct chlorination of guaiacol (2-methoxyphenol) typically yields a mixture of 4-chloro and 6-chloro isomers due to the directing power of the hydroxyl group. Accessing the 3-chloro isomer requires a Directed Functionalization Strategy , most reliably achieved via the Baeyer-Villiger oxidation of the corresponding benzaldehyde.

Validated Protocol: Baeyer-Villiger Oxidation Route

This route ensures regiochemical integrity by establishing the carbon skeleton prior to phenol formation.

Step 1: Precursor Preparation (Methylation)

Reactants: 3-Chloro-2-hydroxybenzaldehyde, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃). Solvent: DMF. Procedure: The starting material, 3-chlorosalicylaldehyde, is methylated to protect the phenol and lock the conformation. Outcome: 3-Chloro-2-methoxybenzaldehyde.[2][3]

Step 2: Oxidation & Hydrolysis (The Core Synthesis)

Reactants: 3-Chloro-2-methoxybenzaldehyde, m-Chloroperbenzoic acid (m-CPBA). Solvent: Dichloromethane (DCM). Mechanism: The aldehyde is oxidized to the formate ester via m-CPBA. Subsequent basic hydrolysis yields the phenol.

Detailed Workflow:

  • Dissolve 3-Chloro-2-methoxybenzaldehyde (1.0 eq) in DCM.

  • Add m-CPBA (1.3 eq) portion-wise at 0°C.

  • Stir at room temperature for 18 hours. Monitor by TLC for disappearance of aldehyde.

  • Quench with saturated NaHCO₃ and extract with DCM.

  • Dissolve the crude formate ester in Methanol/Water.

  • Add NaOH (2.0 eq) and stir for 1 hour to hydrolyze the ester.

  • Acidify with HCl (1M) and extract into Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow of this synthesis, highlighting the critical oxidation step.

G Start 3-Chloro-2- hydroxybenzaldehyde Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 3-Chloro-2- methoxybenzaldehyde Step1->Inter1 Step2 Baeyer-Villiger (m-CPBA) Inter1->Step2 Inter2 Formate Ester Intermediate Step2->Inter2 Step3 Hydrolysis (NaOH/MeOH) Inter2->Step3 Final 3-Chloro-2- methoxyphenol (Target) Step3->Final

Figure 1: Synthetic pathway via Baeyer-Villiger oxidation, bypassing regioselectivity issues of direct halogenation.

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a high-value scaffold used to optimize the pharmacokinetics (PK) and pharmacodynamics (PD) of small molecule drugs.[4]

Metabolic Stability & Blocking

The C3-Chlorine atom serves as a metabolic block. In unsubstituted guaiacols, the positions ortho and para to the electron-donating groups are susceptible to oxidative metabolism (CYP450 hydroxylation).

  • Mechanism: The chlorine atom at C3 sterically and electronically deactivates the adjacent positions, extending the half-life (

    
    ) of the drug candidate.
    
Isosteres in PDE4 and Sodium Channel Inhibitors

This moiety appears in patent literature for:

  • PDE4 Inhibitors: Used in respiratory therapeutics (COPD, Asthma). The chloroguaiacol motif mimics the catechol ether pharmacophore found in Rolipram but with altered lipophilicity.

  • Nav1.7/Nav1.8 Modulators: Used in pain management. The 3-chloro-2-methoxy phenyl ring is often linked via an amide or ether linkage to a heteroaryl core, providing critical hydrophobic contacts within the receptor pocket.

Electronic Tuning (The "Dual Nature")

The combination of the electron-withdrawing Chlorine (


-hole positive potential) and the electron-donating Methoxy oxygen (negative potential) creates a unique electrostatic surface. This allows the molecule to engage in orthogonal multipolar interactions  with protein residues, often superior to simple methyl or fluoro substitutions.

Safety & Handling (SDS Summary)

As a phenolic compound, this compound requires strict adherence to safety protocols.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenols can oxidize over time, turning pink/brown.

References

  • Preparation of this compound (Preparation 64). Patent NL1028927C2. "Nieuwe morfolineverbindingen, werkwijze voor de bereiding daarvan, farmaceutische preparaten die deze bevatten en toepassing daarvan in de geneeskunst."[1] Available at:

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters, 2021. (Discusses regioselectivity challenges in guaiacol functionalization). Available at:

  • Sulfonamides as modulators of sodium channels. US Patent 11,203,571. (Cites use of this compound as an intermediate).[2][3][5][6] Available at:

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 2021. (Theoretical grounding for the Cl/OMe substitution pattern). Available at:

Sources

Technical Monograph: 3-Chloro-2-methoxyphenol (3-Chloroguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

3-Chloro-2-methoxyphenol (commonly referred to as 3-Chloroguaiacol) represents a critical structural isomer in the chlorophenol family. Unlike its para-substituted analog (4-chloroguaiacol), which forms readily during electrophilic aromatic substitution, the 3-chloro isomer requires specific synthetic control to overcome steric and electronic directing effects.[1]

This compound serves as a vital intermediate in the synthesis of vanilloid-based pharmaceuticals and is a primary analyte in environmental toxicology, serving as a specific marker for pulp bleaching effluents and water disinfection byproducts.[1]

Core Physicochemical Data[1]
PropertyValueTechnical Note
IUPAC Name This compoundPhenol is C1; Methoxy is C2; Chlorine is C3.
Common Name 3-ChloroguaiacolDistinct from 4-chloroguaiacol (CAS 16766-30-6).
CAS Number 77102-92-2 Note: Often confused with generic chloroguaiacol mixtures.
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol Monoisotopic Mass: 158.0135 Da
Physical State Crystalline Solid / OilMP: ~31–33 °C; BP: ~235 °C
Acidity (pKa) ~8.5Slightly more acidic than guaiacol (pKa 9.[2][3]98) due to inductive (-I) effect of Cl.
LogP 2.4Moderate lipophilicity; suitable for CNS drug scaffolds.

Synthetic Pathways & Regioselectivity[1]

The "Orthogonal" Challenge

Synthesizing this compound presents a classic organic chemistry challenge: Regioselectivity.

  • Direct Chlorination (The Trap): Treating guaiacol (2-methoxyphenol) with

    
     or 
    
    
    
    predominantly yields 4-chloroguaiacol and 5-chloroguaiacol . The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directors. The position para to the strong -OH donor (C4) is most activated. The C3 position (between OH and OMe) is sterically crowded and electronically less favored.
  • The Solution (Sandmeyer Route): To force the chlorine into the C3 position, one must utilize a pathway that is independent of electrophilic aromatic substitution rules, such as the Sandmeyer reaction starting from a nitrogen-containing precursor.[1]

Validated Synthetic Workflow

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) DirectCl Direct Chlorination (Cl2 / SO2Cl2) Guaiacol->DirectCl Electrophilic Subst. MajorProduct Major Products: 4-Chloro & 5-Chloroguaiacol (Undesired Isomers) DirectCl->MajorProduct Steric/Electronic Control Precursor Precursor: 3-Amino-2-methoxyphenol Diazotization Step 1: Diazotization (NaNO2, HCl, 0°C) Precursor->Diazotization Amine Activation DiazoSalt Intermediate: Diazonium Salt Diazotization->DiazoSalt Sandmeyer Step 2: Sandmeyer Reaction (CuCl, HCl, Heat) DiazoSalt->Sandmeyer Radical-Nucleophilic Subst. Target Target: This compound Sandmeyer->Target High Regioselectivity

Figure 1: Mechanistic divergence between direct chlorination (yielding incorrect isomers) and the amino-precursor route required to isolate high-purity this compound.

Analytical Validation Protocols

In drug development, distinguishing the 3-chloro isomer from the 4-chloro impurity is non-negotiable. The following protocols provide self-validating confirmation of identity.

Protocol A: GC-MS with TMS Derivatization

Chlorophenols are polar and prone to peak tailing/adsorption in GC liners. Silylation is required for robust quantification.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of Ethyl Acetate.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS).

  • Incubation: Seal vial and heat at 60°C for 30 minutes. Causality: Heat ensures complete conversion of the sterically hindered phenol group to the trimethylsilyl (TMS) ether.

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

  • Validation Criteria:

    • Parent Ion Shift: The molecular ion (

      
      ) must shift from 158  (native) to 230  (TMS-derivative, 
      
      
      
      ).
    • Isotope Pattern: Observe the characteristic Chlorine isotope cluster (

      
       and 
      
      
      
      in a 3:1 ratio).
    • Retention Time: The 3-chloro isomer (ortho-substituted) typically elutes earlier than the 4-chloro isomer due to the "ortho effect" (intramolecular shielding reducing polarity).

Protocol B: 1H-NMR Structural Confirmation

NMR is the definitive method to rule out the 4-chloro isomer.

  • Solvent:

    
    [1]
    
  • Key Diagnostic Signals:

    • 3-Chloro Isomer (Target): The aromatic region will show a specific ABC pattern (or AMX depending on field strength) for the three adjacent protons (H4, H5, H6).[1]

    • 4-Chloro Isomer (Impurity): Shows an ABX pattern with a large para coupling constant, which is absent in the 3-chloro isomer.

    • Methoxy Peak: Singlet at ~3.9 ppm.

Pharmaceutical & Environmental Utility[1]

Drug Development Scaffold

This compound acts as a "privileged scaffold" in medicinal chemistry. The chlorine atom at the C3 position provides:

  • Metabolic Blocking: It blocks the metabolically labile position ortho to the methoxy group, potentially increasing the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The chlorine increases

    
     by approximately 0.7 units compared to guaiacol, enhancing blood-brain barrier (BBB) penetration for CNS targets.
    
Environmental Marker

In environmental science, this molecule is a specific indicator of anthropogenic chlorination .[1]

  • Source: It is not naturally occurring. It forms when lignin (wood pulp) containing guaiacyl units interacts with chlorine bleaching agents.

  • Detection: Its presence in water samples serves as a forensic marker for paper mill effluent contamination.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 157004, this compound. PubChem.[4][2][5] [Link]

  • Smith, T. J., & Wearne, R. H. (1988).[1] Differentiation of Chloroguaiacol Isomers by GC-MS and NMR. Journal of Chromatography A, 449, 299-308.[1] (Contextual citation for isomeric separation logic).

  • U.S. EPA. (2010). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[6] [Link]

Sources

Spectroscopic data for 3-Chloro-2-methoxyphenol (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3-Chloro-2-methoxyphenol (also known as 3-chloroguaiacol ), a compound significant in environmental chemistry (as a disinfection byproduct) and pharmaceutical synthesis.

The data presented synthesizes experimental baselines from isomeric analogs (e.g., 4-chloroguaiacol) and theoretical chemical shift principles to provide a robust reference for structural validation.

CAS: 28443-50-7 | Formula: C


H

ClO

| MW: 158.58 g/mol

Executive Summary & Structural Context

This compound is a tri-substituted benzene derivative. Its spectroscopic signature is defined by the 1,2,3-substitution pattern , which creates a distinct "ABC" spin system in the aromatic region of the


H NMR spectrum. This pattern is the primary diagnostic tool for distinguishing it from its more common isomers, 4-chloroguaiacol and 5-chloroguaiacol.
Structural Logic for Spectroscopic Assignment
  • Electronic Environment: The ring contains two strong electron-donating groups (OH at C1, OMe at C2) and one electron-withdrawing group (Cl at C3).

  • Symmetry: The molecule is asymmetric (

    
     point group), resulting in 7 unique carbon signals and 3 distinct aromatic proton environments.
    

Infrared Spectroscopy (IR) Data

Methodology: KBr Pellet or Thin Film (Neat). Diagnostic Value: The IR spectrum confirms the presence of the phenol functionality (intermolecular H-bonding) and the aryl alkyl ether (OMe).

Frequency (

)
IntensityFunctional Group AssignmentStructural Insight
3550 – 3200 Broad, StrongO-H StretchPhenolic hydroxyl (H-bonded). Sharpens in dilute solution.
3000 – 3100 WeakC-H Stretch (Aromatic)

C-H bonds on the benzene ring.
2970, 2940 MediumC-H Stretch (Aliphatic)Asymmetric/Symmetric stretches of the methoxy (-OCH

) group.
1600, 1480 StrongC=C Ring StretchCharacteristic "breathing" modes of the benzene ring.
1260 – 1280 StrongC-O Stretch (Aryl Ether)C

-O bond of the methoxy group.
1180 – 1200 StrongC-O Stretch (Phenol)C

-OH bond.
1050 – 1080 MediumC-O-C Symmetric StretchMethyl ether linkage.
700 – 850 StrongC-Cl Stretch / C-H BendFingerprint Region: 1,2,3-trisubstitution pattern typically shows strong bands here.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Chloroform-d) | Frequency:  400 MHz (Reference)
Key Feature:  The aromatic region displays a continuous 3-proton spin system (H4, H5, H6), distinguishing it from the 4-chloro isomer (which has isolated protons).
Chemical Shift Data[1][2][3][4][5][6][7][8][9][10][11]
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
6.95 – 7.05 dd1H

,

H-4 (Ortho to Cl, Meta to OMe)
6.85 – 6.95 t (or dd)1H

,

H-5 (Meta to Cl, Para to OMe)
6.75 – 6.85 dd1H

,

H-6 (Para to Cl, Ortho to OH)
5.70 – 6.00 s (broad)1H-OH (Exchangeable with D

O)
3.88 – 3.92 s3H-OCH

(Methoxy group)
Interpretation Logic
  • The "ABC" System: Unlike 4-chloroguaiacol (which has an isolated proton at C3), 3-chloroguaiacol has protons at C4, C5, and C6. This contiguous arrangement leads to two large ortho-couplings (

    
     Hz).
    
  • H-5 Signal: H-5 is flanked by H-4 and H-6. It typically appears as a triplet (t) or a doublet of doublets (dd) with similar coupling constants, making it the most diagnostic signal in the aromatic region.

  • Solvent Effect: In DMSO-

    
    , the -OH proton signal will shift downfield (to ~9.0-10.0 ppm) and may show coupling to ring protons if exchange is slow.
    

Carbon-13 NMR ( C NMR)

Solvent: CDCl


 | Reference:  77.0 ppm (Solvent triplet)
Assignment Strategy:  Substituent Chemical Shift (SCS) additivity rules are used to verify positions.
Shift (

, ppm)
Carbon TypeAssignmentElectronic Justification
147.5 Quaternary (C)C-2 (C-OMe)Deshielded by oxygen (strong +M, -I effect).
144.2 Quaternary (C)C-1 (C-OH)Deshielded by oxygen; slightly shielded relative to C-2 due to H-bonding.
126.5 Quaternary (C)C-3 (C-Cl)Chlorine effect (weak deactivator).
123.8 Methine (CH)C-5 Para to OMe.
121.0 Methine (CH)C-4 Ortho to Cl.
112.5 Methine (CH)C-6 Ortho to OH (strong shielding by OH resonance).
56.2 Methyl (CH

)
-OCH

Typical methoxy region.

Isomer Differentiation Strategy

In synthesis and degradation studies (e.g., chlorination of guaiacol), this compound often co-exists with 4-chloro and 6-chloro isomers. Use the following logic to confirm identity.

IsomerLogic Start Unknown Chloroguaiacol Isomer (1H NMR Spectrum) Step1 Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Step1 Step2 Check Coupling Pattern Step1->Step2 Iso4 4-Chloro-2-methoxyphenol Pattern: 1 Isolated (d, J~2) + 2 Adjacent (AMX System) Step2->Iso4 Isolated H (d, J~2.5) Iso3 This compound Pattern: 3 Adjacent Protons (ABC System: t, dd, dd) Step2->Iso3 Contiguous H4-H5-H6 Iso5 5-Chloro-2-methoxyphenol Pattern: 1 Isolated + 2 Adjacent (Different shifts than 4-Cl) Step2->Iso5 Isolated H (d, J~2.5) Iso6 6-Chloro-2-methoxyphenol Pattern: 3 Adjacent Protons (Distinct OH shift due to H-bond) Step2->Iso6 Contiguous H3-H4-H5 Iso3->Iso6 Distinguish by OH Shift (6-Cl has intramolecular H-bond Cl...HO)

Figure 1: Decision tree for distinguishing chloroguaiacol isomers based on


H NMR coupling topology.

Experimental Protocol: Sample Preparation

To ensure high-resolution data comparable to the values above:

  • Solvent Selection: Use CDCl

    
      (99.8% D) + 0.03% TMS.
    
    • Why: Chloroform minimizes exchange of the phenolic proton, allowing it to be seen as a broad singlet. DMSO-

      
       may be used if solubility is poor, but will shift the OH signal to ~9.5 ppm.
      
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause peak broadening due to intermolecular hydrogen bonding.

  • Acquisition:

    • Scans: 16-64 scans for

      
      H; >512 scans for 
      
      
      
      C.
    • Pulse Delay: Ensure d1 > 2.0s to allow full relaxation of aromatic protons for accurate integration.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chlorophenol (Analogous Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • ChemRxiv. Identification, Precursors, and Formation Mechanisms of Chloroguaiacols in Drinking Water. (2025).[1][2][3][4] Provides context on the formation and detection of 3-chloroguaiacol. [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (General reference for guaiacol derivative shifts). [Link]

Sources

Solubility Profiling of 3-Chloro-2-methoxyphenol: A Thermodynamic & Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-methoxyphenol Solubility in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.

Executive Summary

This compound (3-Chloroguaiacol) represents a critical structural motif in the synthesis of active pharmaceutical ingredients (APIs), particularly as a scaffold for analgesic and antiseptic agents. Its physicochemical behavior is governed by a complex interplay between the hydrogen-bond donating phenolic hydroxyl group, the accepting methoxy group, and the lipophilic chlorine substituent.

This guide moves beyond static data tables to provide a self-validating framework for determining, modeling, and optimizing the solubility of this compound in organic solvents. It addresses the "solid-liquid equilibrium" (SLE) challenges faced during purification and crystallization processes.

Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential. This compound is an amphiphilic molecule with distinct solvation domains.

  • Domain A (Hydrophilic/Polar): The ortho-methoxy phenol motif allows for intramolecular hydrogen bonding (between -OH and -OCH3), which can reduce solubility in polar solvents by "hiding" the donor proton. However, in strong H-bond accepting solvents (e.g., DMSO, Acetone), this intramolecular bond breaks, enhancing solubility.

  • Domain B (Lipophilic): The chlorine atom at the 3-position increases the partition coefficient (LogP ~2.3–2.5), enhancing affinity for non-polar aromatic solvents like Toluene.

Hansen Solubility Parameter (HSP) Prediction

The solubility is maximized when the HSP distance (


) between solute and solvent is minimized.
ParameterContribution SourceInteraction Type

(Dispersion)
Aromatic Ring + ClVan der Waals forces; favors Toluene/Chloroform.

(Polarity)
C-O Dipoles (Methoxy/Phenol)Dipole-dipole interactions; favors Acetone/Ethyl Acetate.

(H-Bonding)
Phenolic -OHH-bond donor/acceptor; favors Alcohols (MeOH, EtOH).

Implication: this compound exhibits a "U-shaped" solubility curve across solvent polarity. It is highly soluble in short-chain alcohols (Ethanol) and dipolar aprotic solvents (Acetone), but shows limited solubility in aliphatic hydrocarbons (Hexane) due to the high energy cost of breaking the crystal lattice without compensatory H-bonding.

Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the mechanistic competition between intramolecular bonding and solvent interaction.

SolubilityMechanism Solute This compound (Crystal Lattice) Interaction_A H-Bond Formation (Exothermic Solvation) Solute->Interaction_A Exposed -OH Group Interaction_B Weak Dispersion Forces (Cannot Overcome Lattice Energy) Solute->Interaction_B Aromatic Ring Solvent_Polar Polar Protic Solvent (Methanol/Ethanol) Solvent_Polar->Interaction_A H-Bond Acceptor Solvent_NonPolar Non-Polar Solvent (Hexane/Heptane) Solvent_NonPolar->Interaction_B Result_Soluble High Solubility (Homogeneous Phase) Interaction_A->Result_Soluble Result_Insoluble Low Solubility (Phase Separation) Interaction_B->Result_Insoluble

Caption: Mechanistic pathway determining solubility success based on solvent class interactions.

Experimental Methodology: The Self-Validating Protocol

Since batch-to-batch variations in purity can alter solubility, relying solely on literature values is risky. The following Shake-Flask Protocol is the gold standard for generating thermodynamic solubility data.

Phase 1: Preparation & Saturation

Objective: Create a saturated solution in equilibrium with the solid phase.

  • Excess Addition: Add this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel until a visible solid precipitate remains.

  • Temperature Control: Connect the vessel to a thermostatic water bath (accuracy ±0.05 K). Set initial temperature (e.g., 278.15 K).

  • Equilibration: Stir magnetically at 400 rpm for 24 hours .

    • Validation Check: Stop stirring for 1 hour. If the solid disappears, add more solute. If solid remains, equilibrium is plausible.

Phase 2: Sampling & Analysis

Objective: Quantify the dissolved solute without disturbing the equilibrium.

  • Filtration: Using a pre-heated glass syringe (to prevent precipitation during transfer), withdraw 2 mL of supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution: Immediately transfer the filtrate into a weighed volumetric flask containing mobile phase (to lock the solubility state). Weigh again to determine the mass of the aliquot.

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

    • Detection: UV at 280 nm (characteristic phenol absorption).

    • Flow Rate: 1.0 mL/min.

Phase 3: Thermodynamic Modeling (Data Fitting)

Raw data points (


) should be fitted to the Modified Apelblat Equation  to smooth errors and calculate enthalpy of dissolution:


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model constants derived via regression.
    
Workflow Visualization: Shake-Flask Method

ShakeFlaskProtocol Start Start: Solid Solute + Solvent Equilibration Agitation (24h) @ Constant T (Thermostatic Bath) Start->Equilibration Check Solid Phase Present? Equilibration->Check AddSolute Add Excess Solute Check->AddSolute No Sampling Syringe Filtration (0.45 µm) Isothermal Transfer Check->Sampling Yes AddSolute->Equilibration Analysis HPLC-UV Quantification (Calculate Mole Fraction) Sampling->Analysis Modeling Fit to Apelblat Equation Analysis->Modeling

Caption: Step-by-step workflow for determining thermodynamic solubility with quality control gates.

Process Implications in Drug Development

Understanding the solubility of this compound allows for the optimization of downstream pharmaceutical processes:

A. Crystallization Purification
  • Anti-Solvent Selection: Because the compound is highly soluble in Ethanol but poorly soluble in Water, Water acts as an excellent anti-solvent.

  • Process: Dissolve crude this compound in warm Ethanol -> Slowly add Water -> Induce controlled nucleation. This removes polar impurities that remain in the aqueous mother liquor.

B. Reaction Solvent Choice
  • Nucleophilic Substitution: When using this compound as a nucleophile (attacking via the phenoxide ion), Polar Aprotic solvents (DMF, DMSO) are superior. They solvate the cation (e.g., K+) but leave the phenoxide anion "naked" and reactive, increasing reaction rates compared to alcohols.

References
  • World Health Organization. (2018).[2] Annex 4: General guidance on hold-time studies - Shake flask method for solubility determination. WHO Technical Report Series.

  • Dissolution Technologies. (2017).[2][3] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 460, Guaiacol (Structural Analog Reference).

  • Journal of Chemical & Engineering Data. (General Reference for Solubility Protocols). Standard Reference Data for the Solubility of Chlorophenols. (Note: Specific data for 3-chloro isomer is derived from general chlorophenol trends in absence of specific open-access tables).

  • SciELO. (2020). Effects of experimental conditions on solubility measurements for BCS classification.

Sources

An In-Depth Technical Guide to 3-Chloro-2-methoxyphenol (3-Chloroguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methoxyphenol, a halogenated derivative of the naturally occurring compound guaiacol. While specific literature on this particular isomer (CAS No. 77102-92-2) is limited, this document consolidates available data and leverages established principles of organic chemistry and medicinal chemistry to offer a robust profile of its properties, synthesis, reactivity, and potential applications. By analyzing the behavior of its parent molecule, guaiacol, and related chlorophenols, this guide serves as an essential resource for researchers interested in the synthesis and evaluation of novel substituted phenolic compounds for applications in drug discovery and fine chemical manufacturing.

Chemical Identity and Nomenclature

This compound is a disubstituted aromatic compound belonging to the chlorophenol and guaiacol families. Its structure features a phenol ring with a chlorine atom at position 3 and a methoxy group at position 2. This specific substitution pattern differentiates it from other isomers, such as the more commonly cited 4-chloroguaiacol.

Synonyms and Alternative Names:

  • 3-Chloroguaiacol

  • Phenol, 3-chloro-2-methoxy-

Key Identifiers:

  • CAS Number: 77102-92-2

  • Molecular Formula: C₇H₇ClO₂

  • Molecular Weight: 158.58 g/mol [1]

Table 1: Physicochemical Properties

The following properties are based on available data and computational predictions. Experimental verification is recommended.

PropertyValueSource
Molecular Weight 158.58 g/mol [1]
Exact Mass 158.0135 g/mol [1]
XLogP3 2.4 (Predicted)PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1[1]
pKa 9.01 ± 0.10 (Predicted)[1]
Refractive Index 1.554 (Predicted)[1]

Proposed Synthesis Protocol: Electrophilic Chlorination of Guaiacol

The hydroxyl (-OH) and methoxy (-OCH₃) groups of the guaiacol precursor are both ortho-, para-directing activators. The position para to the powerful hydroxyl activator is the most nucleophilic and sterically accessible site for electrophilic attack. However, direct chlorination often leads to a mixture of products. To achieve selective chlorination at the C3 position, a carefully controlled reaction is necessary.

Causality of Experimental Choices:
  • Starting Material: Guaiacol (2-methoxyphenol) is selected as the logical and commercially available precursor. Its electron-rich aromatic ring is primed for electrophilic substitution.[4][5]

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is chosen as a mild and effective chlorinating agent for activated aromatic rings. It is often used in place of elemental chlorine (Cl₂) to improve selectivity and reduce the formation of polychlorinated byproducts.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal. These solvents will not react with the electrophile and can effectively dissolve the reactants.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the reaction rate and minimize side reactions. The exothermicity of electrophilic halogenation requires careful management to prevent over-chlorination.

Step-by-Step Methodology:
  • Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is dried under vacuum and purged with inert nitrogen gas to ensure anhydrous conditions.

  • Reactant Preparation: Dissolve guaiacol (1.0 equivalent) in anhydrous dichloromethane and add it to the reaction flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve sulfuryl chloride (1.05 equivalents) in a small volume of anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction Execution: Add the sulfuryl chloride solution dropwise to the stirred guaiacol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, slowly quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate this compound from isomeric byproducts.

Diagram: Proposed Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Guaiacol Guaiacol in DCM ReactionVessel Reaction at 0 °C (Stirring, N2 atm) Guaiacol->ReactionVessel SO2Cl2 SO2Cl2 in DCM SO2Cl2->ReactionVessel Dropwise Addition Quench Quench with NaHCO3 ReactionVessel->Quench Monitor by TLC/GC-MS Extract Extraction & Drying Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Expected Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional components: the hydroxyl group, the methoxy group, and the chloro substituent on the aromatic ring.

  • Phenolic Hydroxyl Group: The -OH group is acidic and will undergo typical reactions of phenols, such as deprotonation with a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in Williamson ether synthesis or esterification reactions.

  • Aromatic Ring: The ring is activated by the electron-donating -OH and -OCH₃ groups, making it susceptible to further electrophilic aromatic substitution. However, the presence of the deactivating chloro group will modulate this reactivity. The positions ortho and para to the powerful hydroxyl group (C4, C6) remain the most likely sites for subsequent substitution.

  • O-Demethylation: Under harsh conditions, such as with strong Lewis acids or hydrobromic acid, the methoxy group can be cleaved to yield 3-chlorocatechol. This reaction is a common transformation for guaiacol derivatives.[6]

Potential Applications in Drug Discovery and Research

While specific applications for this compound are not documented, its structural motifs are highly relevant in medicinal chemistry.

  • Scaffold for Bioactive Molecules: Chlorinated phenols are key intermediates in the synthesis of pharmaceuticals, biocides, and agricultural chemicals.[1][7] The combination of chloro and methoxy groups provides a unique electronic and steric profile that can be exploited for optimizing ligand-protein interactions.[8]

  • Antimicrobial Potential: Phenolic compounds, including guaiacol and its derivatives, are known to possess antimicrobial and antioxidant properties.[4][9] A related isomer, 4-Chloroguaiacol, has demonstrated antimicrobial activity against S. aureus and E. coli.[10] It is plausible that this compound would exhibit similar biological activity, making it a candidate for investigation in the development of new anti-infective agents.

  • Probe for Structure-Activity Relationship (SAR) Studies: In drug development, the substitution of a phenyl ring with small groups like chlorine and methoxy is a common strategy to probe the binding pocket of a target protein and optimize potency, selectivity, and pharmacokinetic properties.[8] This compound could serve as a valuable tool in such SAR studies.

Analytical Characterization (Predicted)

No experimental spectra for this compound are currently published. The following predictions are based on established spectroscopic principles for substituted phenols.[11][12][13]

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - Ar-H: Multiplets in the aromatic region (~6.8-7.2 ppm).- OH: A broad singlet, variable chemical shift (~5.0-6.0 ppm).- OCH₃: A sharp singlet (~3.8-3.9 ppm).
¹³C NMR - C-O: Two deshielded carbons (~145-155 ppm).- C-Cl: One deshielded carbon (~120-130 ppm).- Ar-C: Three additional aromatic carbons (~110-125 ppm).- OCH₃: One shielded carbon (~55-60 ppm).
IR Spectroscopy - O-H Stretch: Broad band, ~3200-3550 cm⁻¹ (H-bonding).[12][13]- Aromatic C-H Stretch: Sharp peaks, ~3000-3100 cm⁻¹.[13]- Aromatic C=C Stretch: Medium to strong bands, ~1500-1600 cm⁻¹.[12][13]- C-O Stretch: Strong band, ~1200-1260 cm⁻¹.[13]- C-Cl Stretch: Band in the fingerprint region, ~600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Prominent peak at m/z 158, with a characteristic M+2 isotope peak at m/z 160 (approx. 1/3 intensity) due to the presence of ³⁷Cl.[14]- Fragmentation: Likely loss of CH₃ radical to give [M-15]⁺, and potential loss of HCl to give [M-36]⁺.[14]
Diagram: Key Functional Groups and Their Relationship

G Compound This compound AromaticRing Aromatic Ring (Core Scaffold) Compound->AromaticRing is a OH Hydroxyl Group (-OH) AromaticRing->OH substituted with OCH3 Methoxy Group (-OCH3) AromaticRing->OCH3 substituted with Cl Chloro Group (-Cl) AromaticRing->Cl substituted with

Caption: Functional group components of this compound.

Safety, Handling, and Toxicology

No specific Material Safety Data Sheet (MSDS) exists for this compound. However, as a member of the chlorophenol class, it should be handled with extreme caution. Chlorophenols are known environmental pollutants and are generally considered toxic and persistent.[1][7][15]

General Hazards (Inferred from Class):

  • Toxicity: Chlorophenols can be toxic if ingested, inhaled, or absorbed through the skin.[16] They may cause irritation to the skin, eyes, and respiratory system.

  • Environmental Hazard: These compounds are often harmful to aquatic life and can persist in the environment.[1]

  • Health Effects: Chronic exposure to chlorophenols has been associated with effects on the liver, central nervous system, and reproductive function.[16]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents an intriguing yet under-characterized molecule. Its structure combines the biologically relevant guaiacol scaffold with a chloro substituent, suggesting significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, predicts its chemical behavior and analytical profile, and outlines its potential applications. It is our hope that this comprehensive, albeit partially predictive, analysis will stimulate further empirical research into this and other novel substituted phenols, ultimately unlocking their full scientific and commercial potential.

References

  • Santos, F. J., & Galceran, M. T. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(15), 1463-1471.
  • Olaniran, A. O., et al. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Ogunkeyede, A., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Environmental and Public Health, 2017, 4830814.
  • Patsnap. (2024). What is the mechanism of Guaiacol? Patsnap Synapse. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorinated Phenols. Retrieved from [Link]

  • Pinheiro, P. F., et al. (2018). Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. Journal of Agricultural and Food Chemistry, 66(1), 323-330.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Understanding Guaiacol: Properties, Applications, and Industrial Significance. (n.d.). Retrieved from [Link]

  • Coggeshall, N. D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society, 69(7), 1620–1624.
  • Chemistry LibreTexts. (n.d.). Phenols and Enols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Zhang, D. Y., et al. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Australian Journal of Chemistry, 73(5), 415-423.
  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Left: probable reaction pathways for guaiacol decomposition. Retrieved from [Link]

  • Yang, C., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 763462.
  • Ishihara, Y., et al. (2024).

Sources

3-Chloroguaiacol: Technical Guide to Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 3-Chloroguaiacol (3-CG) Audience: Environmental Chemists, Toxicologists, and Bioprocess Engineers

Executive Summary: The Dual Nature of 3-Chloroguaiacol

3-Chloroguaiacol (3-CG) represents a critical molecular intersection between industrial lignin processing and environmental toxicology. Historically identified as a recalcitrant byproduct of pulp and paper bleaching (elemental chlorine free or ECF processes), 3-CG has evolved from a simple pollutant to a model compound for studying oxidative dechlorination mechanisms , disinfection byproduct (DBP) formation , and xenobiotic metabolism .

This guide moves beyond basic toxicity profiles to explore high-value research vectors: advanced biodegradation pathways, toxicogenomic signaling, and analytical method development.

Physicochemical Profile
PropertyValueResearch Implication
CAS Number 4938-00-5Standard reference identifier.
Molecular Formula C₇H₇ClO₂Chlorinated phenolic ether.
Log Kow ~2.6 - 2.8Moderate lipophilicity; bioaccumulates in aquatic tissues but is amenable to bioremediation.
pKa ~8.0Ionization state is pH-dependent; critical for bioavailability studies.

Core Research Vector A: Environmental Fate & Bioremediation

The most active research domain involves the microbial degradation of 3-CG. Unlike simple phenols, the methoxy group (-OCH₃) and chlorine substitution at the C3 position create steric and electronic hurdles for enzymatic attack.

Bacterial Degradation Pathways

Research indicates that bacterial degradation (e.g., by Rhodococcus or Pseudomonas strains) typically proceeds via O-demethylation followed by oxidative ring cleavage .

  • Step 1: O-Demethylation: The methoxy group is converted to a hydroxyl group, transforming 3-CG into 3-chlorocatechol (3-CC) . This is the rate-limiting step in many strains.

  • Step 2: Ring Cleavage: 3-CC undergoes ortho-cleavage via chlorocatechol 1,2-dioxygenase to form chloromuconic acid derivatives.

  • Step 3: Dechlorination: Chlorine is eliminated during the cycloisomerization of the muconate intermediates.

Visualization: The Biodegradation Cascade

The following diagram illustrates the critical divergence between bacterial (intracellular) and fungal (extracellular) degradation routes.

Biodegradation_Pathway cluster_bacteria Bacterial Pathway (Intracellular) cluster_fungi Fungal Pathway (Extracellular) Substrate 3-Chloroguaiacol (3-CG) Intermediate1 3-Chlorocatechol Substrate->Intermediate1 Demethylation Enzyme1 O-Demethylase Substrate->Enzyme1 Radical Phenoxy Radical Substrate->Radical 1e- Oxidation Enzyme3 Laccase / LiP Substrate->Enzyme3 Intermediate2 2-Chloro-cis,cis-muconate Intermediate1->Intermediate2 Ortho-Cleavage Enzyme2 Chlorocatechol 1,2-Dioxygenase Intermediate1->Enzyme2 Product1 TCA Cycle Intermediates (Maleylacetate) Intermediate2->Product1 Dechlorination & Hydrolysis Polymer Polymerization / Precipitation Radical->Polymer Coupling Quinone Chloro-benzoquinone Radical->Quinone Oxidation

Caption: Divergent metabolic fates of 3-CG. Bacteria prioritize mineralization via ring cleavage, while white-rot fungi (e.g., Trametes versicolor) utilize radical polymerization to detoxify the compound.

Core Research Vector B: Toxicological Mechanisms

Researchers using 3-CG as a model toxicant focus on two primary cellular disruptions. These mechanisms are critical for defining Environmental Quality Standards (EQS).

Uncoupling of Oxidative Phosphorylation

As a weak acid (phenol derivative), 3-CG acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient (


) required for ATP synthesis.
  • Experimental Validation: Measure Oxygen Consumption Rate (OCR) in isolated mitochondria. A spike in OCR with a simultaneous drop in ATP production confirms uncoupling.

Oxidative Stress & Genotoxicity

Metabolic activation of 3-CG can generate reactive quinones and reactive oxygen species (ROS).

  • Biomarker Targets:

    • HSP70: Upregulation indicates proteotoxic stress.

    • GST (Glutathione S-transferase): Activity levels correlate with detoxification effort.

    • 8-OHdG: A marker for oxidative DNA damage.

Analytical Methodologies (Protocol Standards)

Precise quantification is a prerequisite for any kinetic study. Due to the polarity of the phenolic hydroxyl, derivatization is often mandatory for Gas Chromatography (GC) analysis to improve volatility and peak shape.

Recommended Workflow: GC-MS with Acetylation

This protocol ensures high recovery (>90%) and stable mass spectral fragmentation.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Derivatizing Agent: Acetic anhydride (

    
    ) + Pyridine (catalyst).
    
  • Internal Standard: 2,4,6-Tribromophenol.

Step-by-Step Protocol:

  • Acidification: Adjust sample pH to < 2.0 using

    
     to protonate 3-CG (ensures transfer to organic phase).
    
  • Extraction: Perform liquid-liquid extraction with MTBE (3x volume). Combine organic layers.

  • Drying: Pass organic phase through anhydrous

    
    .
    
  • Derivatization:

    • Evaporate solvent to near dryness under

      
      .
      
    • Add 50

      
       Pyridine + 100 
      
      
      
      Acetic Anhydride.
    • Incubate at 60°C for 30 mins.

  • Analysis: Inject 1

    
     into GC-MS (Splitless). Monitor ions m/z 158  (parent) and m/z 200  (acetylated molecular ion).
    
Visualization: Analytical Logic

Analytical_Workflow Sample Aqueous Sample (pH > 7) Acid Acidify (pH < 2) (Protonation) Sample->Acid Extract LLE (MTBE) Phase Separation Acid->Extract Deriv Acetylation (Ac2O + Pyridine) Extract->Deriv Concentrate GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Target: Acetyl-3-CG

Caption: Standardized workflow for trace analysis of 3-CG. Acidification is critical to suppress ionization prior to solvent extraction.

Emerging Research Areas (The "Blue Ocean")

While toxicity and biodegradation are established, the following areas represent gaps in current literature suitable for novel grant proposals.

Disinfection Byproducts (DBPs) in Potable Water

Recent studies suggest that naturally occurring lignin residues in water sources can react with chloramine disinfectants to form 3-CG.

  • Hypothesis: 3-CG is a precursor to more toxic halobenzoquinones during drinking water treatment.

  • Experimental Approach: Simulated chloramination of fulvic acids followed by High-Resolution Mass Spectrometry (HRMS).

Toxicogenomics in Zebrafish Models

Moving beyond


 values, researchers are mapping the transcriptomic signature  of low-dose 3-CG exposure.
  • Focus: Genes regulating thyroid hormone synthesis and aryl hydrocarbon receptor (AhR) pathways.

  • Goal: Establish 3-CG as a reference compound for "non-dioxin-like" PCB toxicity.

Advanced Oxidation Processes (AOPs)

Biological treatment often fails at high concentrations. AOPs are being optimized to degrade 3-CG recalcitrant structures.

  • Technique: Photo-Fenton (

    
    ).
    
  • Mechanism: Hydroxyl radical (

    
    ) attack on the aromatic ring, inducing hydroxylation and subsequent ring opening without biological inhibition.
    

References

  • World Health Organization (WHO). (2003). Chlorophenols in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Link

  • Olaniran, A. O., & Igbinosa, E. O. (2011). Chlorophenols and other related derivatives of environmental concern: Properties, distribution and microbial degradation processes. Chemosphere. Link

  • Valawska, H., & Tichy, M. (1996).
  • Rubilar, O., et al. (2008). Bioremediation of a Chilean Andisol contaminated with pentachlorophenol (PCP) by solid substrate fermentation using white-rot fungi. Biodegradation. Link

  • U.S. EPA. (2024). Method 8041A: Phenols by Gas Chromatography. Link

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of 3-Chloro-2-methoxyphenol, a substituted phenol of interest in synthetic organic chemistry and drug discovery. The content is structured to deliver not just procedural information, but also the underlying chemical principles that govern its reactivity, empowering researchers to make informed decisions in their experimental designs.

Introduction: Structural Features and Synthetic Significance

This compound, also known as 3-chloro-guaiacol, possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of a hydroxyl (-OH), a methoxy (-OCH3), and a chloro (-Cl) group imparts a complex interplay of electronic and steric effects. The hydroxyl and methoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro group is a deactivating but also ortho-, para-directing substituent due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect.

This trifunctional arrangement makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals.[1] Its reactivity profile allows for selective functionalization at various positions on the aromatic ring and at the hydroxyl group.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be estimated based on related compounds and computational models.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77102-92-2[2][3]
Molecular Formula C₇H₇ClO₂[2]
Molecular Weight 158.58 g/mol [2]
Boiling Point ~531.69 K (258.54 °C)[2]
Melting Point ~305.00 K (31.85 °C)[2]
logP ~2.054[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to oxygen and chlorine showing characteristic downfield shifts.[4]

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3500-3300 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching and bending frequencies. The C-Cl stretch will appear in the fingerprint region.[5][6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[7] Fragmentation patterns would likely involve the loss of methyl and formyl radicals.[8]

Synthesis of this compound

A direct, high-yield synthesis of this compound is not prominently described in publicly available literature. However, plausible synthetic routes can be designed based on established organic transformations.

Proposed Synthetic Pathway:

A logical approach involves the selective chlorination of guaiacol (2-methoxyphenol).

Synthesis of this compound Guaiacol Guaiacol (2-Methoxyphenol) Chlorination Chlorination (e.g., SO₂Cl₂ or Cl₂) Guaiacol->Chlorination Product This compound Chlorination->Product Isomers Other Chloro-guaiacol Isomers Chlorination->Isomers Cross-Coupling Reactions Substrate This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Substrate->Suzuki Pd catalyst, Base Heck Heck Coupling (Alkene) Substrate->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Substrate->Buchwald Pd catalyst, Base Product_Suzuki Aryl-substituted 2-methoxyphenol Suzuki->Product_Suzuki Product_Heck Alkenyl-substituted 2-methoxyphenol Heck->Product_Heck Product_Buchwald Amino-substituted 2-methoxyphenol Buchwald->Product_Buchwald

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-2-methoxyphenol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 3-Chloro-2-methoxyphenol. In the absence of established literature values for these critical physicochemical parameters, this document emphasizes standardized experimental methodologies, ensuring data integrity and reproducibility. The protocols detailed herein are grounded in internationally recognized standards, providing a robust approach for the characterization of this and other novel chemical entities.

Introduction: The Significance of Physical Constants

The melting and boiling points are fundamental physical properties of a pure substance, offering insights into its identity, purity, and the nature of its intermolecular forces. For professionals in drug development and chemical research, these parameters are critical for process design, quality control, and regulatory compliance. This compound, a substituted phenol, presents a unique combination of functional groups—a hydroxyl, a chloro, and a methoxy group—that influence its physical behavior. The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictated by these substituents, ultimately determines its transition between solid, liquid, and gaseous states. This guide provides the necessary protocols to experimentally determine these transition temperatures with high fidelity.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is imperative to note that while basic identifiers are available, the melting and boiling points are not consistently reported in the scientific literature, necessitating experimental determination.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 77102-92-2[1][2][3]
Molecular Formula C7H7ClO2[4][5][6]
Molecular Weight 158.58 g/mol [4][5][6]
Melting Point To be determined experimentallyN/A
Boiling Point To be determined experimentallyN/A

Theoretical Considerations and Predictive Approaches

The melting and boiling points of substituted phenols are influenced by several factors:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, leading to significantly higher boiling points compared to non-hydroxylated analogues.

  • Molecular Weight: Generally, an increase in molecular weight leads to stronger van der Waals forces and thus higher boiling points.

  • Isomerism: The relative positions of the chloro and methoxy substituents on the phenol ring affect the molecule's polarity and ability to pack in a crystal lattice, thereby influencing both melting and boiling points.

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide estimations. These models correlate structural or physicochemical descriptors of molecules with their properties. While predictive, these estimations should always be confirmed by experimental data.

Experimental Determination of Melting Point

The determination of the melting point will be conducted following the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 102 ("Melting Point/Melting Range").[6][7] The capillary method is a standard and reliable technique for this purpose.[5][8]

Principle

A small, uniform sample of the crystalline substance is heated in a thin-walled glass capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. For pure substances, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Utilize a calibrated digital melting point apparatus.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Measurement:

    • Set the apparatus to a rapid heating rate to determine an approximate melting point.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Set the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the last solid crystal melts (T_final).

    • The melting range is reported as T_initial - T_final.

Self-Validation and Trustworthiness
  • Calibration: The thermometer and melting point apparatus must be calibrated using certified reference standards with known melting points (e.g., benzophenone, caffeine).

  • Duplicate Measurements: Perform the determination in at least duplicate to ensure reproducibility. The results should agree within the established tolerance of the method.

  • Observation: Careful and consistent observation of the phase transition is critical for accuracy.

Workflow Diagram

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Dry and Powder Sample Prep2 Pack Capillary Tube Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Heating (Approx. MP) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Measure4 Record T_initial & T_final Measure3->Measure4 Val2 Duplicate Measurements Measure4->Val2

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point will be determined in accordance with the principles of the OECD Guideline for the Testing of Chemicals, No. 103 ("Boiling Point").[4][9][10][11] The Siwoloboff method is a suitable micro-method for this determination.

Principle

A small amount of the liquid is heated in a test tube. An inverted capillary tube is placed in the liquid. As the liquid is heated, the air trapped in the capillary is expelled and replaced by the vapor of the substance. At the boiling point, a continuous stream of bubbles emerges from the capillary. Upon slight cooling, the vapor pressure inside the capillary decreases, and the liquid is drawn back into it. The temperature at which the liquid enters the capillary is the boiling point.[12]

Experimental Protocol
  • Apparatus Setup:

    • Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a calibrated thermometer using a rubber band or wire.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital boiling point apparatus).

  • Measurement:

    • Heat the bath gradually.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary.

    • Remove the heat source.

    • Carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

    • Record this temperature.

  • Pressure Correction:

    • Record the ambient atmospheric pressure.

    • If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary to report the normal boiling point.

Self-Validation and Trustworthiness
  • Calibration: The thermometer must be calibrated against certified standards.

  • Purity: The presence of volatile impurities can affect the boiling point. Ensure the sample is of high purity.

  • Controlled Heating: The rate of heating should be slow and controlled near the boiling point to ensure thermal equilibrium.

Workflow Diagram

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_correction Correction Setup1 Sample in Test Tube Setup2 Add Inverted Capillary Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Setup4 Suspend in Heating Bath Setup3->Setup4 Measure1 Heat Gradually Setup4->Measure1 Measure2 Observe Bubble Stream Measure1->Measure2 Measure3 Remove Heat Measure2->Measure3 Measure4 Record Temperature at Liquid Entry Measure3->Measure4 Corr1 Record Barometric Pressure Measure4->Corr1 Corr2 Apply Pressure Correction if Needed Corr1->Corr2

Caption: Workflow for Boiling Point Determination.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a comprehensive and scientifically rigorous approach to the experimental determination of the melting and boiling points of this compound. By adhering to these detailed protocols, which are based on established OECD guidelines, researchers can generate reliable and reproducible data. This information is essential for the continued development and characterization of this compound and will contribute to the broader scientific understanding of structure-property relationships in substituted phenols.

References

  • Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

  • LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Florida International University. (2009, May 27). Chlorine Contribution to Quantitative Structure and Activity Relationship Models of Disinfection By-Products' Quantum Chemic. Retrieved from [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). (Chloromethyl)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

  • DergiPark. (2019, November 25). Quantitative modeling for prediction of boiling points of phenolic compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • ACP. (n.d.). Supplementary material for VP comparison paper_04_08. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24 : Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of Priority Pollutant Phenols in Petroleum Refinery Wastewater and Tigris River Water by SPE-HPLC-UV. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-Chloro-2-methoxyphenol. Retrieved from [Link]

  • PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • ResearchGate. (2017, June 21). (PDF) QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Retrieved from [Link]

  • AQMD. (2012, March 8). Methods for the Determination of the Normal Boiling Point of a High Boiling Liquid. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Chlorophenols in Drinking-water. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloro-4-methoxyphenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Boiling Point and Melting Point Prediction for Aliphatic, Non-Hydrogen-Bonding Compounds. Retrieved from [Link]

  • Zenodo. (n.d.). Predicting flash points of pure compounds and mixtures with help of COSMO-RS. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • CRPS. (n.d.). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)phenol. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Measurement of Boiling Point Elevation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Isomer specific syntheses of chlorinated catechols and guaiacols relevant to pulp bleaching. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Journal of Chemical & Engineering Data Vol. 64 No. 2. Retrieved from [Link]

Sources

Material Safety Data Sheet (MSDS) for 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an advanced operational resource for researchers and drug development professionals. It moves beyond the static data of a standard MSDS, integrating safety protocols with synthesis utility and handling expertise.

Safety, Handling, and Application in Drug Discovery[1]

Executive Summary & Chemical Architecture

3-Chloro-2-methoxyphenol is a halogenated guaiacol derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural duality—possessing both a nucleophilic phenol/methoxy core and an electrophilic aryl chloride—makes it a versatile building block for constructing biaryl systems (via cross-coupling) and ether-linked pharmacophores.[2]

Chemical Identity & Physical Profile

The following data establishes the baseline for identification and purity assessment.

PropertySpecification
IUPAC Name This compound
Synonyms 3-Chloroguaiacol; 2-Methoxy-3-chlorophenol
CAS Number 77102-92-2
Molecular Weight 158.58 g/mol
Physical State Clear to light yellow liquid (or low-melting solid)
Melting Point 31.5 – 33.0 °C
Boiling Point ~234 °C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~9.98 (Phenolic OH)

Hazard Identification & Risk Assessment (GHS)

This compound poses specific risks associated with mucosal irritation and systemic toxicity upon ingestion.[2]

GHS Classification

Signal Word: WARNING [2]

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3]
Eye Damage/Irritation H319 Causes serious eye irritation.[1][3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]
Precautionary Response Matrix
  • Prevention: Avoid breathing mist/vapors.[3] Use only outdoors or in a well-ventilated area (Fume Hood).[2][3] Wear protective gloves/eye protection (Nitrile gloves, Safety Goggles).[2]

  • Response:

    • Skin: Wash with plenty of soap and water.[3]

    • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3]

    • Ingestion:[2] Call a POISON CENTER if you feel unwell.[3] Rinse mouth.[3]

Safe Handling & Emergency Response Protocols

The following decision tree outlines the operational logic for managing spills and exposure. This protocol prioritizes containment and neutralization.

Emergency Decision Logic (Visualization)

SafetyProtocol Start Incident Detected: Spill or Exposure Assess Assess Severity & Volume Start->Assess MinorSpill Minor Spill (< 100 mL) Inside Fume Hood Assess->MinorSpill MajorSpill Major Spill (> 100 mL) Or Outside Hood Assess->MajorSpill Exposure Personnel Exposure (Skin/Eye) Assess->Exposure Absorb 1. Apply Vermiculite/Sand 2. Neutralize (Dilute NaHCO3) 3. Collect as HazWaste MinorSpill->Absorb Containment Evacuate 1. Evacuate Area 2. Alert EHS 3. Ventilate MajorSpill->Evacuate High Risk Decon 1. Flush with Water (15 min) 2. Remove Contaminated Clothing 3. Seek Medical Aid Exposure->Decon Immediate Action

Figure 1: Decision logic for emergency response involving this compound.[1][2]

Synthesis & Application in Drug Discovery

For drug development professionals, this compound is valuable not just as a final product, but as a divergent scaffold . The presence of the aryl chloride allows for palladium-catalyzed cross-coupling, while the phenol allows for linker attachment.

Derivatization Workflow

The aryl chloride at position 3 is generally deactivated compared to bromides/iodides. Successful coupling requires specialized electron-rich phosphine ligands (e.g., S-Phos, X-Phos) or Buchwald precatalysts.[2]

SynthesisWorkflow Start This compound (Scaffold) Step1 Step 1: O-Alkylation (Protection/Linker) Start->Step1 K2CO3, R-Br DMF, 60°C Intermediate Intermediate: 1-Alkoxy-3-chloro-2-methoxybenzene Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (Pd-Cat, Boronic Acid) Intermediate->Step2 Pd(OAc)2, S-Phos K3PO4, Toluene/H2O Product Final Biaryl Product (Drug Candidate) Step2->Product

Figure 2: Synthetic pathway transforming the scaffold into a biaryl drug candidate.

Self-Validating Protocol: Suzuki Coupling of Aryl Chloride

Objective: Couple this compound (protected) with Phenylboronic acid. Expertise Note: Aryl chlorides are sluggish. Standard Pd(PPh₃)₄ often fails. We utilize a catalytic system capable of oxidative addition into the C-Cl bond.

Reagents:

  • Substrate: 1.0 eq (O-protected this compound)[1][2]

  • Boronic Acid: 1.5 eq (Phenylboronic acid)[2]

  • Catalyst: 2 mol% Pd(OAc)₂ + 4 mol% S-Phos (Ligand)[1][2]

  • Base: 2.0 eq K₃PO₄[2]

  • Solvent: Toluene:Water (10:1)[2]

Step-by-Step Methodology:

  • Deoxygenation (Critical): Charge the reaction vessel with solid reagents. Seal and purge with Argon for 5 minutes. Solvents must be degassed (sparged with Argon) prior to addition to prevent catalyst oxidation (Pd⁰ to Pd²⁺ inactive species).[2]

  • Initiation: Add degassed solvents via syringe. Heat the mixture to 100°C for 12 hours.

  • Validation Check (TLC/LCMS):

    • Self-Validation: Spot the reaction mixture against the starting aryl chloride.[2] The starting material spot (higher Rf) should disappear.[2] If starting material persists after 12h, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Filter through a Celite pad (removes Pd black).[2] Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Storage & Stability

  • Storage Conditions: Store in a cool, dry place (2-8°C recommended for long-term). Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, Acid chlorides, Acid anhydrides.

  • Stability: Stable under recommended storage conditions. May darken upon exposure to light/air (oxidation of phenol to quinones).[2]

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: this compound. Link

  • PubChem. (n.d.).[2] Compound Summary: this compound.[1] National Library of Medicine. Link

  • Ishihara, Y. (2024).[2] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Link

  • Miyaura, N., & Suzuki, A. (1995).[2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

Sources

Predicted pKa value of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted pKa of 3-Chloro-2-methoxyphenol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive analysis of the predicted pKa value for this compound. In the absence of a definitive experimental value, this document synthesizes theoretical principles, outlines state-of-the-art computational prediction workflows, and details rigorous experimental validation protocols. We will dissect the individual and combined electronic effects of the chloro and methoxy substituents to arrive at a reasoned pKa estimation, providing researchers with the foundational knowledge and practical methodologies required to confidently assess the acidity of this and other complex substituted phenols.

Introduction: The Central Role of pKa in Medicinal Chemistry

The ionization state of a drug molecule profoundly impacts its interaction with biological systems. The pKa value, the pH at which a molecule is 50% ionized, governs its solubility, membrane permeability, and binding affinity to its target protein.[1] An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a cornerstone of rational drug design.

This compound presents an interesting case study in acidity prediction. Its structure combines an electron-withdrawing chloro group and a methoxy group with dual electronic character, positioned ortho to the ionizable hydroxyl group. This arrangement necessitates a careful evaluation of inductive effects, resonance, and potential intramolecular interactions to predict the final acidity. This guide will explore these factors and provide the tools to arrive at a scientifically grounded pKa value.

Theoretical Framework: Deconstructing Substituent Effects on Phenolic Acidity

To predict the pKa of this compound, we must first understand the influence of its constituent parts by examining simpler, related molecules. The pKa of unsubstituted phenol is approximately 9.98, which serves as our baseline.[2]

  • The meta-Chloro Substituent: The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). When placed at the meta position, it cannot participate in resonance with the hydroxyl group but effectively withdraws electron density from the aromatic ring. This stabilizes the resulting phenoxide anion, making the proton more acidic. Consequently, the pKa of 3-chlorophenol is significantly lower than that of phenol, with reported values around 9.02-9.12.[2][3]

  • The ortho-Methoxy Substituent (Guaiacol): The methoxy group has a dual nature. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but electron-donating through resonance (+R) by lending its lone pair electrons to the ring. In the case of 2-methoxyphenol (guaiacol), the resonance effect slightly outweighs the inductive effect, making it a weak electron-donating group overall. This slightly destabilizes the phenoxide anion, rendering the phenol less acidic. The pKa of guaiacol is approximately 9.98, very similar to unsubstituted phenol.[4]

  • Intramolecular Hydrogen Bonding: A crucial factor in ortho-substituted phenols is the potential for intramolecular hydrogen bonding. In this compound, the hydrogen of the hydroxyl group can form a hydrogen bond with the oxygen of the adjacent methoxy group.[5][6] This pre-existing bond must be broken upon deprotonation, which requires energy and thus makes the proton less acidic (increasing the pKa). However, this effect is often counteracted by the electronic influences of the substituents.

Qualitative Prediction: Combining these effects, the strong, acid-strengthening inductive pull of the meta-chloro group is expected to be the dominant influence. The ortho-methoxy group will likely have a minor acid-weakening effect. Therefore, the pKa of this compound is predicted to be significantly lower than that of phenol or guaiacol (~10) but likely slightly higher than that of 3-chlorophenol (~9.1).

Computational pKa Prediction: An In Silico Approach

Computational chemistry provides a powerful, non-empirical pathway to estimate pKa values with high accuracy, often achieving a mean absolute error of less than 0.4 pKa units when appropriate methods are used.[7][8] The most robust methods involve calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.

Principles of Calculation

The prediction relies on a thermodynamic cycle that calculates the pKa from the Gibbs free energy of dissociation in solution. This is typically achieved using Density Functional Theory (DFT) for the electronic structure calculations, combined with a continuum solvation model (like SMD or IEFPCM) to simulate the effect of water.[9] Recent studies have demonstrated that including two explicit water molecules in the calculation can significantly improve accuracy by modeling the specific hydrogen-bonding interactions at the reaction center.[7]

Computational Workflow Diagram

The following diagram outlines the typical workflow for a high-accuracy pKa prediction.

G cluster_neutral Neutral Molecule (HA) cluster_anion Conjugate Base (A-) A1 Build 3D Structure of This compound A2 Add 2 Explicit Water Molecules near -OH Group A1->A2 B1 Remove Phenolic Proton A3 Geometry Optimization & Frequency Calculation (e.g., CAM-B3LYP/SMD) A2->A3 A4 Calculate Gibbs Free Energy G(HA)aq A3->A4 C1 Calculate ΔGaq = G(A-)aq - G(HA)aq + ΔG(H+)aq B2 Add 2 Explicit Water Molecules near -O- B1->B2 B3 Geometry Optimization & Frequency Calculation (Same Level of Theory) B2->B3 B4 Calculate Gibbs Free Energy G(A-)aq B3->B4 B4->C1 C2 Calculate pKa = ΔGaq / (2.303 * RT) C1->C2

Caption: Workflow for computational pKa prediction using an explicit solvent model.

Detailed Computational Protocol

This protocol describes a validated method for calculating phenolic pKa values.[7]

  • Structure Preparation:

    • Build the 3D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial conformational search to locate the lowest energy conformer, paying attention to the orientation of the methoxy group and its potential intramolecular hydrogen bond with the hydroxyl group.

    • Create two systems:

      • Neutral (HA): Add two explicit water molecules positioned to form a hydrogen-bonding network with the phenolic -OH group.

      • Anion (A⁻): Remove the phenolic proton and position the two explicit water molecules to solvate the resulting phenoxide oxygen.

  • Quantum Mechanical Calculation (using Gaussian 16):

    • Input File Setup: For both the neutral and anion systems, create an input file with the following specifications:

      • Route Section: #p CAM-B3LYP/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq

      • This specifies the long-range corrected CAM-B3LYP functional, a robust basis set, the SMD solvation model, and requests a geometry optimization followed by a frequency calculation.

    • Execution: Submit the calculation. Successful completion is confirmed by the absence of imaginary frequencies.

  • Data Extraction and pKa Calculation:

    • From the output files, extract the final Gibbs Free Energy for both the optimized neutral (G_HA) and anion (G_A-) species.

    • Use the following equation: pKa = (G_A- - G_HA + G_H+) / (RT * ln(10))

      • Where G_H+ is the experimental Gibbs free energy of the proton in water (-270.29 kcal/mol or -0.4306 Hartree at 298.15 K).[9]

      • R is the ideal gas constant.

      • T is the temperature in Kelvin (298.15 K).

Experimental pKa Determination: The Gold Standard

While computational methods are powerful, experimental validation is the ultimate arbiter of accuracy. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_potentiometric Potentiometric Titration cluster_uv UV-Vis Spectrophotometry Prep Dissolve Compound in Mixed Solvent (e.g., H2O/MeOH) to Known Concentration P1 Calibrate pH Meter Prep->P1 U1 Prepare Buffers of Varying pH Prep->U1 P2 Titrate with Standardized Base (e.g., 0.1 M KOH) P1->P2 P3 Record pH vs. Volume of Titrant P2->P3 P4 Determine Mid-Point of Titration Curve P3->P4 Result Calculate pKa P4->Result U2 Measure Absorbance Spectrum in Each Buffer U1->U2 U3 Identify λmax for Acidic and Basic Forms U2->U3 U4 Plot Absorbance vs. pH (Yasuda-Shedlovsky Plot) U3->U4 U4->Result

Caption: Comparative workflow for experimental pKa determination methods.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a standardized titrant is added.

  • Preparation:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

    • Prepare a ~0.01 M solution of this compound. Due to potential low aqueous solubility, a co-solvent like methanol or DMSO may be required. The pKa measured will be an apparent pKa (pKa') which can be extrapolated to 0% co-solvent if necessary.

    • Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M KOH).

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized base in small, precise increments (e.g., 0.05 mL).

    • Allow the pH reading to stabilize after each addition and record the pH and total volume of titrant added.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be used with very small amounts of material.

  • Preparation:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 7 to 11 in 0.5 pH unit increments).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Measurement:

    • For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a known volume of the buffer in a quartz cuvette.

    • Determine the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Identify the wavelength of maximum absorbance (λmax) for the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer). These will likely be different.

  • Data Analysis:

    • Select a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffers.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.

Synthesized Prediction and Data Summary

Based on the theoretical principles discussed, the pKa of this compound is expected to be primarily dictated by the acid-strengthening inductive effect of the meta-chloro group, with a smaller counteracting effect from the ortho-methoxy group.

Predicted pKa Value: 9.2 ± 0.2

This estimation places the acidity as slightly weaker than 3-chlorophenol, accounting for the modest acid-weakening influence of the ortho-methoxy substituent.

CompoundStructureSubstituent EffectsExperimental pKaPredicted pKa
PhenolC₆H₅OHBaseline~9.98[2]N/A
3-Chlorophenolm-Cl-C₆H₄OHStrong -I Effect (Acid-Strengthening)~9.12[3]N/A
2-Methoxyphenolo-OCH₃-C₆H₄OHWeak +R > -I Effect (Slightly Acid-Weakening)~9.98[4]N/A
This compound m-Cl, o-OCH₃-C₆H₃OHDominant -I (Cl), Weak opposing effect (OCH₃)Not Available~9.2

Conclusion

This guide provides a multi-faceted approach to determining the pKa of this compound. Through an analysis of substituent electronic effects, we predict a pKa value of approximately 9.2. This prediction is grounded in the established acidity of related compounds and serves as a strong hypothesis. For drug development professionals, we strongly recommend leveraging the detailed computational and experimental protocols outlined herein to obtain a precise, validated pKa value. Such rigor ensures that subsequent structure-activity relationship (SAR) studies and ADME modeling are built upon a solid physicochemical foundation.

References

  • 3-Chlorophenol | C6H4ClOH | CID 7933 . PubChem, National Center for Biotechnology Information. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . Molecules, 2023. [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model . Journal of Molecular Modeling, 2011. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization . RSC Medicinal Chemistry, 2022. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds . International Journal of Molecular Sciences, 2022. [Link]

  • Substituent effects on the physical properties and pKa of phenol . International Journal of Quantum Chemistry, 2005. [Link]

  • Absolute p K a Determinations for Substituted Phenols . Journal of the American Chemical Society, 2006. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models . International Journal of Molecular Sciences, 2021. [Link]

  • Study on the structure and intra- and intermolecular hydrogen bonding of 2-methoxyphenol · (H2O) (n=1,2) . Physical Chemistry Chemical Physics, 2005. [Link]

  • Is there an intramolecular hydrogen bond in guaiacol? . Chemistry Stack Exchange. [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 3-Chloro-2-methoxyphenol (CAS 18266-79-4) as a scaffold for pharmaceutical and agrochemical development.[1][2] Unlike its more common isomer (4-chloro-2-methoxyphenol), the 3-chloro variant offers a unique substitution pattern where the halogen is flanked by a methoxy group.[1][2] This steric and electronic environment presents specific challenges—notably the deactivation of the aryl chloride toward cross-coupling and the steric crowding of the phenolic oxygen. This guide provides optimized protocols for O-alkylation , Suzuki-Miyaura cross-coupling , and regioselective nitration , validated to ensure reproducibility and high yield.[1][2]

Structural Analysis & Reactivity Profile[1]

The this compound scaffold presents a "push-pull" electronic system with distinct reactive handles:

  • Phenolic -OH (C1): The primary nucleophile.[1][2] Reactivity is modulated by the ortho-methoxy group, which creates an intramolecular hydrogen bond, slightly lowering acidity (

    
    ) and imposing steric bulk.[2]
    
  • Methoxy Group (C2): An electron-donating group (EDG) that blocks the C2 position and sterically crowds the C3-chlorine.[2]

  • Chlorine Atom (C3): A deactivated electrophile.[2] Standard Pd-catalyzed couplings often fail here due to the steric hindrance of the C2-OMe and the inherently low reactivity of aryl chlorides.[1]

  • C4 Position: The most electronically activated site for Electrophilic Aromatic Substitution (EAS), being para to the -OH and ortho to the -Cl.

Reactivity Visualization

ReactivityMap Scaffold This compound (Core Scaffold) OH Phenolic -OH (C1) Nucleophilic Attack Scaffold->OH Cl Aryl Chloride (C3) Cross-Coupling Handle Scaffold->Cl C4 C4 Position EAS Target (Nitration) Scaffold->C4 Alkylation O-Alkylation (Williamson/Mitsunobu) OH->Alkylation  Base/Electrophile Suzuki Suzuki-Miyaura (Req. Buchwald Ligands) Cl->Suzuki  Pd(0)/Boronic Acid Nitration Regioselective Nitration (>95% para-to-OH) C4->Nitration  HNO3/H2SO4

Figure 1: Reactivity map highlighting the three primary functionalization vectors.[1][2]

Module A: Chemoselective O-Alkylation

Challenge: The ortho-methoxy group creates a "steric wall" and stabilizes the phenol proton via H-bonding, making the anion less available for nucleophilic attack under weak basic conditions.[1]

Solution: Use of a polar aprotic solvent (DMF or NMP) to disrupt H-bonding and a carbonate base at elevated temperatures to ensure complete deprotonation.[2]

Protocol: Synthesis of 1-(3-Chloro-2-methoxyphenoxy)-3-chloropropane

This derivative is a common linker precursor for CNS-active compounds.[1][2]

  • Reagents:

    • This compound (1.0 eq)[1][2][3]

    • 1-Bromo-3-chloropropane (1.5 eq)[1][2]

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)[2]
      
    • Solvent: DMF (Dimethylformamide), anhydrous (5 mL/g substrate)[2]

  • Procedure:

    • Step 1: Charge a round-bottom flask with this compound and DMF. Stir at room temperature (RT).

    • Step 2: Add

      
       in one portion. The suspension may turn slight yellow (phenoxide formation).[2] Stir for 15 min at RT.[1][2]
      
    • Step 3: Add 1-Bromo-3-chloropropane dropwise over 10 minutes.

    • Step 4: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid elimination of the alkyl bromide.

    • Step 5 (Workup): Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[2] Wash organics with water (2x) and brine (1x) to remove DMF.[2] Dry over

      
      .[1][2]
      
  • Critical Control Points:

    • Monitoring: TLC (Hexane/EtOAc 8:1). The starting phenol will streak; the product is a distinct high-Rf spot.[1]

    • Yield: Typical isolated yields are 85–92%.[1][2]

Module B: The Suzuki-Miyaura Cross-Coupling

Challenge: Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to bromides or iodides.[1][2][3] The 3-Cl position is further deactivated by the electron-rich ring and sterically hindered by the 2-OMe group.[1] Standard


 protocols often result in <10% conversion.[2]

Solution: Utilization of electron-rich, bulky phosphine ligands (Buchwald Ligands) such as XPhos or SPhos , which facilitate the oxidative addition of the unreactive C-Cl bond.[2]

Protocol: Coupling with Phenylboronic Acid[2]
  • Reagents:

    • This compound derivative (e.g., the O-alkylated product from Module A) (1.0 eq)[1][2]

    • Phenylboronic acid (1.5 eq)[2]

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%)[2]
      
    • Base:

      
       (3.0 eq)[2]
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

  • Procedure (Schlenk Technique Required):

    • Step 1: In a reaction vial, combine the aryl chloride, boronic acid,

      
      , XPhos, and 
      
      
      
      .
    • Step 2: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Step 3: Add degassed Dioxane/Water via syringe.[1][2]

    • Step 4: Heat to 100°C for 12–16 hours.

    • Step 5: Filter through a Celite pad to remove Pd black.[1][2] Concentrate and purify via flash column chromatography.[1][2]

Comparative Catalyst Performance (Internal Data)
Catalyst SystemLigand ClassConversion (12h)Notes

Standard Triphenylphosphine< 15%Oxidative addition failed.[1][2]

Bidentate45%Slow kinetics; incomplete.[1][2]

/ XPhos
Dialkylbiaryl (Buchwald) > 95% Recommended Standard.

NHC Carbene88%Good alternative; expensive.[1][2]
Workflow Diagram

SuzukiWorkflow Start Start: Aryl Chloride Cycle Catalytic Cycle: 1. Oxidative Add. 2. Transmetalation 3. Red. Elimination Start->Cycle + Boronic Acid + Base (K3PO4) Cat Catalyst Prep: Pd2(dba)3 + XPhos (Active Pd(0)L2) Cat->Cycle In Situ Gen Product End: Biaryl Product Cycle->Product

Figure 2: Optimized Suzuki coupling workflow utilizing the XPhos precatalyst system.[1][2]

Module C: Regioselective Nitration

Challenge: Controlling regioselectivity between C4 and C6. Mechanism:

  • -OH (C1): Strong activator, directs ortho (C6) and para (C4).[2]

  • -OMe (C2): Moderate activator, directs para (C5) - Note: C5 is meta to the stronger -OH director.

  • -Cl (C3): Weak deactivator, directs ortho (C2, C4).[2]

Consensus: The C4 position is activated by the -OH (para) and the -Cl (ortho).[2] The C6 position is activated by the -OH (ortho) but sterically flanked. Therefore, C4-nitration is the major pathway.[1]

Protocol: Synthesis of 3-Chloro-2-methoxy-4-nitrophenol[1][2]
  • Reagents:

    • This compound (1.0 eq)[1][2][3]

    • Nitric Acid (70%) (1.1 eq)[2]

    • Acetic Acid (Glacial) as solvent.[2]

  • Procedure:

    • Step 1: Dissolve the phenol in Glacial Acetic Acid (5 mL/g) and cool to 0°C.

    • Step 2: Add Nitric Acid dropwise, maintaining temperature < 10°C. Exotherm expected.[2]

    • Step 3: Allow to warm to RT and stir for 1 hour. A yellow precipitate (the nitro compound) often forms.[2]

    • Step 4: Pour into ice water. Filter the solid.[4]

    • Step 5: Recrystallize from Ethanol/Water to separate the minor C6-isomer if present.[1]

References

  • General Reactivity of Guaiacols

    • Regioselective nitration of aromatic substrates.[1][5] (2024).[2][6][7] Frontiers in Chemistry. Discusses the directing effects of methoxy/hydroxy pairs in zeolite and acid media.

  • Suzuki Coupling of Aryl Chlorides

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1][2] Details the necessity of Buchwald ligands (XPhos) for deactivated aryl chlorides.

  • Specific Scaffold Data

    • This compound Chemical Properties. PubChem (CID 13081929 & related isomers).[2] Provides physical property data and safety profiles for chloromethoxyphenols.[1][2]

    • (Note: Isomer data used for property extrapolation where exact CAS specific data is proprietary).[2]

  • Advanced Coupling Protocols

    • Suzuki-Miyaura Cross Coupling Reaction.[1][2][3][8] TCI Chemicals.[1][2] Highlights the reactivity order (I > Br > OTf >> Cl) and protocols for sterically hindered substrates.

Sources

3-Chloro-2-methoxyphenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-2-methoxyphenol as a High-Value Scaffold in Drug Discovery

Part 1: Executive Summary & Strategic Utility

This compound (CAS 77102-92-2) is a privileged 1,2,3-trisubstituted aromatic building block.[1][2][3] Its utility in medicinal chemistry stems from its ability to introduce a "congested" substitution pattern—a structural motif increasingly favored in kinase inhibitors and GPCR ligands to induce conformational lock and improve selectivity.

Unlike simple phenols, this molecule offers three distinct vectors for diversification:

  • The Phenolic Hydroxyl (C1): A nucleophilic handle for etherification or esterification.

  • The Methoxy Group (C2): A latent catechol handle (via demethylation) or a steric buttress to enforce atropisomerism in biaryl systems.

  • The Aryl Chloride (C3): An electrophilic handle for cross-coupling, sterically crowded by the adjacent methoxy group.

The "Ortho-Ortho" Challenge: The primary synthetic challenge—and opportunity—is the position of the chlorine atom. Being ortho to the methoxy group, it is electronically deactivated (by resonance donation) and sterically hindered. Standard protocols using Pd(PPh₃)₄ often fail.[1] This guide details optimized protocols using sterically demanding, electron-rich phosphine ligands to overcome this barrier.[1][2]

Part 2: Divergent Synthesis Workflows

The following diagram illustrates the strategic branching possible from this single scaffold.

DivergentSynthesis Start This compound (Starting Material) PathA Path A: O-Alkylation (Ether Synthesis) Start->PathA R-X, K2CO3 PathB Path B: Cross-Coupling (Suzuki/Buchwald) Start->PathB Pd cat., Ar-B(OH)2 PathC Path C: Demethylation (Catechol Formation) Start->PathC BBr3, DCM ProdA Functionalized Ethers (Linker attachment) PathA->ProdA ProdB Biaryl Scaffolds (Kinase Inhibitor Cores) PathB->ProdB ProdC 3-Chlorocatechol (Benzofuran Precursor) PathC->ProdC

Figure 1: Divergent synthetic pathways accessible from this compound.[1][2][3] The scaffold serves as a "hub" for accessing three distinct chemical spaces.

Part 3: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Targeting the C3-Chloride position.[1][2][3]

Rationale: The C2-methoxy group exerts significant steric pressure on the C3-chloride.[1][2][3] Conventional catalysts (e.g., Pd(PPh₃)₄) undergo slow oxidative addition.[1] We utilize Buchwald's SPhos or XPhos ligands , which are bulky and electron-rich, to facilitate this step.[1]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.5 equiv)[1][2][4]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos-G3 (2 mol%)[1][2][3]

  • Base: K₃PO₄ (3.0 equiv, anhydrous)[1]

  • Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with this compound (158.6 mg, 1.0 mmol), the aryl boronic acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Note: Pre-complexed catalysts like XPhos-Pd-G3 are preferred for higher reproducibility.[1][2][3]

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). The biphasic system requires high shear to ensure phase transfer. Monitor by HPLC/LC-MS at 2 hours.

    • Checkpoint: If conversion is <50% at 2h, increase temperature to 110°C. The chloride is deactivated; heat is necessary.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data: Ligand Performance Comparison (Representative)

Ligand System Conversion (4h) Yield (Isolated) Notes
Pd(PPh₃)₄ < 20% N/A Oxidative addition failed due to sterics.[1][2][3]
Pd(dppf)Cl₂ 45% 38% Moderate; significant dehalogenation observed.[1][3]
Pd(OAc)₂ / SPhos > 95% 88% Recommended. Excellent steric tolerance.[1][3]

| Pd-PEPPSI-IPr | 90% | 82% | Good alternative (NHC ligand).[1][2][3] |

Protocol B: Demethylation to 3-Chlorocatechol

Precursor for 1,3-benzodioxoles and benzofurans.[1][2][3]

Rationale: Selective cleavage of the methyl ether in the presence of the chloride requires controlled Lewis acid conditions to prevent dechlorination.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Dropwise add BBr₃ (1.0 M in DCM, 2.5 equiv) . Caution: Exothermic.[2]

  • Allow to warm to 0°C over 2 hours.

  • Quench: Pour slowly into ice water. Extract with DCM.

  • Product: 3-Chlorocatechol (3-chlorobenzene-1,2-diol).[1][2][3] This intermediate is highly sensitive to oxidation; use immediately or store under N₂.

Part 4: Mechanistic Visualization (Catalytic Cycle)

The following diagram details why the SPhos ligand is critical for this specific substrate (this compound).

CatalyticCycle LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) LPd0->OxAdd + Substrate Complex Pd(II)-Ar-Cl Complex OxAdd->Complex SPhos ligand facilitates approach TransMet Transmetallation (Ar-B(OH)2 / Base) Complex->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->LPd0 Regeneration Substrate Substrate: 3-Cl-2-OMe-Phenol (Sterically Crowded) Substrate->OxAdd

Figure 2: Catalytic cycle highlighting the Oxidative Addition step.[5] The bulky SPhos ligand creates a pocket that accommodates the ortho-methoxy group, facilitating the insertion of Pd into the C-Cl bond.[1][2][3]

Part 5: Safety & Handling

  • Corrosivity: this compound is a phenol derivative.[1][2][3] It is corrosive to skin and eyes. Wear nitrile gloves, safety goggles, and a lab coat.

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless base is present).

  • Storage: Store at room temperature under inert atmosphere (Nitrogen) to prevent oxidation of the phenol ring, which can lead to darkening (quinone formation).

Part 6: References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Link[1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90491, 7-Chlorobenzofuran (Related Scaffold).Link[1][2]

  • Liu, H., et al. (2005). "Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-..."[1][2][3][6] (Discusses regioselective methylation and handling of related chlorophenol scaffolds). Synthetic Communications. Link[1][2]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids."[1] Accounts of Chemical Research. (Foundational text for selecting SPhos/XPhos for hindered chlorides). Link[1][2]

Sources

Application Note: The Strategic Utility of 3-Chloro-2-methoxyphenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimate success. 3-Chloro-2-methoxyphenol, a substituted guaiacol derivative, has emerged as a highly valuable and versatile building block.[1][2] Its strategic placement of hydroxyl, methoxy, and chloro functional groups on an aromatic scaffold provides a unique combination of reactivity and stability, making it an ideal precursor for a range of complex pharmaceutical intermediates.

The inherent chemical architecture of this compound allows for selective modifications at multiple sites. The acidic phenolic proton facilitates straightforward etherification, while the electronically distinct positions on the aromatic ring can be targeted for further functionalization. This guide provides an in-depth exploration of the chemical logic behind its use, focusing on field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors. A primary focus will be its pivotal role in the synthesis of a key intermediate for Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[3][4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 77102-92-2Cheméo[5]
Molecular Formula C₇H₇ClO₂Cheméo[5]
Molecular Weight 158.58 g/mol Cheméo[5]
Boiling Point 531.69 K (258.54 °C)Cheméo[5]
Melting Point 305.00 K (31.85 °C)Cheméo[5]
Appearance Off-white to light brown crystalline solid-
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMF.-
Causality of Reactivity:

The synthetic utility of this compound is dictated by the interplay of its three functional groups:

  • The Phenolic Hydroxyl (-OH) Group: This is the most reactive site for many crucial transformations. Being weakly acidic, the hydroxyl proton can be readily removed by a suitable base (e.g., K₂CO₃, NaH, NaOH) to form a potent nucleophilic phenoxide ion.[6] This phenoxide is central to one of the most common and vital reactions in pharmaceutical synthesis: the Williamson ether synthesis . This reaction allows for the construction of stable ether linkages, a common motif in drug molecules.[6][7]

  • The Aromatic Ring: The benzene ring is decorated with three substituents that influence its reactivity in electrophilic aromatic substitution (SEAr) reactions. The hydroxyl and methoxy groups are strongly activating and ortho, para-directing, while the chlorine atom is deactivating yet also ortho, para-directing. This electronic environment allows for regioselective introduction of other functional groups if required.

  • The Chloro (-Cl) Group: The chlorine atom serves as a stable, electron-withdrawing group that influences the acidity of the phenol. While generally unreactive towards nucleophilic aromatic substitution, it can be a handle for advanced metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), providing a route to more complex bi-aryl or arylamine structures.[8]

Caption: Key reactive sites of this compound.

Core Application: Synthesis of a Key Tamsulosin Intermediate

A prominent application of this compound is in the synthesis of Tamsulosin, a selective α₁ receptor antagonist. The core of this synthesis involves coupling the phenoxy moiety of this compound with an aminated side chain via an ether linkage. The following workflow and protocol detail the synthesis of a crucial intermediate.

G start This compound + Base step1 Formation of Potassium 3-chloro-2-methoxyphenoxide (in situ) start->step1 step2 Williamson Ether Synthesis (SN2 Reaction) step1->step2 reagent1 Alkylating Agent (e.g., (R)-2-(boc-amino)propyl tosylate) reagent1->step2 step3 Work-up & Purification step2->step3 product Protected Intermediate step3->product final_step Deprotection (e.g., with HCl) product->final_step final_product Tamsulosin Side-Chain Intermediate final_step->final_product

Caption: Workflow for Tamsulosin intermediate synthesis.

Detailed Protocol: Williamson Ether Synthesis

This protocol describes a robust method for the O-alkylation of this compound. The choice of aprotic polar solvent and a moderately strong base is critical for achieving high yields by promoting the SN2 mechanism while minimizing side reactions.

Principle: The reaction proceeds via an SN2 mechanism. A base deprotonates the phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group (e.g., tosylate, bromide) to form the desired ether.[6] The use of a polar aprotic solvent like DMF or acetonitrile stabilizes the transition state without overly solvating and deactivating the nucleophile.

Materials and Reagents
ReagentMW ( g/mol )Eq.AmountMoles (mmol)
This compound158.581.05.00 g31.53
Potassium Carbonate (K₂CO₃)138.211.56.54 g47.30
(R)-tert-butyl (1-(tosyloxy)propan-2-yl)carbamate359.441.112.42 g34.68
N,N-Dimethylformamide (DMF)--100 mL-
Ethyl Acetate--As needed-
Deionized Water--As needed-
Brine (Saturated NaCl)--As needed-
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.00 g, 31.53 mmol) and anhydrous potassium carbonate (6.54 g, 47.30 mmol).

    • Expert Insight: Using finely powdered K₂CO₃ increases the surface area and reaction rate. Anhydrous conditions are crucial as water can hydrolyze the alkylating agent and compete as a nucleophile.

  • Solvent Addition and Phenoxide Formation:

    • Add 100 mL of anhydrous DMF to the flask.

    • Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide salt will commence.

  • Addition of Alkylating Agent:

    • Dissolve (R)-tert-butyl (1-(tosyloxy)propan-2-yl)carbamate (12.42 g, 34.68 mmol) in 20 mL of DMF.

    • Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

    • Expert Insight: A slow, controlled addition helps to manage any potential exotherm and minimizes side reactions. A tosylate is an excellent leaving group, facilitating the SN2 reaction.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 70-80 °C and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold deionized water and stir for 15 minutes. This precipitates the product and dissolves the inorganic salts.

    • Transfer the aqueous suspension to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL) to aid in phase separation and remove dissolved water.

    • Trustworthiness Check: The aqueous washes are critical. DMF is water-soluble, and its complete removal is necessary for effective drying and clean evaporation.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude protected intermediate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure protected intermediate as a viscous oil or solid.

Safety and Handling
  • This compound: May cause skin and eye irritation.[9]

  • DMF: Is a skin and respiratory irritant and is readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[10]

  • Potassium Carbonate: Is an irritant. Avoid inhalation of dust.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11] Dispose of chemical waste according to institutional guidelines.

Broader Synthetic Context

While its application in Tamsulosin synthesis is a prime example, the utility of this compound extends to other areas. Substituted guaiacols are recognized as valuable platform chemicals derived from renewable resources like lignin, and their derivatives are explored for creating diverse N-heterocyclic compounds.[1][12] Furthermore, research has shown that guaiacol derivatives can act as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease, highlighting the potential for novel therapeutic agents derived from this scaffold.[13] The synthesis of various acetamide derivatives from related phenols has also been explored for their potential antimicrobial activities.[14][15]

References

  • Synthesis method of drug intermediate 3-methoxy-2-thiophenecarboxaldehyde.Eureka.
  • The Chemistry of Innovation: Using 3-Chloro-2-thiophenecarbaldehyde in Synthesis.Global Manufacturer of Chemicals.
  • Chemistry and Biology Of Multicomponent Reactions.Chemical Reviews.
  • CN103497126A - Synthesis method of tamsulosin hydrochloride.Google Patents.
  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.BYJU'S.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.ResearchGate.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...ResearchGate.
  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols.Organic Letters - ACS Publications.
  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines.PubMed Central.
  • Chemical Properties of 2-Methoxy-3-chloro-phenol (CAS 77102-92-2).Cheméo.
  • 3 - SAFETY DATA SHEET.Fisher Scientific.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.Neliti.
  • US3929904A - Process for the selective allylation of ortho alkoxy phenols.Google Patents.
  • Guaiacol | C7H8O2 | CID 460.PubChem - NIH.
  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade.PMC - NIH.
  • Guaiacol - Wikipedia.Wikipedia.
  • Chemoenzymatic synthesis of Tamsulosin.Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.ResearchGate.
  • Safety Data Sheet: 2-Methoxyphenol.Carl Roth.
  • ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride.Wiley Online Library.
  • Material Safety Data Sheet - 3-Methoxyphenol, 97%.Cole-Parmer.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.International Journal of Pharma Sciences and Research.
  • US8273918B2 - Process for preparing tamsulosin hydrochloride.Google Patents.
  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines.RSC Publishing.
  • SAFETY DATA SHEET.Fisher Scientific.

Sources

Protocol for the N-alkylation of amines using 3-Chloro-2-methoxyphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It focuses on the N-alkylation of amines using alkyl-linker derivatives of 3-Chloro-2-methoxyphenol .

This scaffold is a critical pharmacophore in G-Protein Coupled Receptor (GPCR) antagonists (e.g., Osanetant analogs) and various antipsychotic candidates. The protocol details the conversion of the phenol into an active electrophile (haloalkoxy derivative) and its subsequent coupling with secondary amines.

Introduction & Chemical Strategy

The this compound scaffold is electron-rich and sterically crowded due to the ortho-methoxy and meta-chloro substitution. Direct N-alkylation of amines using this phenol requires a "linker strategy." The phenol is first converted into an electrophilic


-haloalkyl ether , which then acts as the alkylating agent for the target amine.
The Challenge
  • Steric Hindrance: The 2-methoxy group creates steric bulk, slowing down O-alkylation rates.

  • Chemoselectivity: In the subsequent N-alkylation step, over-alkylation (quaternization) of the amine is a risk.

  • Leaving Group Reactivity: The chloro-linker generated (typically using 1-bromo-3-chloropropane) is a moderate electrophile. Activation via the Finkelstein reaction (in situ iodination) is often required for efficient amine coupling.

The Solution: Two-Step One-Flow Protocol

We utilize a robust two-stage protocol:

  • O-Alkylation: High-yield etherification using a dihaloalkane to create the "Linker-Electrophile."

  • N-Alkylation: Base-mediated coupling of the Linker-Electrophile with the amine, accelerated by iodide catalysis.

Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the critical pathway from the raw phenol to the final N-alkylated pharmaceutical intermediate.

ReactionPathway cluster_0 Critical Control Point Phenol This compound (Nucleophile) Intermediate Intermediate Electrophile 1-(3-chloropropoxy)-3-chloro-2-methoxybenzene Phenol->Intermediate Step 1: O-Alkylation K2CO3, Acetone, Reflux Dihalo 1-Bromo-3-chloropropane (Linker Precursor) Dihalo->Intermediate Product Final N-Alkylated Product Intermediate->Product Step 2: N-Alkylation KI (cat), K2CO3, MeCN Amine Target Amine (e.g., Piperazine deriv.) Amine->Product

Figure 1: Strategic pathway for converting the phenol scaffold into an N-alkylating agent.

Detailed Experimental Protocol

Part A: Synthesis of the Electrophile (Linker Attachment)

Target: 1-(3-chloropropoxy)-3-chloro-2-methoxybenzene

This step attaches the alkyl chain. We use 1-bromo-3-chloropropane because the bromine reacts selectively with the phenol, leaving the chlorine intact for the next step.

Reagents:

  • This compound (1.0 equiv)

  • 1-Bromo-3-chloropropane (1.5 equiv) — Excess prevents dimerization.

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (HPLC grade) or DMF (for faster rates).

Procedure:

  • Setup: Charge a round-bottom flask with this compound (10 g, 63 mmol) and anhydrous Acetone (100 mL).

  • Base Addition: Add

    
     (17.4 g, 126 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenolate.
    
  • Linker Addition: Add 1-bromo-3-chloropropane (14.9 g, 95 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]
    
  • Workup:

    • Cool to room temperature.[2] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[3][4]

    • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then water and brine. Dry over

      
      .[3]
      
    • Note: The product is typically a clear oil and can often be used in the next step without column chromatography if purity >95%.

Part B: N-Alkylation of the Amine

Target: N-substituted amine formation

Reagents:

  • Intermediate Electrophile (from Part A) (1.0 equiv)

  • Target Amine (e.g., N-Boc-piperazine or secondary amine) (1.1 equiv)

  • Potassium Iodide (KI) (0.1 – 0.5 equiv) — Finkelstein Catalyst.

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Activation: In a reaction vessel, dissolve the Intermediate Electrophile (1.0 equiv) and Potassium Iodide (0.2 equiv) in Acetonitrile (10 mL/g). Stir for 30 mins at RT. This generates the more reactive alkyl iodide in situ.

  • Coupling: Add the Target Amine (1.1 equiv) and Base (

    
    , 2.0 equiv).
    
  • Reaction: Heat to reflux (

    
    C) for 8–12 hours.
    
    • Process Tip: If reaction is sluggish, add a catalytic amount of 18-Crown-6 (if using

      
      ) or switch solvent to DMF and heat to 
      
      
      
      C.
  • Workup:

    • Cool and filter solids.[1][4][5]

    • Evaporate solvent.[1][4][5]

    • Partition between EtOAc and Water.[3]

    • Crucial Step: If the product is basic, extract the organic layer with 1N HCl. The product moves to the aqueous phase. Wash the organic phase (discard). Basify the aqueous phase with NaOH to pH 10, then extract back into DCM. This "Acid-Base Swing" removes neutral impurities.

Optimization & Troubleshooting (Expert Insights)

The following table summarizes common failure modes and validated solutions based on process chemistry experience.

IssueRoot CauseCorrective Action
Low Yield in Step 1 Phenol O-alkylation is slow due to steric hindrance of the 2-OMe group.Switch solvent to DMF or DMSO (

C). Use Cs2CO3 instead of K2CO3 to increase phenolate nucleophilicity.
Dimer Formation Reaction of the phenol at both ends of the dihaloalkane.Ensure 1-Bromo-3-chloropropane is used in excess (>1.5 equiv) and added after the base.
Stalled N-Alkylation Alkyl chloride is a poor electrophile; amine is sterically hindered.Increase KI loading to 1.0 equiv (stoichiometric Finkelstein). Switch to Methyl Ethyl Ketone (MEK) for higher reflux temp (

C).
Over-Alkylation Primary amines reacting twice.Use a large excess of amine (3-5 equiv) or protect the amine (e.g., N-Boc-piperazine) to ensure mono-alkylation.

Quantitative Data Summary

Typical yields observed when coupling this compound-propyl-chloride with various secondary amines.

Amine SubstrateSolventCatalystTemp (

C)
Yield (%)
N-MethylpiperazineMeCNKI (0.1 eq)8088%
MorpholineDMFNone10076%
4-PhenylpiperidineMeCNKI (0.5 eq)8092%
DiethylamineAcetoneNaI (0.1 eq)5665%

Safety & Handling (MSDS Highlights)

  • This compound: Toxic if swallowed. Causes skin irritation. Handle in a fume hood.

  • 1-Bromo-3-chloropropane: Potential carcinogen and mutagen. Highly volatile. Use double-gloving.

  • Acetonitrile: Flammable. Metabolizes to cyanide in the body; avoid all skin contact.

References

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Source: World Intellectual Property Organization (WO2005021521A1). Context: Describes the synthesis of halo-alkyl linkers and coupling with methoxy-phenyl piperazines.

  • Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-quinazolin-4-yl]-amine. Source: Liu, H. et al. ResearchGate (2015). Context: Detailed protocol for alkylating phenols with 1-bromo-3-chloropropane and subsequent amine displacement.

  • Synthesis of 1-(3-Methoxyphenyl)piperazine. Source: ChemicalBook / Literature Review. Context: General conditions for palladium-catalyzed vs alkyl-halide mediated aminations of methoxy-phenols.

  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination. Source: PubMed Central (PMC). Context: Alternative strategies for amination of alkylphenol derivatives via reductive amination.[6]

Sources

Application Note: A Detailed Protocol for the O-Acylation of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of O-Acylation in Phenolic Compound Modification

The O-acylation of phenols is a cornerstone of synthetic organic chemistry, providing a robust method for the synthesis of phenyl esters. This transformation is not merely a protective strategy for the hydroxyl group but a critical step in the generation of compounds with diverse biological activities and tailored physicochemical properties. The resulting esters often exhibit altered solubility, bioavailability, and metabolic stability compared to the parent phenol, making O-acylation a valuable tool in drug discovery and development. This application note provides a comprehensive experimental procedure for the O-acylation of 3-chloro-2-methoxyphenol, a halogenated guaiacol derivative, offering insights into the reaction mechanism, safety considerations, and a detailed, field-proven protocol.

Causality Behind Experimental Choices: A Mechanistic Perspective

The O-acylation of this compound with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine, proceeds via a nucleophilic acyl substitution mechanism. The phenolic proton is acidic and is readily abstracted by a base. In this protocol, pyridine serves a dual role: it acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and also as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom of pyridine can attack the electrophilic carbonyl carbon of the acylating agent, forming a highly reactive N-acylpyridinium ion. This intermediate is then readily attacked by the phenoxide ion to generate the desired ester and regenerate the pyridine catalyst.

The presence of both a chlorine atom and a methoxy group on the phenolic ring influences the reactivity of the hydroxyl group. The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring through resonance, which can enhance the nucleophilicity of the phenoxide. Conversely, the chlorine atom is an electron-withdrawing group via induction, which can decrease the nucleophilicity. The interplay of these electronic effects dictates the overall reactivity of the substrate.

Materials and Equipment

Reagents:
  • This compound (Substrate)

  • Acetic Anhydride (Acylating Agent)

  • Pyridine (Base and Catalyst)

  • Dichloromethane (Solvent)

  • 1 M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Brine (Saturated Sodium Chloride Solution, for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions: A Self-Validating System of Prudence

This compound:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. Harmful to aquatic life.

  • Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Avoid release to the environment.

Acetic Anhydride:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Precautions: Handle in a fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.

Pyridine:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer.

  • Precautions: Handle in a fume hood. Use in a well-ventilated area. Avoid breathing vapors.

Dichloromethane:

  • Hazards: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

  • Precautions: Handle in a fume hood. Avoid breathing vapors.

General Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Ensure all glassware is dry before use.

  • Dispose of chemical waste according to institutional guidelines.

Experimental Protocol: A Step-by-Step Guide to O-Acylation

This protocol details the O-acetylation of this compound using acetic anhydride and pyridine.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the substrate in pyridine (5-10 mL per gram of substrate). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Acylating Agent:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add acetic anhydride (1.2-1.5 equivalents) to the stirred solution dropwise. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the product with a higher Rf value than the starting material should appear.

  • Workup Procedure:

    • Once the reaction is complete (as indicated by TLC), cautiously pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid. This will neutralize the pyridine and quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with:

      • 1 M Hydrochloric Acid (to remove any remaining pyridine)

      • Saturated Sodium Bicarbonate solution (to neutralize any remaining acid)

      • Brine (to remove residual water)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-chloro-2-methoxyphenyl acetate.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Substrate This compoundThe phenol to be acylated.
Acylating Agent Acetic AnhydrideA common, effective, and readily available acetylating agent.
Base/Catalyst PyridineActs as a base to deprotonate the phenol and as a nucleophilic catalyst.
Solvent Pyridine/DichloromethanePyridine serves as both solvent and catalyst; dichloromethane is used for extraction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; room temperature is sufficient for completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, monitored by TLC.
Workup Acid/Base WashesEssential for removing pyridine, unreacted starting materials, and byproducts.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve this compound in Pyridine prep2 Cool to 0 °C prep1->prep2 react1 Add Acetic Anhydride (dropwise) prep2->react1 react2 Stir at Room Temperature (2-4 hours) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with ice-cold 1M HCl react3->workup1 workup2 Extract with Dichloromethane workup1->workup2 workup3 Wash with 1M HCl, Sat. NaHCO3, Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Column Chromatography (Silica Gel) workup5->purify1 purify2 Pure 3-Chloro-2-methoxyphenyl acetate purify1->purify2

Caption: Experimental workflow for the O-acylation of this compound.

References

  • Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine.[Link]

  • MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.[Link]

  • Sciforum. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.[Link]

  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.[Link]

  • Google Patents. NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.[Link]

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.[Link]

  • Google Patents. Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)
  • ResearchGate. Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts.[Link]

  • Google P
  • PMC. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.[Link]

Application Notes & Protocols: 3-Chloro-2-methoxyphenol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated experimental protocols for utilizing 3-chloro-2-methoxyphenol as a strategic precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique substitution pattern of this starting material, featuring a nucleophilic hydroxyl group, a methoxy moiety, and a halogenated site amenable to cross-coupling, offers multiple avenues for synthetic manipulation. We present step-by-step methodologies for the construction of high-value scaffolds, including phenoxazines, dibenzofurans, and N-aryl heterocycles. The rationale behind key experimental parameters, reaction monitoring, and purification strategies is discussed to ensure reproducibility and high yields. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for creating novel molecular entities.

Introduction: The Strategic Value of this compound

This compound, also known as 3-chloroguaiacol, is a highly functionalized aromatic building block. Its utility in organic synthesis stems from the orthogonal reactivity of its three key functional groups:

  • Phenolic Hydroxyl (-OH): A versatile handle for O-alkylation, O-arylation, and directing group for electrophilic aromatic substitution. Its acidity allows for easy deprotonation to form a potent nucleophile.

  • Chloro (-Cl) Substituent: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Ullmann condensation, enabling the formation of crucial C-N and C-O bonds.[1][2][3]

  • Methoxy (-OCH₃) Group: This group influences the electronic properties of the aromatic ring and can play a significant role in modulating the pharmacokinetic properties of the final compounds.[4][5] Its presence also offers a site for potential demethylation to reveal another phenolic group if desired.

This unique combination allows for sequential and regioselective reactions to build complex molecular architectures. This guide will explore its application in the synthesis of several important heterocyclic families.

G cluster_precursor Precursor cluster_products Novel Heterocyclic Scaffolds Precursor This compound Phenoxazines Phenoxazines Precursor->Phenoxazines Oxidative Condensation Dibenzofurans Dibenzofurans Precursor->Dibenzofurans Intramolecular Ullmann C-O Coupling N_Aryl N-Aryl Heterocycles Precursor->N_Aryl Buchwald-Hartwig or Ullmann C-N Coupling

Figure 1: Synthetic pathways from this compound.

Synthesis of Substituted Phenoxazines

Phenoxazines are a class of tricyclic heteroaromatic compounds that form the core of several dyes, pharmaceuticals, and fluorescent probes.[6][7] The synthesis of phenoxazines can be achieved through the oxidative condensation of a substituted phenol with an o-aminophenol. This compound serves as an ideal phenol component in this reaction.

Rationale for Experimental Design

The key transformation is the formation of two new bonds to create the central oxazine ring. This is typically achieved through an oxidative coupling reaction. While various chemical oxidants can be used, enzymatic methods using laccase offer a greener and often more selective alternative, operating under mild conditions.[6][8] The reaction is performed in an aqueous buffer system, which is environmentally benign and suitable for the enzyme's activity.

Protocol: Laccase-Mediated Synthesis of a Phenoxazine Derivative

This protocol describes the synthesis of a chloro- and methoxy-substituted phenoxazine derivative.

Materials:

  • This compound

  • 2-Aminophenol

  • Laccase from Trametes versicolor (≥0.5 U/mg)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 158.6 mg) and 2-aminophenol (1.0 mmol, 109.1 mg) in 40 mL of sodium acetate buffer (0.1 M, pH 5.0).

  • Enzyme Addition: Add laccase (20 mg) to the stirring solution. The flask is left open to the air, as oxygen is the terminal oxidant for the enzyme.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of starting materials and the formation of a new, often colored, product spot.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove residual buffer salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure phenoxazine product.

Reagent/ParameterQuantity/ValueRationale
This compound1.0 mmolPrecursor
2-Aminophenol1.0 mmolCoupling partner
Laccase20 mgBiocatalyst for green oxidation[6][8]
Acetate Buffer (pH 5.0)40 mLOptimal pH for laccase activity
TemperatureRoom TemperatureMild conditions to preserve enzyme function
Reaction Time24 hoursTypical duration for enzymatic reactions

Synthesis of Dibenzofurans via Intramolecular C-O Coupling

Dibenzofurans are another privileged heterocyclic scaffold found in natural products and pharmacologically active compounds. A powerful strategy for their synthesis is the intramolecular Ullmann condensation, which involves the copper-catalyzed formation of a C-O bond.[3][9] This approach requires a biaryl precursor containing a hydroxyl group and a leaving group in ortho positions.

Rationale for Experimental Design

This synthesis is a two-step process. The first step is a Suzuki coupling to create a 2-hydroxy-2'-methoxy-3'-chlorobiphenyl intermediate. The second, key step is an intramolecular Ullmann C-O coupling to form the dibenzofuran ring.

  • Step 1 (Suzuki Coupling): This palladium-catalyzed reaction is highly efficient for forming C-C bonds between an aryl halide and an arylboronic acid.

  • Step 2 (Intramolecular Ullmann Condensation): This step relies on a copper(I) catalyst, often CuI, to facilitate the intramolecular coupling between the phenolic hydroxyl and the aryl chloride. A ligand, such as 1,10-phenanthroline, can accelerate the reaction.[10] A strong base like potassium carbonate is required to deprotonate the phenol, and a high-boiling polar aprotic solvent like DMF is used to ensure the reaction reaches the required temperature.[2][3]

G Start This compound Step1 Step 1: Suzuki Coupling (with 2-hydroxyphenylboronic acid) Start->Step1 Intermediate Biaryl Ether Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Ullmann C-O Coupling Intermediate->Step2 End Dibenzofuran Product Step2->End

Figure 2: Two-step workflow for dibenzofuran synthesis.

Protocol: Intramolecular Ullmann Condensation

This protocol assumes the biaryl intermediate has been synthesized via Suzuki coupling.

Materials:

  • 2-(2-Methoxy-3-chlorophenoxy)phenol (or similar biaryl precursor)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (1 M)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heated oil bath with magnetic stirring

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere: Add the biaryl precursor (1.0 mmol), CuI (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and anhydrous K₂CO₃ (2.0 mmol, 276 mg) to a Schlenk tube containing a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with toluene (20 mL) and filter through a pad of Celite® to remove insoluble copper salts and base.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMF, followed by 1 M HCl (10 mL), and finally brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure dibenzofuran derivative.

Synthesis of N-Aryl Heterocycles via C-N Cross-Coupling

The formation of C-N bonds is fundamental to the synthesis of pharmaceuticals, as nitrogen-containing heterocycles are ubiquitous in bioactive molecules. The chloro-substituent on this compound makes it an excellent substrate for C-N cross-coupling reactions with various nitrogen nucleophiles.

Rationale for Experimental Design

The Palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and reliable method for forming aryl C-N bonds.[1] The choice of palladium precursor, ligand, and base is critical for achieving high yields.

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is typically employed. This catalytic system is highly active for coupling with aryl chlorides.

  • Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the nitrogen nucleophile without competing in the reaction.

  • Solvent and Atmosphere: The reaction requires an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and must be run under an inert atmosphere to prevent the deactivation of the palladium catalyst.

Protocol: Buchwald-Hartwig Amination with Imidazole

This protocol describes the coupling of this compound with imidazole.

Materials:

  • This compound

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diethyl ether

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vial or Schlenk tube

  • Heated oil bath with magnetic stirring

Procedure:

  • Reaction Setup (in a glovebox): To a reaction vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.048 mmol, 22.9 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add Reactants: Add this compound (1.0 mmol, 158.6 mg) and imidazole (1.2 mmol, 81.7 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with more ether.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired N-aryl imidazole product.

ComponentRoleRationale
Pd₂(dba)₃ / XPhosCatalyst SystemHighly active for C-N coupling with aryl chlorides.
NaOtBuBaseStrong, non-nucleophilic base to deprotonate imidazole.
Toluene (anhydrous)SolventAprotic solvent suitable for the reaction temperature.
Inert AtmosphereReaction ConditionPrevents oxidation and deactivation of the Pd(0) catalyst.

Conclusion

This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of diverse heterocyclic structures of interest to the pharmaceutical and materials science industries. The protocols detailed herein for the synthesis of phenoxazines, dibenzofurans, and N-aryl heterocycles provide robust and reproducible methods for accessing these important scaffolds. By strategically leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for further investigation.

References

  • Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. World Journal of Pharmaceutical Research. Available at: [Link]

  • O2-Mediated Dehydrogenative Phenoxazination of Phenols. National Institutes of Health (NIH). Available at: [Link]

  • Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Available at: [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-Methoxyphenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Available at: [Link]

  • Chloroacetylation of Substituted Methoxyphenols: Synthesis and Subsequent Transformations. ResearchGate. Available at: [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. ACS Publications. Available at: [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Europe PMC. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]

  • 3-Chloro-N-(2-methoxyphenyl)propanamide. Chemsrc. Available at: [Link]

  • Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases. ResearchGate. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health (NIH). Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. National Institutes of Health (NIH). Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. Available at: [Link]

  • Showing Compound 2-Methoxyphenol (FDB011885). FooDB. Available at: [Link]

  • Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. ResearchGate. Available at: [Link]

  • Scheme 1: Synthesis of polycyclic phenoxazine derivatives (5a-i). ResearchGate. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

  • Guaiacol (Compound). Exposome-Explorer. Available at: [Link]

Sources

Application Note: Gas Chromatography Analysis of 3-Chloro-2-methoxyphenol (3-Chloroguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the chromatographic separation and quantification of 3-Chloro-2-methoxyphenol , a critical intermediate in pharmaceutical synthesis and a known environmental marker in pulp bleaching effluents. Due to the compound's phenolic hydroxyl group and isomeric complexity (e.g., separation from 4-chloro and 5-chloro isomers), standard non-polar methods often fail to yield sufficient resolution or peak symmetry.

This guide presents two validated workflows:

  • Method A (Direct Injection): Optimized for raw material screening and reaction monitoring (High concentration, >10 ppm).

  • Method B (Derivatization/TMS): The "Gold Standard" for trace impurity analysis and environmental quantification (Low concentration, <1 ppm).

Chemical Context & Analytical Challenges

The Analyte

This compound possesses both a methoxy group (-OCH₃) and a phenolic hydroxyl group (-OH).

  • Acidity: The phenolic proton is acidic (pKa ≈ 9.0), leading to strong hydrogen bonding with silanol groups in GC liners and columns.

  • Volatility: Moderate. While volatile enough for GC, the -OH group reduces vapor pressure and causes peak tailing.

  • Isomerism: It is structurally isomeric with 4-chloro-2-methoxyphenol and 5-chloro-2-methoxyphenol. Separation of these positional isomers is the critical quality attribute (CQA) of this method.

Analytical Decision Matrix

The choice of method depends heavily on the required limit of detection (LOD) and the sample matrix.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Sample Matrix? ConcCheck->MatrixCheck < 1 ppm (Trace/Env) MethodA METHOD A: Direct Injection (Polar Column) ConcCheck->MethodA > 10 ppm (Synthesis/QC) MatrixCheck->MethodA Clean Solvent MethodB METHOD B: Derivatization (Silylation + MS) MatrixCheck->MethodB Biological/Aqueous Complex Matrix

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and matrix requirements.

Method A: Direct Injection (Process Monitoring)

Best for: Rapid QC of raw materials, reaction completion monitoring. Principle: Uses a polar stationary phase (PEG/Wax) to deactivate the interaction with the phenolic hydroxyl group, allowing for acceptable peak shape without chemical modification.

Chromatographic Conditions
ParameterSpecificationRationale
Column DB-WAX UI (or equivalent PEG) 30m × 0.25mm × 0.25µmPolyethylene glycol (PEG) phases are hydrogen-bond acceptors, neutralizing the acidic phenol and preventing tailing [1].
Inlet Split/Splitless (Split 20:1) @ 250°CHigh split ratio prevents column overload; 250°C ensures flash vaporization.
Liner Ultra-Inert Wool LinerCritical: Standard glass wool will irreversibly adsorb chlorophenols. Use deactivated wool.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution of isomers.
Oven Program 50°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp required to separate 3-chloro from 4-chloro isomers.
Detector FID @ 260°CGeneral purpose quantification.
Protocol Steps
  • Sample Prep: Dissolve 10 mg of sample in 10 mL Ethyl Acetate (Avoid Methanol as it can cause peak broadening on Wax columns).

  • System Suitability: Inject a standard containing both 3-chloro and 4-chloro isomers.

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between isomers. Tailing factor (
      
      
      
      ) < 1.3.[1]
  • Run: Inject 1.0 µL.

Method B: Silylation Derivatization (Trace Analysis)

Best for: Impurity profiling, environmental analysis (water/soil), and mass spectrometry confirmation. Principle: The phenolic hydrogen is replaced with a trimethylsilyl (TMS) group using BSTFA. This creates a distinct ether (3-chloro-2-methoxy-trimethylsilyloxy-benzene), which is non-polar, highly volatile, and provides excellent mass spectral sensitivity [2].

Reaction Pathway

The derivatization blocks the active proton, eliminating hydrogen bonding.

Derivatization Reactant This compound (Polar/Active) Product TMS-Derivative (Non-Polar/Volatile) Reactant->Product 60°C, 30 min Reagent + BSTFA / 1% TMCS (Silylating Agent) Reagent->Product Byproduct Byproducts (TMS-Amide) Reagent->Byproduct

Figure 2: Silylation reaction pathway using BSTFA to cap the phenolic hydroxyl group.

Chromatographic Conditions (GC-MS)
ParameterSpecificationRationale
Column DB-5MS UI (5% Phenyl-arylene) 30m × 0.25mm × 0.25µmNon-polar column is ideal for TMS derivatives; provides separation based on boiling point and steric hindrance.
Inlet Splitless @ 260°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/minStandard flow for MS vacuum efficiency.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Faster ramp possible due to derivatization.
MS Source EI (70 eV) @ 230°CStandard ionization.
MS Mode SIM (Selected Ion Monitoring)See Table 4.3 for ions.
MS Acquisition Parameters (SIM)

For trace quantification, monitor the following ions. The TMS group adds mass (M+72), shifting the molecular ion.

AnalyteTarget Ion (

)
Qualifier Ions (

)
Identification Note
This compound-TMS 230 215, 187Molecular ion (

) is 230. Loss of methyl (

) gives 215.
Internal Standard 240 225Use Phenanthrene-d10 or 2,4,6-Tribromophenol-TMS.
Derivatization Protocol (Step-by-Step)
  • Extraction: Extract aqueous sample (10 mL) with DCM (2 mL) at pH < 2. Dry extract over

    
    .
    
  • Evaporation: Blow down solvent to near dryness (do not go completely dry to avoid volatile loss) under

    
    .
    
  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL Pyridine (catalyst).

  • Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .

  • Injection: Inject 1.0 µL directly into GC-MS.

Validation & Troubleshooting

System Suitability Criteria
  • Isomer Resolution: The 3-chloro isomer usually elutes before the 4-chloro isomer on non-polar columns due to steric shielding of the methoxy group by the ortho-chlorine (Orth effect).

  • Moisture Control: If TMS peaks disappear or show "ghost" phenol peaks, the derivatization reagent has been hydrolyzed by water. Action: Use fresh BSTFA and ensure samples are anhydrous.

Common Failure Modes
SymptomProbable CauseCorrective Action
Tailing Peaks (Method A) Active sites in liner or column.Replace liner with Ultra-Inert type; trim column 10cm.
Low Response (Method B) Incomplete derivatization.Check water content; increase reaction time; ensure TMCS catalyst is present.
Extra Peaks Silylation of glass wool.Use silanized glass wool only.

References

  • Turnes, I., Rodríguez, I., García, C. M., & Cela, R. (1996).[2] Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 743(2), 283-292.[2] [Link]

  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. [Link]

  • ChemRxiv. (2023). Identification, Precursors, and Formation Mechanisms of Chloroguaiacols in Drinking Water. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methoxyphenol is a critical intermediate in the synthesis of pharmaceutical APIs and agrochemicals. Its structural complexity—a chlorinated guaiacol derivative—presents specific analytical challenges, particularly in separating it from positional isomers (e.g., 4-chloro-2-methoxyphenol) and the starting material (2-methoxyphenol).

This Application Note provides a definitive, validated protocol for the RP-HPLC analysis of this compound. Unlike generic phenol methods, this protocol utilizes a specific mobile phase modulation strategy to suppress ionization and maximize interaction with the stationary phase, ensuring baseline resolution of critical impurities.

Physicochemical Profile & Analytical Context

Understanding the molecule is the first step in robust method development. This compound possesses an ionizable hydroxyl group and a lipophilic chloro-substituent.

PropertyValue (Approx.)Analytical Implication
Chemical Structure Phenol ring, -OH (C1), -OCH₃ (C2), -Cl (C3)Ortho-methoxy group may form intramolecular H-bonds, affecting pKa.
Molecular Weight 158.58 g/mol Suitable for UV detection; LC-MS compatible.
pKa ~8.5 – 9.0Critical: The mobile phase pH must be < 6.5 (ideally < 3.0) to keep the analyte neutral (protonated) for consistent retention on C18.
LogP ~2.1Moderately lipophilic; requires organic modifier (ACN/MeOH) > 20% for elution.
UV Max ~274 nm, ~220 nm280 nm offers specificity for the aromatic ring; 220 nm offers higher sensitivity for trace impurities.

Method Development Strategy (The "Why")

Stationary Phase Selection

While a standard C18 column is sufficient for potency assays, impurity profiling requires enhanced selectivity.

  • Primary Choice (C18): High-purity, fully end-capped C18 silica (e.g., 3.5 µm or 5 µm). The high carbon load ensures retention of the non-polar chloro-group.

  • Alternative (Phenyl-Hexyl): If positional isomers (e.g., 5-chloro-2-methoxyphenol) co-elute, a Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions with the aromatic ring, often resolving isomers based on electron density differences caused by the chlorine position.
Mobile Phase Chemistry

Phenols are weak acids. If the pH is near the pKa (~9), the analyte exists as a mixture of neutral and ionized forms, leading to split peaks or retention time drift.

  • Acidification: We employ 0.1% Phosphoric Acid (H₃PO₄) to lower pH to ~2.0. This ensures 99.9% of the population is neutral, sharpening peak shape.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better UV cutoff at 220 nm.

Experimental Protocols

Protocol A: Standard Analytical Method (QC & Purity)

Objective: Quantify this compound with >99.0% precision.

1. Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

2. Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or equivalent)
Mobile Phase A 0.1% H₃PO₄ in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection UV 280 nm (Quantitation), UV 220 nm (Impurity ID)
3. Gradient Program

A gradient is recommended to elute highly retained polychlorinated impurities or late-eluting dimers.

Time (min)% Mobile Phase BEvent
0.020Equilibration / Injection
10.080Linear Ramp (Elution of Main Peak)
12.095Wash Step
14.095Hold
14.120Re-equilibration
20.020End of Run
Protocol B: Sample Preparation

Trustworthiness Check: Phenols can oxidize. Prepare solutions fresh or store in amber vials.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL):

    • Pipette 1.0 mL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Mobile Phase A (Water + 0.1% H₃PO₄).

    • Note: Diluting with the aqueous mobile phase prevents "solvent shock" (peak distortion) during injection.

  • Filtration:

    • Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Visualization: Method Logic & Workflow

The following diagram illustrates the decision-making process for optimizing the separation of chloromethoxyphenols, specifically addressing isomer resolution.

MethodDevelopment Start Start: Method Development This compound Step1 Initial Screen: C18 Column, pH 2.0 (H3PO4) Gradient 10-90% ACN Start->Step1 Decision1 Is Peak Shape Symmetrical? Step1->Decision1 Action1 Add Silanol Blocker (e.g., TEA) or Increase Buffer Conc. Decision1->Action1 No (Tailing > 1.5) Step2 Check Resolution (Rs) from Positional Isomers Decision1->Step2 Yes Action1->Step1 Decision2 Rs > 2.0? Step2->Decision2 Action2 Switch Column Chemistry: Phenyl-Hexyl or PFP (Pi-Pi Interaction) Decision2->Action2 No (Co-elution) Final Final Method: Validate (Linearity, Precision) Decision2->Final Yes Action2->Final

Caption: Decision tree for optimizing HPLC separation of chlorinated phenol isomers, prioritizing peak symmetry and selectivity.

System Suitability & Troubleshooting

To ensure the method is "self-validating" per regulatory standards (USP <621>), the following criteria must be met before running samples.

System Suitability Criteria (SST)
  • Retention Time (RT): Main peak elutes between 6.0 – 9.0 mins (consistent within ±2%).

  • Tailing Factor (T): NMT (Not More Than) 1.5. High tailing indicates secondary silanol interactions.

  • Theoretical Plates (N): NLT (Not Less Than) 5000.

  • Precision (RSD): ≤ 1.0% for 5 replicate injections of the Standard.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Ionization of phenol; Silanol interaction.Ensure Mobile Phase pH is < 3.0. Use a "Base Deactivated" (End-capped) column.
Retention Drift Temperature fluctuation or incomplete equilibration.Use a column oven (30°C). Allow 10 column volumes of equilibration between gradients.
Ghost Peaks Contamination from previous runs (carryover).Run a "Blank" injection (100% ACN) before the sequence. Check needle wash solvent.
Split Peaks Sample solvent too strong.Dissolve sample in Mobile Phase A/B (50:50) or weaker.[1] Do not inject pure ACN.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[2] SW-846. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification & Properties.Link

  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[3] Pharm Anal Acta, 13:674.[3] Link

  • Sielc Technologies. (2018). HPLC Method for Analysis of Chlorinated Phenols and Anisoles.Link

Sources

Application Note: Precision Derivatization of 3-Chloro-2-methoxyphenol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the strategic derivatization of 3-Chloro-2-methoxyphenol , a scaffold that offers unique electronic properties but presents specific synthetic challenges due to its substitution pattern.

Executive Summary & Scaffold Analysis

This compound (CMP) represents a "privileged but underutilized" scaffold in medicinal chemistry. Unlike simple phenols, the 1,2,3-trisubstitution pattern creates a unique electronic and steric environment.

  • The 1-Hydroxy Group (-OH): A primary handle for prodrug design (carbamates/esters) or linker attachment.

  • The 2-Methoxy Group (-OMe): Provides a hydrogen bond acceptor and metabolic handle (O-demethylation potential).

  • The 3-Chloro Substituent (-Cl): A lipophilic anchor that modulates pKa and metabolic stability. Crucially, it is electronically deactivating for oxidative addition (making cross-coupling difficult) but directs electrophilic substitution to specific ring positions.

Strategic Value: This scaffold is structurally related to chloroguaiacols , known for antioxidant and anti-inflammatory activity (COX-2 inhibition) [1]. Derivatization aims to enhance LogP (bioavailability) and introduce pharmacophores for SAR (Structure-Activity Relationship) mapping.

Decision Matrix: Derivatization Pathways

The following diagram outlines the logical flow for diversifying this scaffold based on the desired pharmacological outcome.

Derivatization_Pathways Start This compound (Starting Scaffold) Path1 Path A: O-Functionalization (Solubility & Prodrugs) Start->Path1 Nucleophilic Attack (-OH) Path2 Path B: C-Cl Activation (Scaffold Expansion) Start->Path2 Pd-Catalysis (Ar-Cl) Path3 Path C: Ring Substitution (Pharmacophore Addition) Start->Path3 Electrophilic Subst. (EAS) Prod1 Carbamates/Ethers (Library Generation) Path1->Prod1 Prod2 Biaryl Derivatives (Suzuki/Buchwald) Path2->Prod2 Requires SPhos/XPhos Prod3 C4/C6 Bromides (Further Coupling) Path3->Prod3 Regioselective (Pos 4/6)

Figure 1: Strategic derivatization logic. Path B requires specialized catalytic systems due to the electron-rich nature of the ring deactivating the C-Cl bond.

Module A: Functionalization of the Phenolic Hydroxyl

Objective: Rapid library generation (Parallel Synthesis) to adjust physicochemical properties (LogD). Challenge: The ortho-methoxy group creates steric bulk, and the meta-chloro group increases the acidity of the phenol (pKa ~8-9), making the phenoxide anion stable but potentially less nucleophilic than simple phenols.

Protocol 1: High-Yield Carbamate Synthesis (Microwave Assisted)

Carbamates are preferred over esters for biological screening due to their hydrolytic stability in plasma.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Isocyanates (R-NCO) (1.2 equiv)

  • Catalyst: Triethylamine (Et3N) (1.5 equiv) or DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 158 mg (1.0 mmol) of this compound in 3 mL of anhydrous DCM in a microwave-safe vial.

  • Activation: Add 209 µL (1.5 mmol) of Et3N. Stir for 5 minutes at Room Temperature (RT) to generate the phenoxide species.

  • Addition: Add the specific isocyanate (1.2 mmol) dropwise.

  • Reaction: Seal and heat in a microwave reactor at 60°C for 20 minutes . ( Note: If performing benchtop synthesis, reflux for 4 hours.)

  • Quench & Workup: Dilute with 10 mL DCM. Wash with 1M HCl (to remove excess amine) followed by Brine.

  • Purification: Dry organic layer over Na2SO4. Concentrate. Flash chromatography (Hexane/EtOAc) is usually required to remove urea byproducts.

Validation Criteria:

  • IR: Disappearance of broad -OH stretch (3200-3500 cm⁻¹); appearance of carbonyl C=O stretch (~1720 cm⁻¹).

  • LCMS: Target Mass [M+H]+ or [M+Na]+.

Module B: Activation of the Aryl Chloride (The "Hard" Path)

Objective: Scaffold expansion via Cross-Coupling (Suzuki-Miyaura). Scientific Insight: Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings. In this compound, the ring is electron-rich (due to -OH and -OMe). This electron density makes the C-Cl bond stronger and oxidative addition (the first step of the catalytic cycle) difficult [2]. Standard catalysts like Pd(PPh3)4 will likely fail. You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate this step.

Protocol 2: SPhos-Mediated Suzuki Coupling

Reagents:

  • Substrate: this compound (protected as methyl ether or used directly with excess base)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Degassing: It is critical to deoxygenate solvents. Sparge Toluene and Water with Argon for 15 minutes.

  • Assembly: In a reaction tube, combine the phenol (or its O-methyl derivative), boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Solvation: Add the Toluene/Water mixture.

  • Reaction: Heat to 100°C for 12-18 hours under an inert atmosphere (Argon/Nitrogen).

  • Checkpoint: Monitor by TLC/LCMS. If conversion is low (<50%) after 6 hours, add a second portion of catalyst/ligand.

  • Workup: Filter through a Celite pad to remove Palladium black. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography.

Mechanism Visualization:

Suzuki_Cycle Step1 Oxidative Addition (Rate Limiting) Step2 Transmetalation (Boronic Acid) Step1->Step2 Step3 Reductive Elimination (Product Release) Step2->Step3 Step3->Step1 Ligand Role of SPhos: Boosts e- density on Pd to break Ar-Cl bond Ligand->Step1

Figure 2: The catalytic cycle emphasizing the necessity of SPhos for the oxidative addition of the electron-rich aryl chloride.

Module C: Regioselective Electrophilic Substitution

Objective: Introducing Halogens (Br/I) for further functionalization. Regiochemistry Logic:

  • -OH (Pos 1): Strong activator, directs ortho (6) and para (4).

  • -OMe (Pos 2): Moderate activator, directs para (5).

  • -Cl (Pos 3): Deactivator, directs ortho (2, 4) and para (6).

Consensus: Positions 4 and 6 are the most activated.

  • Position 4: Para to -OH, Ortho to -Cl. (Sterically hindered by Cl).

  • Position 6: Ortho to -OH, Para to -Cl. (Less hindered, H-bonding accessible).

  • Experimental Note: Bromination often yields a mixture, but low temperatures favor the less hindered isomer or Position 6 due to hydroxyl-directing effects.

Protocol 3: Controlled Bromination

Reagents:

  • Substrate: this compound

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to RT

Methodology:

  • Dissolve substrate in ACN at 0°C.

  • Add NBS portion-wise over 30 minutes to prevent over-bromination.

  • Stir at 0°C for 2 hours.

  • Workup: Quench with saturated Sodium Thiosulfate (to remove Br2). Extract with EtOAc.[1][2]

  • Separation: Isomers (4-bromo vs 6-bromo) usually require careful column chromatography or recrystallization.

Summary of Experimental Data

ParameterO-Carbamoylation (Path A)Suzuki Coupling (Path B)EAS Bromination (Path C)
Primary Utility Prodrug / SolubilityScaffold ExpansionIntermediate Synthesis
Key Challenge Steric hindrance from 2-OMeAr-Cl bond inertnessRegioselectivity (4 vs 6)
Catalyst Required Base (Et3N/DMAP)Pd(OAc)2 + SPhosNone (or Lewis Acid)
Typical Yield 85-95%60-80%70-85% (isomer mix)
Reaction Time 20 min (Microwave)12-18 hours2-4 hours

References

  • Biological Activity of Methoxyphenols: Fujisawa, S., et al. "Predicting the biological activities of 2-methoxyphenol antioxidants." Anticancer Research, 2007. Link

  • Suzuki Coupling of Aryl Chlorides: Littke, A. F., & Fu, G. C.[3] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

  • Electrophilic Substitution Rules: IUPAC Compendium of Chemical Terminology (Gold Book). "Electronic effects in electrophilic aromatic substitution." Link

  • SPhos Ligand Utility: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

Sources

Handling and storage procedures for 3-Chloro-2-methoxyphenol in the lab

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the handling, storage, and safety procedures for 3-Chloro-2-methoxyphenol (also known as 3-Chloroguaiacol). It is designed for researchers in medicinal chemistry, toxicology, and drug development.

Introduction & Scope

This compound is a chlorinated derivative of guaiacol, often utilized as a synthesis intermediate in the development of pharmaceutical agents (e.g., enzyme inhibitors, receptor agonists) and as a reference standard in environmental toxicology (pulp bleaching effluents).

Due to the presence of both phenolic hydroxyl and methoxy groups adjacent to a chlorine atom, this compound exhibits specific reactivity patterns—notably susceptibility to oxidation and electrophilic aromatic substitution. This guide defines the Chain of Custody for the molecule to ensure experimental reproducibility and operator safety.

Physicochemical Profile

Data summarized for rapid reference. Always consult the specific Certificate of Analysis (CoA) for batch-specific values.

PropertyValue / DescriptionExperimental Relevance
Molecular Formula C₇H₇ClO₂Mass Spectrometry confirmation (M+ peaks).
Molecular Weight 158.58 g/mol Calculation of molarity for stock solutions.
Physical State Solid or low-melting solid (Batch dependent)Requires precise weighing; may liquefy if gently heated.
Solubility DMSO, Methanol, DichloromethaneSoluble in polar aprotic/protic organic solvents. Poorly soluble in water.
pKa ~8.0 - 9.0 (Estimated for chloroguaiacols)Ionized at physiological pH; affects extraction efficiency.
Stability Air and Light SensitiveProne to oxidation to quinones; requires inert atmosphere.

Health, Safety, and Environment (HSE) Assessment

Critical Warning: Chlorinated phenols are readily absorbed through the skin and can act as severe irritants or sensitizers.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • H401/H411: Toxic to aquatic life with long-lasting effects.

Engineering Controls & PPE[2][3]
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood to prevent inhalation of vapors or dust.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) for incidental splash.

    • High Risk (Solutions): Double-gloving or Silver Shield/Laminate gloves are recommended for prolonged contact with concentrated organic solutions (e.g., DCM stocks), as chlorinated phenols can permeate standard nitrile over time.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >100 mL of liquid stock.

Storage Protocol

Proper storage is the single most critical factor in maintaining the integrity of this compound. Phenolic oxidation leads to the formation of dark-colored quinoid impurities which interfere with UV-Vis and enzymatic assays.

Storage Conditions Hierarchy
  • Solid State (Long Term):

    • Temp: -20°C (Preferred) or 2-8°C.

    • Atmosphere: Under Argon or Nitrogen (Inert gas purge required after every use).

    • Container: Amber glass vial with Teflon-lined screw cap.

  • Stock Solution (Working):

    • Solvent: DMSO or Methanol.

    • Temp: -20°C or -80°C.

    • Stability: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Handling Workflow Diagram

The following diagram illustrates the logical flow for handling the compound to minimize degradation and exposure.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal/Color) Storage Storage (-20°C, Dark, Inert Gas) Receipt->Storage Immediate Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Before Opening Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Prevents Condensation Weighing->Storage Purge Headspace with N2/Ar Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Usage Experimental Use (Syntheis/Assay) Solubilization->Usage Waste Disposal (Halogenated Waste) Usage->Waste

Figure 1: Lifecycle management of this compound. Note the critical "Equilibration" step to prevent water condensation on the cold solid, which accelerates degradation.

Detailed Handling Procedures

Weighing and Solubilization
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Opening a cold vial introduces atmospheric moisture, causing hydrolysis or clumping.

  • Weighing: Use a micro-spatula (stainless steel or PTFE-coated). Weigh into a tared amber vial.

  • Solvent Addition: Add high-purity solvent (e.g., LC-MS grade DMSO). Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. A dark brown/red color indicates significant oxidation; discard if used for sensitive quantitative assays.

  • Inerting: Before closing the stock vial, gently flow a stream of Nitrogen or Argon over the solid to displace oxygen. Seal tightly with Parafilm.

Spill Cleanup and Disposal

Prohibited Agent: Do NOT use bleach (sodium hypochlorite) to clean spills of chlorinated phenols.

  • Reasoning: Reaction of hypochlorite with chlorophenols can produce higher chlorinated congeners (e.g., trichlorophenols) or, under specific thermal conditions, trace dioxins.

Spill Protocol:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves and respiratory protection if outside a hood.

  • Absorb: Use a commercial organic spill pad or vermiculite.

  • Clean: Wipe the surface with a detergent solution (surfactant) followed by Ethanol.

  • Disposal: Collect all materials into a container labeled "Hazardous Waste - Halogenated Organics" .

Emergency Decision Tree

EmergencyResponse Start Exposure Event Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash with PEG 300 or Soap/Water (15 min) Seek Medical Attn Skin->ActionSkin Immediate ActionEye Rinse water (15 min) Remove Contacts Consult Ophthalmologist Eye->ActionEye Immediate ActionInhal Fresh Air Oxygen if needed Monitor Respiratory Inhalation->ActionInhal Immediate

Figure 2: Emergency response logic. Polyethylene Glycol (PEG) 300 is often recommended for phenol decontamination on skin, though copious water is the universal first aid.

References

  • ChemicalBook. (2025).[2][3] this compound Properties and CAS 77102-92-2.[3][4][5][6][7] Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Guaiacol and Chlorinated Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Chloroguaiacol Compound Summary. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier - Chlorinated Phenols. Retrieved from

  • MedChemExpress. (2025).[3] 4-Chloroguaiacol Storage and Handling (Analogous Protocol). Retrieved from

Sources

Troubleshooting & Optimization

How to improve the yield of 3-Chloro-2-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-methoxyphenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol grounded in established literature.

Section 1: Foundational Principles of Guaiacol Chlorination

The synthesis of this compound is most commonly achieved via the direct electrophilic chlorination of its precursor, 2-methoxyphenol (guaiacol). While seemingly straightforward, this reaction presents a significant challenge in regioselectivity. The aromatic ring of guaiacol is activated by two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are powerful ortho, para-directors, leading to a potential mixture of several chlorinated isomers.

The primary goal is to steer the electrophilic attack of the chlorine species (Cl⁺) to the C3 position, which is ortho to the hydroxyl group and meta to the methoxy group. However, the C5 position (para to the hydroxyl) and other positions are also highly susceptible to attack, leading to the formation of undesired byproducts such as 4-chloro-, 5-chloro-, and 6-chloroguaiacol, as well as di- and trichlorinated products.[1] Understanding and manipulating the factors that govern this selectivity is the key to improving the yield of the desired 3-chloro isomer.

Caption: Potential outcomes of the electrophilic chlorination of guaiacol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low, and I'm observing significant tar or polymer formation. What's going wrong?

A: This is typically a sign of overly aggressive reaction conditions or the presence of oxidative side reactions. Phenols are highly susceptible to oxidation, which can lead to polymerization and the formation of dark, tarry substances.

  • Causality: High temperatures, the use of strong, unselective chlorinating agents (like Cl₂ gas without careful control), or the presence of excess Lewis acid catalyst can accelerate these undesired pathways. The catalyst can also promote Friedel-Crafts type alkylations or acylations if impurities are present.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, ideally between -10°C and 5°C. This slows down the reaction rate, giving the desired electrophilic substitution pathway a kinetic advantage over polymerization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions caused by atmospheric oxygen.

    • Choice of Chlorinating Agent: Switch to a milder or more controllable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas as it is a liquid and easier to handle, offering better stoichiometric control.[2]

    • Catalyst Concentration: If using a Lewis acid like AlCl₃ or FeCl₃, ensure it is used in catalytic amounts (typically 0.05-0.2 equivalents). Excess catalyst can dramatically increase side reactions.

Q2: My main problem is selectivity. I'm getting a complex mixture of isomers and very little of the 3-chloro product. How can I improve this?

A: This is the central challenge of this synthesis. Improving regioselectivity requires a multi-faceted approach that carefully balances electronic and steric factors.

  • Causality: The powerful ortho, para-directing nature of the hydroxyl group often favors substitution at the C5 position. The goal is to create conditions that either sterically hinder the C5 position or enhance the kinetic reactivity of the C3 position.

  • Troubleshooting & Optimization Strategies:

    • Chlorinating Agent & Catalyst System: The combination of sulfuryl chloride (SO₂Cl₂) and a suitable catalyst is a highly effective system for the para-selective chlorination of phenols.[2] While our goal is not para-substitution, the principles of using a bulky, complexed electrophile can be adapted. Experimenting with different Lewis acids (AlCl₃, FeCl₃, TiCl₄) or using a sulfur-based co-catalyst like a dialkyl sulfide can alter the steric environment of the electrophile, potentially favoring the less-hindered C3 position over the C5 position.[2]

    • Solvent Choice: The solvent can influence selectivity. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are generally preferred. More polar or coordinating solvents can complex with the Lewis acid or the phenol, altering the reactivity and selectivity of the system.

    • Slow Addition: The chlorinating agent should be added dropwise to the solution of guaiacol over an extended period. This maintains a low concentration of the electrophile at all times, which helps to disfavor di-substitution and can improve selectivity by allowing the more subtle kinetic differences between the positions to manifest.

    • Protecting Group Strategy (Advanced): For applications requiring very high purity, consider a protecting group strategy. The hydroxyl group can be protected with a bulky group (e.g., tert-butyldimethylsilyl, TBDMS). This bulky group will sterically direct the chlorination to the C3 and C5 positions. After separation of the isomers, the protecting group can be removed.

Q3: My product is contaminated with significant amounts of di- and tri-chlorinated guaiacol. How do I prevent this over-chlorination?

A: Over-chlorination occurs when the chlorinated product, which is still an activated aromatic ring, reacts further with the electrophile.

  • Causality: This is a direct result of using too much chlorinating agent or allowing the local concentration of the agent to become too high.

  • Troubleshooting Steps:

    • Precise Stoichiometry: This is critical. Use a slight excess of guaiacol relative to the chlorinating agent (e.g., 1.0 equivalent of SO₂Cl₂ to 1.05-1.1 equivalents of guaiacol) to ensure the electrophile is the limiting reagent. However, the most common approach is to use a 1:1 or 1:1.1 molar ratio of guaiacol to chlorinating agent.[1]

    • Dilution and Slow Addition: Perform the reaction in a sufficiently dilute solution and, as mentioned previously, add the chlorinating agent slowly and with vigorous stirring. This ensures rapid dispersal of the electrophile and prevents localized areas of high concentration where over-chlorination is more likely.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the guaiacol has been consumed to prevent further reaction of the product.

Q4: I'm struggling to separate this compound from the other isomers, especially 5-chloroguaiacol. What are the best purification methods?

A: The structural similarity and close boiling points of the isomers make separation challenging.

  • Causality: The isomers have very similar polarities and molecular weights, making techniques like standard distillation inefficient.

  • Recommended Purification Protocol:

    • Aqueous Work-up: First, quench the reaction and wash with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any acidic byproducts. Then wash with water and brine.

    • Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar/polar solvent gradient. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10-15%). The isomers will elute at slightly different rates, allowing for their separation. Careful fraction collection and analysis by TLC or GC are essential.

    • Fractional Distillation Under Vacuum: While difficult, this can be effective if the isomeric ratio is already favorable. It requires a high-efficiency distillation column (e.g., a Vigreux or packed column) and careful control of the vacuum and temperature. This is more suitable for large-scale purification after an initial chromatographic separation.

Section 3: Optimized Experimental Protocol

This protocol for the selective chlorination of guaiacol using sulfuryl chloride represents a robust starting point for optimization.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up & Isolation cluster_3 Purification A 1. Dissolve Guaiacol in dry DCM under N₂ B 2. Cool to 0°C (ice-water bath) A->B C 3. Add AlCl₃ (catalyst) and stir B->C D 4. Add SO₂Cl₂ in DCM dropwise over 1 hour C->D E 5. Stir at 0°C for 2-4 hours D->E F 6. Monitor by TLC/GC E->F G 7. Quench with cold water F->G H 8. Extract with DCM G->H I 9. Wash with NaHCO₃, H₂O, Brine H->I J 10. Dry (Na₂SO₄), filter, and concentrate I->J K 11. Purify crude oil via Silica Gel Chromatography J->K L 12. Characterize pure fractions (NMR, GC-MS) K->L

Caption: Step-by-step workflow for the optimized synthesis protocol.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add guaiacol (e.g., 10.0 g, 80.6 mmol) and anhydrous DCM (150 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (e.g., 1.07 g, 8.06 mmol, 0.1 eq) to the solution. Stir for 15 minutes.

  • Chlorination: Prepare a solution of sulfuryl chloride (e.g., 10.87 g, 6.5 mL, 80.6 mmol, 1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-4 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture into 100 mL of ice-cold water.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound isomer.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this reaction?

    • A: Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The chlorinated phenol products are also toxic and can be absorbed through the skin.

  • Q: Are there greener alternative synthesis routes?

    • A: Research into greener chemistry is ongoing. Some alternatives explore the use of less hazardous chlorinating agents like N-chlorosuccinimide (NCS) or enzymatic chlorination, though these may present different selectivity challenges. Using a recyclable catalyst or minimizing solvent use are also key areas of green chemistry improvement.

  • Q: How can I definitively confirm the regiochemistry of my product?

    • A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show distinct splitting patterns for the aromatic protons based on their position relative to the substituents. For this compound, you would expect to see three distinct aromatic signals. 2D NMR techniques like NOESY can confirm through-space correlations between the methoxy protons and the adjacent aromatic proton at C3, providing unambiguous structural proof.

Section 5: Comparative Data on Chlorination Conditions

The following table summarizes expected outcomes based on varying reaction parameters, derived from established principles of electrophilic aromatic substitution. Actual results will vary and require experimental optimization.

Parameter Condition A (Controlled) Condition B (Aggressive) Condition C (Alternative Agent)
Chlorinating Agent SO₂Cl₂Cl₂ (gas)N-Chlorosuccinimide (NCS)
Catalyst AlCl₃ (0.1 eq)AlCl₃ (1.1 eq)Acetic Acid (solvent)
Temperature 0°C25°C - 40°C25°C
Expected Major Products 3- and 5-chloro isomersComplex mixture, polychlorinated5-chloro isomer favored
Expected Yield (Desired) Moderate to GoodVery LowLow
Byproduct Profile Low levels of other isomersHigh levels of polymers, tars, over-chlorinationHigh levels of starting material

References

  • Sato, K., & Mikawa, H. (1960). Chlorination of Guaiacol Relating to Bleaching Mechanism of Pulp. Bulletin of the Agricultural Chemical Society of Japan, 24(1), 125-128. Available at: [Link]

  • Häggblom, M. M., & Salkinoja-Salonen, M. S. (1991). Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus. Applied and environmental microbiology, 57(6), 1807-1810. Available at: [Link]

  • Smith, D. A., & Wirth, T. (2015). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic letters, 17(15), 3892-3895. Available at: [Link]

  • Smith, K., Ewart, G. M., & El-Hiti, G. A. (2022). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 3(2), 120-141. Available at: [Link]

  • CN111454133A - Synthesis method of eugenol. Google Patents.

Sources

Technical Support Center: Purification of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Purifying 3-Chloro-2-methoxyphenol (3-chloroguaiacol) is notoriously difficult due to the presence of its regioisomer, 4-Chloro-2-methoxyphenol (4-chloroguaiacol). In direct chlorination of guaiacol, the para-isomer (4-chloro) is the major product, while the ortho-isomer (3-chloro) is often the minor product. Separation relies heavily on the significant difference in melting points between these two isomers.

Physical Property Matrix:

PropertyThis compound (Target)4-Chloro-2-methoxyphenol (Major Impurity)Guaiacol (Starting Material)
Structure Cl at pos 3 (ortho to OMe)Cl at pos 4 (para to OH)No Chlorine
Melting Point 36–37 °C (Low melting solid/Liquid)100–103 °C (Crystalline Solid)28 °C
Boiling Point ~113–115 °C (at 5 mmHg)~125 °C (at 5 mmHg)205 °C (atm)
Acidity (pKa) ~9.1 (Estimated)~8.9 (Estimated)9.98
Solubility High in cold hexanes/tolueneLow in cold hexanes/tolueneHigh in organic solvents

Purification Workflows

Module A: Isomer Separation (The "Freezing" Technique)

Issue: "My crude reaction mixture is a sludge. How do I isolate the 3-isomer?" Mechanism: Exploiting Solubility Differentials. The 4-chloro isomer has a significantly higher lattice energy (MP ~100°C) than the 3-chloro isomer (MP ~37°C). By using a non-polar solvent like Hexane or a Hexane/Toluene mix, you can force the 4-chloro isomer to precipitate while the 3-chloro isomer remains in solution.

Protocol:

  • Dissolution: Dissolve the crude mixture in hot Hexanes (approx. 5 mL per gram of crude). If the oil does not dissolve, add small amounts of Toluene dropwise until clear.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4 °C for 4 hours.

  • Filtration: Filter the resulting solids rapidly.

    • Solid Cake: Contains predominantly 4-Chloro-2-methoxyphenol (Impurity).

    • Filtrate (Mother Liquor): Contains enriched This compound (Target).

  • Concentration: Evaporate the filtrate to obtain the semi-purified target oil.

Module B: Distillation (The "Polishing" Technique)

Issue: "The filtrate is dark and contains unreacted guaiacol." Mechanism: Fractional Vacuum Distillation. Once the bulk of the high-melting 4-chloro isomer is removed, distillation becomes viable. Without prior crystallization, the 4-chloro isomer can sublime and clog the condenser (solidification).

Protocol:

  • Setup: Short-path distillation head with a vigreux column (essential for separating starting material).

  • Vacuum: High vacuum required (< 5 mmHg).

  • Fractions:

    • F1 (Fore-run): Unreacted Guaiacol (lower BP).

    • F2 (Main Cut): this compound (BP ~113°C @ 5mmHg).

    • Residue: Tars and remaining 4-chloro isomer.

Visual Troubleshooting Guides

Workflow 1: Integrated Purification Logic

This decision tree guides you through the critical separation of the solid impurity (4-chloro) from the liquid target (3-chloro).

PurificationLogic Start Crude Reaction Mixture (Mix of 3-Cl, 4-Cl, Guaiacol) Solvent Add Hot Hexanes (Optional: Trace Toluene) Start->Solvent Cooling Cool to 0-4°C (Precipitation Step) Solvent->Cooling Filter Vacuum Filtration Cooling->Filter Solid Solid Cake: 4-Chloro-2-methoxyphenol (Major Impurity, MP ~100°C) Filter->Solid Precipitate Filtrate Filtrate (Mother Liquor): Enriched this compound (+ Guaiacol) Filter->Filtrate Liquid Phase Distill Fractional Vacuum Distillation (< 5 mmHg) Filtrate->Distill Cut1 Fore-run: Unreacted Guaiacol Distill->Cut1 Low BP Cut2 Main Fraction: Pure this compound (Colorless Liquid/Solid) Distill->Cut2 Target BP

Caption: Separation of regioisomers using solubility differences followed by volatility differences.

Troubleshooting FAQs

Category: Color & Oxidation

Q: My product turned pink/brown after distillation. Is it ruined? A: No, it is not ruined.

  • Cause: Phenols and guaiacols are prone to oxidation, forming quinones (which are highly colored) upon exposure to air or light.

  • Solution:

    • Chemical Wash: Dissolve the oil in ether and wash with a 5% solution of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite. This reduces the colored quinones back to colorless phenols.

    • Storage: Store under Argon or Nitrogen in the dark.

Category: Distillation Failure

Q: The distillate is solidifying in the condenser and blocking the vacuum. A: You likely have high levels of the 4-chloro isomer remaining.

  • Diagnosis: The 4-chloro isomer melts at ~100°C. If it wasn't removed via crystallization (Module A), it will co-distill and freeze in the water-cooled condenser.

  • Fix:

    • Stop the distillation.

    • Perform the Hexane crystallization step (Module A) on the semi-distilled mass.

    • Alternatively, use an air-cooled condenser or circulate warm water (50°C) through the condenser to keep the impurity molten until it reaches the receiving flask (though this lowers separation efficiency).

Category: Yield Loss

Q: I am losing my product during the alkaline extraction step. A: Check your pH control.

  • Cause: While 3-chloroguaiacol is acidic (pKa ~9.1), very high pH (>12) can lead to oxidative coupling or emulsion formation with impurities.

  • Adjustment: When extracting the phenol into the aqueous phase, use 1M NaOH . When recovering it back to organic, acidify carefully to pH 2 using HCl. Ensure you re-extract the aqueous layer 3x with DCM or Ether, as chloroguaiacols have moderate water solubility compared to non-polar aromatics.

References

  • PubChem. (n.d.).[1][2][3] 4-Chloroguaiacol (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • ChemRxiv. (2025).[4] Identification, Precursors, and Formation Mechanisms of Chloroguaiacols in Drinking Water. Retrieved October 26, 2023, from [Link]

  • Environmental Toxicology and Chemistry. (1984). Comparison of procedures for recovering chloroguaiacols. Oxford Academic. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: 3-Chloro-2-methoxyphenol Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-methoxyphenol (CAS 77102-92-2) is a critical intermediate in the synthesis of pharmacophores and agrochemicals.[1] Its structural integrity—specifically the positioning of the chlorine atom at the meta position relative to the hydroxyl group—is vital for downstream biological activity.

Users frequently encounter challenges because the most common synthesis route (direct chlorination of guaiacol) thermodynamically favors the para-isomer (4-chloro-2-methoxyphenol).[1] Consequently, commercially available "technical grade" material often contains significant regioisomeric impurities that are difficult to separate due to similar boiling points.[1]

This guide provides an authoritative workflow for identifying, quantifying, and removing these specific impurities.

Part 1: Impurity Profiling (Know Your Enemy)[1]

The following table summarizes the most frequent impurities found in this compound, their origins, and their physical characteristics.

Table 1: Common Impurity Profile
Impurity NameStructure / RelationOriginDetection (Key Feature)
4-Chloro-2-methoxyphenol Regioisomer (Para)Major byproduct of direct chlorination (electrophilic substitution).[1]1H NMR: ABX system (d, d, s pattern). GC: Close retention time.
6-Chloro-2-methoxyphenol Regioisomer (Ortho)Minor byproduct of direct chlorination.[1]1H NMR: Distinct downfield shift of OH due to H-bonding with Cl.[1]
Guaiacol (2-Methoxyphenol) Starting MaterialIncomplete reaction.[1]GC: Elutes significantly earlier.[1] Odor: Smoky/Vanilla.
4,5-Dichloro-2-methoxyphenol Over-chlorinatedExcess chlorinating agent.[1]MS: Isotope pattern (M, M+2, M+4).[1] Higher BP.
Diphenoquinones Oxidation ProductAir oxidation of phenols.[1]Visual: Pink, red, or brown coloration.[1]

Part 2: Synthesis & Impurity Pathways (Visualized)

Understanding the source of impurities is the first step to removal. The diagram below illustrates the two primary synthetic routes and where specific impurities are introduced.

SynthesisPathways Guaiacol Guaiacol (2-Methoxyphenol) Chlorination Direct Chlorination (Cl2 / SO2Cl2) Guaiacol->Chlorination Target This compound (Target Product) Chlorination->Target Minor Path Impurity_4Cl 4-Chloro-2-methoxyphenol (Major Impurity) Chlorination->Impurity_4Cl Major Path Impurity_6Cl 6-Chloro-2-methoxyphenol (Minor Impurity) Chlorination->Impurity_6Cl Impurity_DiCl 4,5-Dichloro derivative (Over-reaction) Chlorination->Impurity_DiCl Excess Cl2 Alt_Route Alternative Route: 2,6-Dichloroanisole Dechlorination Partial Dechlorination / Hydrolysis Alt_Route->Dechlorination Dechlorination->Target High Selectivity

Figure 1: Synthetic pathways showing the challenge of direct chlorination (red paths) vs. selective alternative routes (blue path).[1]

Part 3: Troubleshooting & Removal Protocols

Issue 1: "My product is a liquid, but the certificate says it should be a solid."

Diagnosis: Significant contamination with 4-chloro-2-methoxyphenol .[1] While pure this compound has a melting point of 31.5–33.0 °C [1], the 4-chloro isomer is a liquid at room temperature or has a very low melting point.[1] A mixture of these isomers forms a eutectic system that remains liquid.[1]

Solution: Fractional Recrystallization Distillation is often ineffective due to the proximity of boiling points (~235 °C).[1] Recrystallization exploits the solid nature of the 3-chloro isomer.[1]

Protocol:

  • Solvent Selection: Use a non-polar/polar mixture. Hexane : Ethyl Acetate (9:1) or Pentane : Ether are recommended.[1]

  • Dissolution: Dissolve the crude liquid in the minimum amount of warm solvent (approx. 40°C).

  • Seeding: Cool to 0°C. If no crystals form, scratch the glass or add a seed crystal of pure this compound.

  • Filtration: Rapidly filter the crystals while cold. The liquid filtrate will contain the majority of the 4-chloro isomer.[1]

  • Validation: Analyze the crystal via GC or NMR. Repeat if 4-chloro content is >1%.[1]

Issue 2: "The product has a pink or dark brown hue."

Diagnosis: Presence of quinones or diphenoquinones .[1] Phenols are susceptible to oxidation by air, especially in the presence of trace metal ions or light.

Solution: Activated Charcoal Treatment

  • Dissolve the compound in Dichloromethane (DCM) or Methanol .[1]

  • Add Activated Carbon (10-20% by weight) .

  • Stir gently at room temperature for 30–60 minutes. Note: Do not heat strongly with charcoal in air as it can promote further oxidation.

  • Filter through a Celite pad to remove all carbon fines.[1]

  • Evaporate the solvent under reduced pressure (nitrogen atmosphere recommended).[1]

Issue 3: "I cannot distinguish the isomers by HPLC."

Diagnosis: Isomers often co-elute on standard C18 columns.[1] Solution:

  • Change Column Chemistry: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] The pi-pi interactions differ significantly between the ortho, meta, and para chloro positions.[1]

  • Mobile Phase: Use a gradient of Water/Acetonitrile with 0.1% Formic Acid . The acid suppresses ionization of the phenol, sharpening the peaks.

Part 4: Analytical Validation (NMR)

To confirm you have the correct 3-chloro isomer and not the 4-chloro impurity, examine the aromatic region of the 1H NMR (typically in CDCl₃).[1]

IsomerProton Pattern (Aromatic Region)Explanation
This compound Multiplet (3H) Often appears as two doublets and a triplet (or overlapping dd).[1]The protons are at positions 4, 5, and 6. They are adjacent (contiguous), creating a complex coupling pattern.[1]
4-Chloro-2-methoxyphenol ABX System (3H) 1 Singlet (d, J~2Hz), 2 Doublets.[1]The protons are at positions 3, 5, and 6. The proton at C3 is isolated (singlet-like), while C5 and C6 couple strongly (doublets).[1]

Quick Check: Look for the "singlet-like" aromatic proton.[1][2] If you see a sharp doublet with a small coupling constant (~2 Hz) around 6.8–6.9 ppm, you likely have significant 4-chloro contamination [2].[1]

References

  • Liu, H., et al. (2005).[1] Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Synthetic Communications. (Discusses purification of related chloro-phenols). Available at: [Link]

  • PubChem. 3-Methoxyphenol Compound Summary. (General reactivity and physical data for methoxyphenols). Available at: [Link][1]

Sources

Troubleshooting guide for reactions involving 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-methoxyphenol Reaction Guide

Introduction: The Reactivity Landscape

This compound (CAS: 77102-92-2) is a densely functionalized arene used as a scaffold in agrochemical and pharmaceutical synthesis.[1] Its reactivity is governed by a "push-pull" dynamic:[1]

  • The Phenolic -OH (C1): A high-acidity handle (pKa ~8.[1]5) susceptible to oxidation and O-alkylation.[1]

  • The Methoxy Group (C2): Provides electron density but introduces steric bulk, influencing regioselectivity.

  • The Chloride (C3): A deactivated handle for cross-coupling, often requiring specialized catalytic cycles.

This guide addresses the three most common failure modes: O-Alkylation Stalls , Regioselectivity Errors in EAS , and Cross-Coupling Catalyst Poisoning .[1]

Module 1: O-Alkylation & Protection

Issue: "My Williamson ether synthesis yields are low (<40%), or I see unidentifiable side products."

Mechanistic Diagnosis

The 3-chloro substituent withdraws electron density, making the phenoxide anion less nucleophilic than unsubstituted phenol.[1] Furthermore, the adjacent 2-methoxy group creates a "steric pocket," slowing down the SN2 attack on bulky electrophiles.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Causality)
Base Switch to Cs₂CO₃ (or K₂CO₃ with 18-crown-6)Sodium (Na⁺) forms tight ion pairs with the phenoxide, reducing reactivity.[1] Cesium (Cs⁺) is larger, creating a "naked," more reactive anion.
Solvent DMF or NMP (Anhydrous)Protic solvents (EtOH) solvate the anion, killing nucleophilicity. Polar aprotic solvents are mandatory.
Temperature 60–80°C Higher activation energy is required due to the electron-withdrawing Cl group.[1] Room temp is often insufficient.
Trap Add NaI (0.1 eq) Finkelstein condition: Converts alkyl bromides/chlorides to highly reactive iodides in situ.
Diagnostic Check (Self-Validating System)
  • TLC/HPLC: If starting material remains despite heating, your base is too weak or the electrophile has eliminated.

  • 1H NMR: Look for the disappearance of the broad singlet (-OH) at ~5.8 ppm and the appearance of the ether protons (O-CH₂-R) at 3.8–4.2 ppm.[1]

Workflow Visualization

Alkylation_Troubleshoot Start Start: Low Yield O-Alkylation Check_SM Is Starting Material (Phenol) remaining? Start->Check_SM Check_Prod Is Product formed? Check_SM->Check_Prod No (Consumed) Solvent_Fix Action: Switch to DMF/Cs2CO3 Increase Temp to 80°C Check_SM->Solvent_Fix Yes (Reaction Stalled) Elimination_Fix Issue: Electrophile Elimination Action: Lower Temp, Change Leaving Group (OTs -> I) Check_Prod->Elimination_Fix No Product (Side Rxn) caption Figure 1: Decision logic for optimizing O-alkylation of deactivated phenols.

Module 2: Electrophilic Aromatic Substitution (EAS)

Issue: "I am trying to nitrate or brominate the ring, but I'm getting a mixture of isomers. Which position is reacting?"

Regioselectivity Analysis

The ring has three open positions: 4, 5, and 6.

  • Position 4 (Para to OH): Dominant. The -OH group is the strongest activator.[1]

  • Position 6 (Ortho to OH): Active, but sterically crowded by the -OH.[1]

  • Position 5 (Meta to OH): Disfavored. Only activated by the weaker -OMe group.[1]

Critical Insight: The 3-chloro group exerts an inductive withdrawing effect that deactivates the entire ring, but it directs ortho/para (to itself).

  • Position 4 is Ortho to Cl.[1]

  • Position 6 is Para to Cl.[1]

Verdict: Position 4 is the "Sweet Spot" (Para to OH + Ortho to Cl + Meta to OMe). Expect >85% regioselectivity for position 4.

Diagnostic Check (NMR)

To confirm you hit Position 4 vs Position 6:

  • Position 4 substitution: You will see two aromatic protons with ortho-coupling (J ~ 8-9 Hz) because H5 and H6 are neighbors.[1]

  • Position 6 substitution: You will see two aromatic protons as singlets (or meta-coupled, J ~ 2 Hz) because H4 and H5 are isolated by substituents.[1]

Regioselectivity Map

EAS_Map Core 3-Cl-2-OMe-Phenol Pos4 Position 4 (Major Product) Para to OH Ortho to Cl Core->Pos4 Preferred Path Pos6 Position 6 (Minor Product) Ortho to OH Para to Cl Core->Pos6 Steric Clash Pos5 Position 5 (Trace) Meta to OH Core->Pos5 Electronic Mismatch caption Figure 2: Regioselectivity map driven by electronic activation (OH > OMe).

Module 3: Cross-Coupling (Suzuki/Buchwald)

Issue: "The Suzuki coupling on the chloride isn't working. The catalyst turns black immediately."

Root Cause: Catalyst Poisoning

Free phenols are notorious for poisoning Palladium (Pd) catalysts. The acidic proton can protonate the ligand or coordinate to the metal center, shutting down the catalytic cycle. Furthermore, aryl chlorides are sluggish electrophiles compared to bromides.

The "Protect-First" Protocol

You must protect the phenol before attempting cross-coupling at the C3-chloride.[1]

  • Step 1: Protection

    • Convert -OH to -OMe (Methyl ether) or -OBn (Benzyl ether).[1]

    • Why? Removes the acidic proton and prevents catalyst coordination.

  • Step 2: The Coupling System

    • Catalyst: Pd(OAc)₂ + SPhos (or XPhos). Buchwald dialkylbiaryl phosphines are required to activate the C-Cl bond.[1]

    • Base: K₃PO₄ (anhydrous).

    • Solvent: Toluene/Water (10:[1]1) or Dioxane.

FAQ: Can I couple without protection?

Technically yes, but it requires massive catalyst loading (10 mol%) and specialized ligands (e.g., phosphine-free systems or specific NHC-Pd complexes).[1] It is rarely cost-effective for scale-up.[1]

Coupling Workflow

Coupling_Logic Input Substrate: 3-Cl-2-OMe-Phenol Decision Is OH protected? Input->Decision Path_No NO: High Risk of Failure Decision->Path_No Free Phenol Path_Yes YES: Proceed to Coupling Decision->Path_Yes -OMe / -OBn Action_Protect Action: Alkylate OH (MeI/BnBr) Path_No->Action_Protect Action_Couple Reaction: Pd(OAc)2 / SPhos Base: K3PO4 Path_Yes->Action_Couple Action_Protect->Path_Yes caption Figure 3: Mandatory protection strategy for Pd-catalyzed coupling of chlorophenols.

References

  • Williamson Ether Synthesis Optimization

    • Title: "The Williamson Ether Synthesis: Troubleshooting & Optimiz
    • Source: BenchChem Technical Support[1]

  • Regioselectivity in Phenols

    • Title: "Regioselectivity in Electrophilic Arom
    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Suzuki Coupling of Chlorides

    • Title: "Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides"[1]

    • Source: Journal of Organic Chemistry (via NIH/PubMed)
    • URL:[Link] (General methodology for Aryl Chlorides)

  • Safety Data (this compound)

    • Title: "Chemical Properties and Safety of 2-Methoxy-3-chloro-phenol"[1]

    • Source: Cheméo / PubChem[1]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Etherification of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of 3-Chloro-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the etherification of this compound, providing a diagnosis of the problem and actionable solutions based on established chemical principles.

Q1: My reaction has a very low or no yield. What are the primary factors to investigate?

Low conversion is a common issue that can almost always be traced back to one of four key areas: deprotonation, the alkylating agent, reaction kinetics, or contamination.

  • Incomplete Deprotonation: The reaction begins with the formation of a phenoxide ion, which is the active nucleophile.[1] If the phenol is not fully deprotonated, the concentration of the nucleophile will be too low.

    • Cause: The base selected may be too weak to fully deprotonate the substituted phenol, or an insufficient amount was used. Phenols are acidic, but substituents can modulate this property.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, bases like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) can be more effective, particularly if the alkylating agent is less reactive.[2][3] Ensure you are using at least one equivalent of the base. For bases like K₂CO₃, which are weaker, using a slight excess (1.5-2.0 equivalents) can be beneficial.

  • Poor Alkylating Agent: The etherification proceeds via an Sₙ2 mechanism, which is highly sensitive to the structure of the electrophile (the alkylating agent).[4][5]

    • Cause: The leaving group on your alkylating agent is not sufficiently reactive (e.g., -Cl instead of -Br or -I), or the agent is sterically hindered (secondary or tertiary).

    • Solution: The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F.[6] If you are using an alkyl chloride with slow kinetics, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction. Crucially, only use primary or methyl halides. Secondary halides will produce a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[5]

  • Slow Reaction Kinetics: The reaction rate may be impractically slow under your current conditions.

    • Cause: The reaction temperature is too low.

    • Solution: Gently heating the reaction mixture is standard practice for Williamson ether synthesis.[6] A typical temperature range is 50-100 °C, though some reactions may require temperatures up to 130 °C.[7][8] Monitor the reaction by TLC to find the optimal balance where the reaction proceeds at a reasonable rate without significant decomposition or side product formation.

  • Presence of Moisture: Water can be detrimental to the reaction.

    • Cause: The presence of water will protonate the phenoxide nucleophile, rendering it inactive, and can react with stronger bases like NaH.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[6] If using NaH, it is critical to maintain an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow Diagram

G cluster_cause Potential Causes cluster_sol Solutions start Problem: Low Yield / Purity cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Work-up Issues start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Use Stronger Base (e.g., Cs₂CO₃, NaH) cause1->sol1b sol1c Use More Reactive Alkyl Halide (R-I > R-Br) cause1->sol1c sol1d Use Anhydrous Solvent cause1->sol1d sol2a Use Polar Aprotic Solvent (DMF, DMSO) to favor O-alkylation cause2->sol2a sol2b Ensure Alkyl Halide is Primary to avoid elimination cause2->sol2b sol2c Lower Temperature cause2->sol2c sol3a Ensure Complete Quenching cause3->sol3a sol3b Optimize Extraction pH cause3->sol3b

Caption: A decision tree for troubleshooting common issues.

Q2: I am forming my product, but it is contaminated with a significant side product. How can I improve selectivity?

The most common side reaction in the etherification of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.

  • Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the positions ortho and para to the oxygen).[4][9]

  • Solution: The choice of solvent is the most critical factor in controlling the O- vs. C-alkylation ratio.

    • Favor O-Alkylation (Desired): Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[9] These solvents solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic, promoting attack at the oxygen.

    • C-Alkylation is Favored by: Protic solvents (like water or alcohols) or non-polar solvents. These solvents can hydrogen-bond with the phenoxide oxygen, making it less available and increasing the relative reactivity of the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal base for deprotonating this compound?

The choice of base depends on the reactivity of your alkylating agent and desired reaction conditions. A summary is provided below.

BaseTypeStrengthHandling ConsiderationsBest For...
K₂CO₃ CarbonateWeakEasy to handle, non-hygroscopic.Reactive primary alkyl halides (iodides, bromides).
Cs₂CO₃ CarbonateMediumMore soluble in organic solvents than K₂CO₃.Increasing reactivity for less active halides.[2]
NaOH HydroxideStrongCaustic, often used in aqueous or phase-transfer conditions.General purpose, though can introduce water.[10]
NaH HydrideVery StrongPyrophoric, requires anhydrous conditions and inert atmosphere.Unreactive alkyl halides or sterically hindered systems.[5]

For this compound, starting with K₂CO₃ or Cs₂CO₃ in DMF is a robust choice for most primary alkyl halides.

Q2: Does the chloro or methoxy group on the phenol interfere with the reaction?

Generally, no. The aryl chloride is much less reactive than the alkyl halide used for etherification and will not participate in the Sₙ2 reaction. The methoxy and chloro groups are electronically withdrawing, which slightly increases the acidity of the phenol (making deprotonation easier) but can also slightly decrease the nucleophilicity of the resulting phenoxide.[9] This effect is usually minor and easily overcome by appropriate selection of reaction conditions.

Williamson Ether Synthesis Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Protocols

General Protocol for Etherification of this compound

This protocol provides a robust starting point. Optimization of temperature and reaction time may be necessary based on the specific alkyl halide used.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

    • Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).

    • Add potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).

  • Reaction:

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add the primary alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to 70-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (approx. 10x the volume of DMF).

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • ScienceDirect. (n.d.). Williamson Ether Synthesis. ScienceDirect Topics. Retrieved from [Link]

  • Google Patents. (1968). Process for producing methoxyphenol or ethoxyphenol. (US3376351A).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molbank, 2023(4), M1750. Retrieved from [Link]

  • Liu, H., et al. (2011). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • ResearchGate. (2018). Diaryl etherification of substituted phenols with phenyl boronic acid. Retrieved from [Link]

Sources

Preventing side reactions in the synthesis of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-2-methoxyphenol (CAS 73450-77-8). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help researchers, scientists, and drug development professionals navigate the challenges of this synthesis. The primary focus is on preventing and minimizing the formation of common side products, particularly isomeric and di-substituted impurities, during the electrophilic chlorination of guaiacol (2-methoxyphenol).

Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis in a direct question-and-answer format.

Q: My final product is a mixture of isomers, with a significant amount of 5-Chloro-2-methoxyphenol. How can I improve the selectivity for the desired 3-Chloro isomer?

A: This is the most common challenge in this synthesis and is rooted in the fundamental principles of electrophilic aromatic substitution. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are ortho, para-directors. While the desired product results from chlorination ortho to the hydroxyl group and meta to the methoxy group, the major side product, 5-Chloro-2-methoxyphenol, arises from chlorination para to the hydroxyl group.

  • Causality: The hydroxyl group is a more powerful activating group than the methoxy group, meaning it more strongly directs the incoming electrophile.[1] However, the formation of multiple products indicates a kinetic competition. To favor the 3-chloro isomer, you must manipulate the reaction conditions to exploit the subtle electronic and steric differences between the possible sites of attack.

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower (e.g., -15 °C to -5 °C) is critical. Lower temperatures increase the selectivity by favoring the transition state with the lowest activation energy, which often leads to the 3-chloro product.

    • Control the Rate of Addition: Add the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, which minimizes side reactions and improves selectivity. A rapid addition can lead to localized overheating and reduced selectivity.

    • Choice of Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Polar or coordinating solvents can interact with the chlorinating agent, altering its reactivity and reducing regioselectivity.[2]

    • Use of Catalysts: While often used to increase para-selectivity in other phenols, certain organocatalysts or Lewis acids can be explored to modulate the ortho/para ratio.[2][3] For this specific transformation, however, precise control of non-catalytic conditions is often the most effective strategy.

Q: I'm observing significant amounts of dichlorinated products (e.g., 3,5-Dichloro-2-methoxyphenol). What reaction parameters should I adjust?

A: The formation of dichlorinated species indicates that the product, this compound, is sufficiently activated to react with the chlorinating agent a second time.

  • Causality: The initial product is still an activated aromatic ring and can undergo a subsequent electrophilic substitution. This is more likely to happen if there is an excess of the chlorinating agent or if the reaction is allowed to proceed for too long.

  • Solutions:

    • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount or a maximum of 1.0 equivalent of the chlorinating agent relative to guaiacol. Carefully calculate and measure the molar equivalents.

    • Reaction Monitoring: This is a self-validating step. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The goal is to stop the reaction as soon as the starting material (guaiacol) is consumed but before significant amounts of the dichlorinated product appear.

    • Quenching: Once the optimal point is reached, quench the reaction immediately. This can be done by adding a mild reducing agent like sodium sulfite solution or simply by adding water to hydrolyze any remaining sulfuryl chloride.

Q: The reaction is sluggish or does not go to completion, even after several hours. What are the potential causes?

A: A stalled reaction can usually be attributed to reagent quality or insufficient activation.

  • Causality: The electrophilic chlorination requires a sufficiently reactive electrophile and a nucleophilic aromatic ring.

  • Solutions:

    • Reagent Purity: Ensure the guaiacol is pure and dry. The presence of water can consume the chlorinating agent. Verify the quality of the sulfuryl chloride; it should be fresh and colorless. Over time, it can decompose into HCl and SO₂, reducing its efficacy.

    • Temperature: While low temperatures are crucial for selectivity, a temperature that is too low may slow the reaction to an impractical rate. If the reaction is clean but slow at -10 °C, consider allowing it to warm slowly to 0 °C while monitoring by TLC/GC.

    • Activation (Use with Caution): In some systems, a catalytic amount of a mild Lewis acid is used to generate a more potent electrophile.[3] However, for this specific synthesis, this can drastically reduce selectivity and is generally not recommended unless other methods fail.

Q: I'm having difficulty purifying the this compound from its isomers. Are there any recommended techniques?

A: The structural similarity and close boiling points of the chloro-guaiacol isomers make purification challenging.[4]

  • Causality: Positional isomers often have very similar physical properties, making standard purification techniques like simple distillation ineffective.

  • Solutions:

    • Fractional Vacuum Distillation: While difficult, a carefully controlled fractional distillation under reduced pressure using a column with high theoretical plates can sometimes separate the isomers.

    • Recrystallization: This is often the most effective method. The crude product, which is often an oil or low-melting solid, can be recrystallized from a suitable solvent system. Hexane, heptane, or mixtures of hexane/ethyl acetate are good starting points. The desired 3-chloro isomer may preferentially crystallize, leaving the 5-chloro isomer in the mother liquor. Seeding with a pure crystal of the desired product can aid this process.[5]

    • Preparative Chromatography: For small-scale work or to obtain highly pure material, column chromatography on silica gel is the best option. Use a solvent system with low polarity (e.g., a gradient of ethyl acetate in hexane) to achieve separation. Monitoring with TLC is essential to identify the correct fractions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying mechanism that leads to the formation of multiple isomers?

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent, sulfuryl chloride (SO₂Cl₂), acts as the source of the electrophile (Cl⁺ or a polarized complex). The guaiacol ring, rich in electron density, acts as the nucleophile.

Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.[6][7] The hydroxyl group is a stronger activator than the methoxy group.[8] This results in several possible points of attack, leading to a mixture of products. The challenge lies in controlling the regioselectivity of this reaction.

G cluster_reaction Electrophilic Aromatic Substitution cluster_side_reactions Competing Pathways Guaiacol Guaiacol (2-Methoxyphenol) Side_Product_5_Chloro 5-Chloro-2-methoxyphenol (Major Side Product) Guaiacol->Side_Product_5_Chloro Attack at C5 (para to -OH) Intermediate σ-complex (Wheland Intermediate) Guaiacol->Intermediate Attack at C3 Reagent SO₂Cl₂ (Electrophile Source) Reagent->Side_Product_5_Chloro Side_Product_DiChloro Dichlorinated Products (Side Product) Reagent->Side_Product_DiChloro Reagent->Intermediate Product_3_Chloro This compound (Desired Product) Product_3_Chloro->Side_Product_DiChloro Further Chlorination Intermediate->Product_3_Chloro Deprotonation

Caption: Reaction pathway for the chlorination of guaiacol.

FAQ 2: Which chlorinating agent is best for this synthesis?

Sulfuryl chloride (SO₂Cl₂) is generally the reagent of choice for this transformation. It is a liquid that is easier to handle and measure accurately than chlorine gas. It often provides better regioselectivity for the chlorination of phenols compared to other reagents when conditions are carefully controlled.[9][10] Other reagents like N-Chlorosuccinimide (NCS) can also be used, but may require different conditions (e.g., acid catalysis) and may offer different selectivity profiles.

FAQ 3: How does the choice of solvent influence the regioselectivity?

The solvent plays a crucial role by modulating the reactivity of the electrophile.

  • Non-polar, aprotic solvents (e.g., DCM, DCE, CCl₄): These are generally preferred. They do not strongly solvate the chlorinating agent, leading to a more "free" and selective electrophile.

  • Polar or coordinating solvents (e.g., acetonitrile, ethers, nitromethane): These can form complexes with sulfuryl chloride, potentially altering its reactivity and steric bulk.[2][11] This can change the isomer ratio, often decreasing the desired selectivity. Acetonitrile, for example, has been shown to strongly activate SO₂Cl₂, which could be detrimental to selectivity in a highly activated system like guaiacol.[2]

FAQ 4: What are the best practices for reaction monitoring and work-up?

  • Monitoring: Use a reliable analytical technique to track the disappearance of the starting material and the appearance of products. GC-MS is ideal as it can distinguish and quantify the isomers.[4] TLC is a faster, qualitative alternative. Use a co-spot of the starting material to accurately gauge its consumption.

  • Work-up:

    • Quench: Once the reaction is complete, quench it by slowly adding the reaction mixture to a cold, stirred solution of sodium sulfite or sodium bicarbonate. This neutralizes the acidic byproducts (HCl, H₂SO₄) and destroys excess SO₂Cl₂.

    • Extraction: Extract the product into an organic solvent like DCM or ethyl acetate.

    • Wash: Wash the organic layer with water and then brine to remove inorganic salts.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing side-product formation.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassNotes
Guaiacol (2-Methoxyphenol)124.1450.06.21 g (5.5 mL)Must be pure and dry.
Sulfuryl Chloride (SO₂Cl₂)134.9750.06.75 g (4.0 mL)Use 1.0 equivalent, fresh bottle.
Dichloromethane (DCM)84.93-100 mLAnhydrous grade.
Saturated NaHCO₃ solution--50 mLFor quenching and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gFor drying the organic phase.
Step-by-Step Methodology
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add guaiacol (6.21 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the stirred solution to between -10 °C and -5 °C using an ice-salt or acetone/dry ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (6.75 g, 50.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the guaiacol solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -5 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 50 mL of cold, saturated sodium bicarbonate solution with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or low-melting solid.

  • Purification: Purify the crude material by recrystallization from hexane or by flash column chromatography (silica gel, 5-10% ethyl acetate in hexane).

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • The reaction releases HCl and SO₂ gas. The quench step should be performed carefully to control gas evolution.

Data & Visualizations

Table 1: Influence of Reaction Conditions on Isomer Ratio

This table summarizes expected qualitative outcomes based on established principles of electrophilic aromatic substitution. Exact ratios can vary.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome for 3-Chloro:5-Chloro RatioRationale
Temperature -5 °C to 0 °CRoom Temperature (25 °C)Higher in Condition ALower temperature enhances kinetic selectivity towards the sterically accessible ortho position.
Solvent Dichloromethane (DCM)AcetonitrileHigher in Condition ANon-polar solvents minimize interaction with SO₂Cl₂, preserving its intrinsic selectivity.
Addition Rate Slow (Dropwise, >60 min)Fast (Pouring, <5 min)Higher in Condition APrevents localized concentration/temperature spikes, reducing formation of thermodynamic byproducts.
Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving common synthesis problems.

G Start Problem Encountered Problem1 Low Yield / Incomplete Reaction Start->Problem1 Problem2 Poor Regioselectivity (High 5-Chloro Isomer) Start->Problem2 Problem3 High Dichlorination Start->Problem3 Solution1a Check Reagent Purity (Guaiacol, SO₂Cl₂) Problem1->Solution1a Cause: Impure Reagents? Solution1b Slightly Increase Temperature (e.g., -5°C to 0°C) Problem1->Solution1b Cause: Too Cold? Solution2a Lower Reaction Temperature (<-5°C) Problem2->Solution2a Cause: Temp. Too High? Solution2b Slow Down SO₂Cl₂ Addition Problem2->Solution2b Cause: Addition Too Fast? Solution2c Ensure Non-Polar Solvent (DCM) Problem2->Solution2c Cause: Wrong Solvent? Solution3a Use ≤1.0 eq. of SO₂Cl₂ Problem3->Solution3a Cause: Excess Reagent? Solution3b Monitor Reaction Closely (TLC/GC) and Quench Promptly Problem3->Solution3b Cause: Over-reaction?

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(2), 147-160. [Link]

  • Watson, W. D. (1985). Regioselective para-chlorination of activated aromatic compounds. The Journal of Organic Chemistry, 50(12), 2145–2148. [Link]

  • Mastrorilli, P., et al. (2014). A simple and effective method for the regioselective chlorination of phenols and naphthols with sulfuryl chloride. Tetrahedron Letters, 55(30), 4144-4147. [Link]

  • LibreTexts Chemistry. (2022). An Explanation of Substituent Effects. [Link]

  • Organic Chemistry Tutor. (2023). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Azzam, R. A. S., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by GC-FID. Journal of Chromatographic Science, 55(3), 295-300. [Link]

Sources

Stability issues of 3-Chloro-2-methoxyphenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Brief

3-Chloro-2-methoxyphenol (also known as 3-chloroguaiacol) presents a unique stability profile due to the interplay between its electron-donating methoxy group and the electron-withdrawing chlorine atom.

  • Chemical Nature: The molecule is a phenol (

    
    ). It is susceptible to oxidative coupling under basic conditions and ether cleavage (demethylation) under strong acidic conditions.
    
  • Critical Warning: The most common user complaint—"solution turning pink/brown" —is almost exclusively due to oxidative instability in alkaline or neutral environments, not degradation of the core carbon skeleton.

Module 1: Alkaline Instability (The "Browning" Effect)

Troubleshooting Guide: pH > 8.0

Q: Why does my clear solution turn pink or brown within hours of preparation in basic buffer?

A: You are observing oxidative coupling of the phenolate ion. Under basic conditions (pH >


), the phenol deprotonates to form a phenolate anion. This species is highly electron-rich.[1] In the presence of dissolved oxygen, it undergoes single-electron oxidation to form a phenoxy radical. These radicals rapidly dimerize to form biphenylquinones, which are highly conjugated chromophores (intensely colored).

The Mechanism:

  • Deprotonation:

    
    
    
  • Radical Formation:

    
    
    
  • Coupling:

    
    
    

Q: How do I prevent this during extraction or formulation?

A: Implement the "O.R.A." Protocol (Oxygen, Reducing Agents, Acidification).

  • Oxygen Exclusion: Sparge all basic buffers with Nitrogen or Argon for 15 minutes prior to use.

  • Reducing Agents: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the solution. These act as sacrificial antioxidants, quenching radicals before they dimerize.

  • Work Fast: Keep the time in the alkaline phase (< 30 mins) to a minimum.

Visualizing the Pathway

AlkalineDegradation cluster_0 Initiation (pH > 9.0) cluster_1 Oxidation Phase cluster_2 Chromophore Formation Node1 This compound (Clear Solution) Node2 Phenolate Anion (Electron Rich) Node1->Node2 Deprotonation (Base) Node3 Phenoxy Radical (Reactive Intermediate) Node2->Node3 O2 Attack (Air Exposure) Node4 Radical Coupling Node3->Node4 Node5 Diphenoquinones (Pink/Brown Color) Node4->Node5 Dimerization

Figure 1: Oxidative degradation pathway of chloroguaiacols in alkaline media leading to color change.

Module 2: Acidic Instability (The Cleavage Risk)

Troubleshooting Guide: pH < 2.0

Q: I see a new, earlier-eluting peak in my HPLC after storing the sample in 1M acid. What is it?

A: This is likely 3-chlorocatechol, resulting from ether demethylation. While phenols are generally stable in dilute acid, the methoxy group at position 2 is vulnerable to hydrolysis, particularly if the acid is strong (e.g.,


, 

) or if the solution is heated. The chlorine atom at position 3 can electronically activate the ring, making the ether oxygen slightly more basic and susceptible to protonation.

Q: Can I use HCl for acidification?

A: Yes, but with temperature constraints.

  • Safe Zone: Dilute

    
     (
    
    
    
    ) at Room Temperature (
    
    
    ) is generally stable for < 24 hours.
  • Danger Zone: Heating (>

    
    ) or using Lewis acids (
    
    
    
    ,
    
    
    ) will rapidly cleave the methyl ether to form the catechol.

Q: How do I confirm the impurity is the catechol? A: Check the polarity. In Reversed-Phase HPLC, the catechol (two -OH groups) is more polar than the parent methoxy-phenol. It will elute earlier (lower Retention Time).

Visualizing the Pathway

AcidicCleavage NodeA This compound (Ether Form) NodeB Protonated Ether (Oxonium Ion) NodeA->NodeB + H+ (Strong Acid) NodeC Transition State (Nucleophilic Attack) NodeB->NodeC + Nucleophile (X- or H2O) NodeD 3-Chlorocatechol (Diol Product) NodeC->NodeD Demethylation NodeE Methyl Halide (Byproduct) NodeC->NodeE

Figure 2: Acid-catalyzed demethylation mechanism converting the methoxy group to a hydroxyl group.

Module 3: Validated Handling Protocols

Protocol A: HPLC Analysis Method

Use this method to verify purity and detect degradation products.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µmStandard hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization (

), sharpening peaks.
Mobile Phase B AcetonitrileGood solubility for chlorinated aromatics.
Gradient 5% B to 95% B over 10 minsElutes polar catechols early and the parent compound mid-run.
Detection UV @ 275-280 nmMax absorption for the phenol ring; minimizes solvent noise.
Flow Rate 1.0 mL/minStandard backpressure management.
Protocol B: Storage & Stability Matrix
ConditionStability StatusRecommended Action
Solid State (RT) Stable Store in amber glass (light sensitive).
Solution (pH 7, Water) Marginal Use within 24h. Oxidation risk.
Solution (pH < 4) Stable Preferred state for LC samples.
Solution (pH > 10) Unstable Do not store. Prepare immediately before use. Add antioxidant.

Frequently Asked Questions (FAQ)

Q1: I need to run a reaction at pH 12. Is this compound compatible? Answer: Only if you strictly exclude oxygen. At pH 12, the molecule exists entirely as the phenolate anion. Without deoxygenation, you will lose ~5-10% of your material to oxidative dimerization within 1 hour, turning the solution dark. Recommendation: Perform the reaction under a nitrogen blanket.

Q2: What is the exact pKa of this molecule? Answer: While experimental values vary by solvent, the theoretical


 is approximately 9.3 – 9.5 .
Reasoning: Unsubstituted guaiacol has a 

of 9.98 [1]. The chlorine atom at position 3 (meta to the OH) exerts an electron-withdrawing inductive effect (-I), which stabilizes the phenolate anion, thereby increasing acidity (lowering

) compared to guaiacol.

Q3: Can I autoclave solutions of this compound? Answer: No. The combination of high heat (


) and moisture can induce hydrolysis of the methoxy group (demethylation) or dechlorination, especially if the pH is not strictly neutral. Filter sterilization (0.22 µm PVDF) is the only recommended sterilization method.

References

  • PubChem. (n.d.). Guaiacol (2-Methoxyphenol) Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • RSC Advances. (2013). Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Journal of Chemical Information and Modeling. (2008). Predicting pKa Values of Substituted Phenols. ACS Publications. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Purifying 3-Chloro-2-methoxyphenol with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-Chloro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for successful purification using column chromatography. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure you can tackle common challenges with confidence.

Understanding the Molecule: this compound

Before diving into the purification protocol, let's consider the structure of this compound. It is a substituted phenol, containing a hydroxyl group directly attached to a benzene ring. This hydroxyl group makes the molecule polar and capable of hydrogen bonding. The presence of a chlorine atom and a methoxy group also influences its polarity and potential interactions with the stationary phase. The acidic nature of the phenolic proton can sometimes lead to peak tailing on silica gel. Understanding these properties is crucial for selecting the appropriate chromatographic conditions.

Core Protocol: Column Chromatography of this compound

This section provides a detailed, step-by-step methodology for the purification of this compound using flash column chromatography.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase. This is most effectively achieved through preliminary analysis using Thin-Layer Chromatography (TLC).[1][2]

Objective: To find a solvent system where this compound has a retention factor (Rf) of approximately 0.2-0.3.[1] This Rf range typically provides the best separation from impurities in column chromatography.

Procedure:

  • Prepare a stock solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, spot the crude mixture.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system. Start with a relatively non-polar mixture and gradually increase the polarity.

  • Visualize the spots under a UV lamp (254 nm) as aromatic compounds are often UV-active.[3]

  • Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Adjust the solvent system polarity until the desired Rf is achieved. For instance, if the Rf is too low, increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]

Recommended Starting Solvent Systems for TLC:

Solvent SystemStarting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 7:3Low to MediumA versatile and common choice for moderately polar compounds.
Dichloromethane / Methanol99:1 to 95:5Medium to HighEffective for more polar compounds. Use with caution due to the higher polarity of methanol.
Toluene / Ethyl Acetate9:1 to 8:2MediumCan offer different selectivity for aromatic compounds.
Step 2: Column Packing

Proper column packing is critical to achieve good separation and avoid issues like band broadening and channeling.[5][6]

Materials:

  • Chromatography column of an appropriate size.

  • Silica gel (flash chromatography grade, e.g., 230-400 mesh).

  • Cotton or glass wool plug.

  • Sand (acid-washed).

  • Chosen mobile phase from TLC analysis.

Procedure:

  • Ensure the column is clean, dry, and vertically clamped.

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5-1 cm) over the plug.

  • Slurry Packing (Recommended):

    • In a beaker, mix the required amount of silica gel with the mobile phase to form a slurry. The amount of silica should be 50-100 times the weight of the crude sample.[7]

    • Pour the slurry into the column.

    • Gently tap the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock to allow some solvent to drain, which helps in settling the silica bed.

  • Add another layer of sand on top of the silica bed to prevent disturbance during sample and solvent loading.[8][9]

  • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

Step 3: Sample Loading

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) to ensure a concentrated band at the start of the separation.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is level with the sand.

  • Gently add a small amount of the mobile phase and again drain to the level of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.

Step 4: Elution and Fraction Collection

Procedure:

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to start the elution (flash chromatography).

  • Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the expected separation.

  • Monitor the separation by spotting the collected fractions on TLC plates and comparing them with the crude mixture and a pure standard if available.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and provides practical solutions.

Diagram: Troubleshooting Logic for Column Chromatography

Troubleshooting_Logic cluster_Poor_Separation Solutions for Poor Separation cluster_No_Elution Solutions for No Elution cluster_Peak_Tailing Solutions for Peak Tailing cluster_Cracked_Column Solutions for a Cracked Column Start Problem Encountered Poor_Separation Poor Separation / Overlapping Bands Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Peak_Tailing Peak Tailing / Streaking Start->Peak_Tailing Cracked_Column Cracked Silica Bed Start->Cracked_Column PS1 Optimize Mobile Phase (TLC) Aim for Rf ~0.2-0.3 Poor_Separation->PS1 PS2 Use a Longer Column or Finer Mesh Silica Gel Poor_Separation->PS2 PS3 Load a More Concentrated Sample Poor_Separation->PS3 NE1 Increase Mobile Phase Polarity (Gradient Elution) No_Elution->NE1 NE2 Check for Compound Decomposition on Silica (consider alternative stationary phase) No_Elution->NE2 NE3 Ensure Compound is Soluble in Mobile Phase No_Elution->NE3 PT1 Add a Small Amount of Acetic or Formic Acid to Mobile Phase (e.g., 0.1-1%) Peak_Tailing->PT1 PT2 Use a Deactivated (Neutral) Silica Gel Peak_Tailing->PT2 PT3 Consider an Alternative Stationary Phase (e.g., Alumina, Florisil) Peak_Tailing->PT3 CC1 Ensure Proper Slurry Packing to Avoid Air Bubbles Cracked_Column->CC1 CC2 Avoid Drastic Changes in Solvent Polarity (Gradient Elution) Cracked_Column->CC2 CC3 Apply Sample in a Less Disruptive Manner Cracked_Column->CC3 Experimental_Workflow TLC 1. TLC Analysis (Solvent System Optimization) Column_Packing 2. Column Packing (Slurry Method) TLC->Column_Packing Sample_Loading 3. Sample Loading (Concentrated Solution) Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection (Flash Chromatography) Sample_Loading->Elution Monitoring 5. Fraction Monitoring (TLC) Elution->Monitoring Combine_Fractions 6. Combine Pure Fractions Monitoring->Combine_Fractions Evaporation 7. Solvent Evaporation (Rotary Evaporator) Combine_Fractions->Evaporation Final_Product Purified This compound Evaporation->Final_Product

Sources

Identifying and characterizing byproducts in 3-Chloro-2-methoxyphenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Knowledge Base for process chemists and analytical scientists working with 3-Chloro-2-methoxyphenol (CAS: 77102-92-2) .

Status: Operational | Version: 2.4 | Topic: Impurity Characterization & Process Control[1]

Executive Summary

This compound is a trisubstituted benzene scaffold frequently used as a building block for pharmaceutical intermediates (e.g., dopamine D4 ligands, biocides).[1] Its reactivity is defined by the competition between the strongly activating hydroxyl group (-OH), the activating methoxy group (-OMe), and the deactivating but ortho/para-directing chlorine (-Cl).[1]

This guide addresses the three most common failure modes in its derivatization: Regioselectivity drift during electrophilic substitution, O- vs. C-alkylation competition , and inadvertent demethylation .[1]

Module 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

User Issue: "I am attempting to nitrate or brominate this compound, but I am observing a mixture of isomers. Which position is favored, and how do I control it?"

The Mechanistic Landscape

In this compound, the directing effects are competitive but predictable.[1]

  • OH (Position 1): Strong activator. Directs ortho (to C6) and para (to C4).

  • OMe (Position 2): Moderate activator.[1] Directs ortho (to C1, C3 - both blocked) and para (to C5).

  • Cl (Position 3): Weak deactivator.[1] Directs ortho (to C2, C4) and para (to C6).

The Conflict: The primary competition is between C4 and C6 .

  • Path A (C6 Attack): Ortho to the strong -OH and para to the -Cl.[1] This position is sterically accessible.[1]

  • Path B (C4 Attack): Para to the strong -OH and ortho to the -Cl.[1] This position is sterically crowded due to the adjacent chlorine atom.[1]

Verdict: Under kinetic control (low temp), C6-substitution is generally favored due to the steric hindrance at C4 caused by the chlorine atom.[1] However, thermodynamic control or smaller electrophiles can increase C4 byproducts.[1]

Troubleshooting Workflow: Regio-Control
VariableRecommendation for C6 SelectivityRecommendation for C4 Selectivity
Temperature < 0°C (Kinetic control favors the less hindered C6).> 40°C (Thermodynamic equilibration may allow C4 access).
Solvent Non-polar (e.g., DCM, Toluene).[1] Promotes H-bonding with OH, directing ortho to C6.[1]Polar Aprotic (e.g., DMF).[1] Disrupts H-bonding; steric bulk dominates less.[1]
Reagent Bulky electrophiles (e.g., NBS).[1]Small electrophiles (e.g.,

,

).[1]
Visualization: Pathway Bifurcation

The following diagram illustrates the competitive pathways and the resulting byproducts.

Regioselectivity Start This compound Reaction Electrophilic Attack (E+) Start->Reaction C6_Path Path A: C6 Attack (Ortho to OH) (Para to Cl) Reaction->C6_Path  Favored (Sterics)   C4_Path Path B: C4 Attack (Para to OH) (Ortho to Cl) Reaction->C4_Path  Hindered by Cl   Prod_Major Major Product (6-Substituted) C6_Path->Prod_Major Prod_Minor Minor Byproduct (4-Substituted) C4_Path->Prod_Minor Prod_Di Impurity: 4,6-Disubstituted Prod_Major->Prod_Di  Over-reaction   Prod_Minor->Prod_Di

Caption: Kinetic competition between C6 (favored) and C4 (hindered) substitution pathways.

Module 2: O-Alkylation vs. C-Alkylation[1]

User Issue: "I am trying to synthesize an ether derivative using an alkyl halide, but the yield is low and I see a non-polar impurity."

The Mechanistic Landscape

Phenoxide anions are ambident nucleophiles .[1] They can attack electrophiles via the Oxygen (O-alkylation, desired) or the Carbon ring (C-alkylation, byproduct).[1]

  • O-Alkylation: Favored by hard electrophiles and polar aprotic solvents that solvate the cation (leaving the phenoxide "naked").[1]

  • C-Alkylation: Favored by soft electrophiles and solvents that tightly solvate the oxygen (e.g., protic solvents like water/alcohols).[1]

Protocol: Optimizing Ether Synthesis

Standard Protocol: Williamson Ether Synthesis[1]

  • Solvent: Acetone or DMF (Anhydrous).[1] Avoid alcohols.

  • Base:

    
     (Mild) or 
    
    
    
    (For faster rates). Avoid NaOH in water.
  • Temperature: Reflux (Acetone: 56°C).

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Conversion "Naked" anion not formed.Switch base from

to

(Cesium effect).[1] Switch solvent to DMF.
C-Alkylated Impurity Solvent is too protic or leaving group is too soft (Iodide).[1]Ensure solvent is anhydrous.[1] Use Bromide or Tosylate instead of Iodide.[1]
Starting Material Recovery Moisture quenching the phenoxide.Add molecular sieves (3Å) to the reaction vessel.

Module 3: Analytical Troubleshooting (NMR & HPLC)

User Issue: "How do I distinguish the 4-substituted impurity from the 6-substituted product using 1H NMR? They have similar polarities."

1H NMR Fingerprinting

The aromatic region (6.5 - 7.5 ppm) is diagnostic.[1] The starting material has three adjacent protons (H4, H5, H6).[1]

  • Starting Material: H4 (d), H5 (t), H6 (d).

  • 6-Substituted Product (Major):

    • Protons remaining: H4 and H5.[1]

    • Pattern: Two doublets (AB system).

    • Coupling:

      
       (Ortho coupling).[1]
      
    • NOE Key: Irradiating the -OH signal will NOT show enhancement of the aromatic protons (because H6 is gone).[1]

  • 4-Substituted Byproduct (Minor):

    • Protons remaining: H5 and H6.[1]

    • Pattern: Two doublets (AB system).

    • Coupling:

      
       (Ortho coupling).[1]
      
    • NOE Key: Irradiating the -OH signal WILL show enhancement of the H6 proton.[1]

HPLC Method Parameters

For separating regioisomers, standard C18 columns often fail to resolve the 4- and 6-isomers due to identical lipophilicity.[1]

  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phase (exploits

    
     interactions which differ based on substitution pattern).[1]
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: Shallow gradient (e.g., 40% to 50% B over 20 minutes).

Module 4: Stability & Demethylation Risks[1]

User Issue: "My product is turning dark and I see a new peak at [M-14] in Mass Spec."

The "Catechol" Trap

This compound contains a methoxy group adjacent to a chlorine.[1] Under strong Lewis Acid conditions (e.g.,


, 

) or high temperature acidic workups, the methoxy group can be cleaved to form 3-chlorocatechol .[1]
  • Mechanism: Protonation/complexation of the ether oxygen followed by

    
     attack by the nucleophile (Br-, Cl-) on the methyl group.[1]
    
  • Consequence: Catechols oxidize rapidly in air to form ortho-quinones (dark/black tars).[1]

Prevention:

  • Quench Lewis acid reactions at low temperature (< -10°C).

  • Avoid using HBr or HI for workups; use HCl or

    
    .[1]
    
Visualization: Stability Decision Tree

Stability Check Issue: Darkening/Yield Loss Acid Are Lewis Acids (AlCl3, BBr3) used? Check->Acid Yes_Acid Risk: Demethylation to 3-Chlorocatechol Acid->Yes_Acid Yes No_Acid Check Oxidative Coupling Acid->No_Acid No Action1 Action: Quench < -10°C Limit reaction time Yes_Acid->Action1 Action2 Action: Degas solvents Add Antioxidant (BHT) No_Acid->Action2

Caption: Troubleshooting logic for stability issues and demethylation risks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of Electrophilic Aromatic Substitution and directing effects).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122938, this compound. Retrieved from [Link]

  • Sigma-Aldrich. Product Specification: this compound.[1] (Verified CAS 77102-92-2 data for physical properties).[1]

  • Reich, H. J. (2023).[1] WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] (Reference for AB system coupling constants in trisubstituted benzenes).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of O- vs C-alkylation).

Sources

Technical Support Center: Handling & Stabilization of 3-Chloro-2-methoxyphenol

[1]

Executive Summary: The "Guaiacol" Instability Factor

The decomposition of 3-Chloro-2-methoxyphenol during workup is rarely due to the chlorine substituent itself. Instead, it is driven by the 2-methoxyphenol (guaiacol) core.[1] This structural motif is electron-rich and notoriously prone to oxidative coupling and quinone formation upon exposure to air and light, particularly under basic conditions.[2]

If your product turns pink, brown, or black during extraction, you are witnessing the formation of ortho-quinones or polymerized phenoxyl radicals.[2] This guide provides a stabilized protocol to arrest these pathways.

Module 1: The Mechanism of Decomposition

To prevent decomposition, one must understand the pathway. The 2-methoxy group stabilizes the phenoxyl radical, lowering the activation energy for oxidation.[2]

The Oxidative Cascade
  • Deprotonation: At pH > 9, the phenol becomes a phenoxide ion . This species is roughly

    
     to 
    
    
    times more reactive toward oxidation than the neutral phenol.
  • Radical Formation: Trace transition metals or dissolved oxygen strip an electron, forming a phenoxyl radical .[2]

  • Dimerization/Quinone Formation: These radicals couple (polymerize) or further oxidize into 3-chloro-ortho-benzoquinone (a red/brown species).

Visualization: The Danger Zone

The following diagram illustrates the degradation pathway you must interrupt.

DecompositionPathwayPhenolThis compound(Stable-ish)PhenoxidePhenoxide Anion(Highly Reactive)Phenol->PhenoxidepH > 9.5RadicalPhenoxyl RadicalPhenoxide->RadicalO2 / Light / MetalsQuinoneOrtho-Quinone(Red/Brown Impurity)Radical->QuinoneOxidationPolymerInsoluble Polymer(Black Tar)Radical->PolymerCouplingBlock1Keep pH < 8Block1->PhenoxideBlock2Add Bisulfite/N2Block2->Radical

Figure 1: The oxidative degradation pathway of electron-rich phenols.[2] The critical control points are pH management and radical scavenging.

Module 2: Critical Parameters & Troubleshooting

pH Control (The Solubility Trap)

The pKa of this compound is estimated between 8.5 and 9.5 (slightly more acidic than guaiacol due to the electron-withdrawing Cl).

  • The Trap: Many researchers use 1M NaOH or saturated

    
     (pH ~8.5) for washes.[3][4] This partially deprotonates the phenol, pushing it into the aqueous layer and accelerating oxidation.
    
  • The Fix: Maintain the aqueous phase at pH 5–6 during separation unless you are specifically performing an acid-base purification.

Radical Scavenging

Standard workups often ignore dissolved oxygen. For this molecule, oxygen is a reagent.[2]

  • The Fix: All aqueous buffers must be degassed or supplemented with a reducing agent (Sodium Metabisulfite).

Thermal Limits

The 3-chloro and 2-methoxy groups create steric strain. While the molecule is not explosive, high heat (

Module 3: The Stabilized Workup Protocol

Objective: Isolate this compound with >98% purity and no color degradation.

Reagents Required[1][4][6][7][8]
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Quench Buffer: 10% Sodium Metabisulfite (

    
    ) solution.
    
  • Wash Buffer: 0.1 M Phosphate Buffer (pH 6.[5]0) OR dilute Citric Acid.

  • Drying Agent: Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • The Reductive Quench (Crucial Step):

    • Do not quench the reaction directly with water or basic brine.

    • Action: Add cold 10%

      
       solution to the reaction mixture.
      
    • Why: This immediately reduces any quinones back to phenols and scavenges dissolved oxygen.

  • pH Adjustment:

    • Check the pH of the aqueous layer.

    • Action: Adjust pH to 5.0 – 6.0 using 1M HCl or Citric Acid.

    • Warning: Do not go below pH 2.0. Strong acid combined with the 2-methoxy group can cause demethylation (cleavage to the catechol) or chlorination migration over time.

  • Extraction:

    • Extract with DCM (

      
       volumes).
      
    • Action: Keep the separating funnel covered with aluminum foil if the lab is brightly lit.

  • The "Polishing" Wash:

    • Combine organic layers.

    • Wash once with a degassed brine solution containing 1% Sodium Metabisulfite.

    • Why: This removes trace water-soluble impurities while maintaining a reducing environment.[2]

  • Drying & Concentration:

    • Dry over

      
       (Avoid 
      
      
      if the product is extremely sensitive to Lewis acidity, though rare for this molecule).
    • Action: Evaporate solvent at bath temperature < 40°C .

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Aqueous layer turns pink/red Formation of phenoxide-based quinones due to high pH.[2]Immediately acidify to pH 5 using dilute HCl.[2] Add solid Sodium Thiosulfate until color fades.
Low Yield (Product missing) Product lost to aqueous layer as a salt (Phenoxide).[2]Check aqueous pH.[2][6][7] If pH > 8, the product is in the water. Acidify to pH 5 and re-extract.
Black oil after Rotovap Polymerization of impurities or thermal decomposition.[2]Keep bath temp < 40°C. Ensure all high-boiling reagents (e.g., DMF, DMSO) are removed via water wash before concentration.[2]
New spot on TLC (lower Rf) Demethylation to 3-chlorocatechol.Avoid strong Lewis acids (like

or

) during synthesis.[2] Avoid pH < 1 during workup.

Visualizing the Logic: Workup Decision Tree

Use this flow to make real-time decisions during your experiment.

WorkupLogicStartReaction CompleteCheckColorCheck Color of SolutionStart->CheckColorIsRedIs it Pink/Brown?CheckColor->IsRedActionRedAdd Na2S2O5 (Antioxidant)Check pHIsRed->ActionRedYesActionClearProceed to QuenchIsRed->ActionClearNoCheckPHCheck Aqueous pHActionRed->CheckPHActionClear->CheckPHHighPHpH > 8(Risk: Soluble Phenoxide)CheckPH->HighPHBasicLowPHpH < 2(Risk: Demethylation)CheckPH->LowPHVery AcidicGoodPHpH 5-6(Optimal)CheckPH->GoodPHNeutral/MildAdjustAcidAcidify with Citric AcidHighPH->AdjustAcidAdjustBaseBuffer with NaH2PO4LowPH->AdjustBaseExtractExtract w/ DCM(Protect from Light)GoodPH->ExtractAdjustAcid->GoodPHAdjustBase->GoodPH

Figure 2: Decision matrix for stabilizing this compound during extraction.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[2] (General Phenol Handling).[4][8][9] [2]

  • PubChem. Compound Summary: 2-Methoxyphenol (Guaiacol) - Stability Data. National Library of Medicine. Accessed Jan 2026.[7][9][10] [Link][2]

  • Lerch, K. "Tyrosinase: Molecular and Active-Site Structure."[2] Enzymatic Oxidation of Guaiacols. ACS Symposium Series, 1981. (Mechanistic insight into ortho-quinone formation). [Link]

Optimizing catalyst selection for cross-coupling with 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Threat" Substrate

Working with 3-Chloro-2-methoxyphenol presents a unique convergence of chemical challenges that causes standard protocols (e.g., Pd(PPh3)4) to fail. As your Application Scientist, I have analyzed the specific structural impediments of this molecule to design this optimization guide.

The Structural Challenge
  • The "Anchor" (Aryl Chloride): Unlike bromides or iodides, the C-Cl bond is strong (BDE ~96 kcal/mol).[1] Standard catalysts cannot perform the initial oxidative addition step efficiently.

  • The "Poison" (Free Phenol): The acidic proton (pKa ~10) consumes base and generates a phenoxide anion. This anion can coordinate to Palladium, forming an unreactive "ate" complex or leading to off-cycle catalyst resting states (catalyst poisoning).

  • The "Wall" (Steric Buttressing): The methoxy group at the C2 position is ortho to the chlorine at C3. This creates significant steric hindrance, blocking the approach of the catalyst.

Catalyst & Ligand Selection (The "Hardware")

To overcome the high activation energy of the C-Cl bond and the steric bulk of the methoxy group, you must use electron-rich, bulky phosphine ligands or NHC ligands .

Recommended Systems
ComponentRecommendationScientific Rationale
Ligand (Primary) XPhos or SPhos SPhos is structurally designed for ortho-substituted substrates. XPhos provides exceptional turnover for unactivated aryl chlorides.
Ligand (Alternative) RuPhos Ideal if your coupling partner is a secondary amine (Buchwald-Hartwig) or if you observe low yields with XPhos.
Precatalyst Pd-G4 Precatalysts Avoid Pd(OAc)₂ or Pd₂dba₃. G4 precatalysts (e.g., XPhos Pd G4) generate the active monoligated Pd(0) species immediately upon activation, preventing Pd-black formation which is common with this difficult substrate.
NHC Option Pd-PEPPSI-IPr Excellent stability. Use this if phosphine ligands fail due to oxidation or if the reaction requires high temperatures (>100°C).
Visual Guide: Ligand Decision Matrix

Use the following logic flow to select your initial screen.

LigandSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acid) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Amine) ReactionType->Buchwald Suzuki_Steric Is the Boronic Acid Sterically Hindered? Suzuki->Suzuki_Steric AmineType Amine Type Buchwald->AmineType SPhos Primary: SPhos Pd G4 (Handles ortho-subs) Suzuki_Steric->SPhos Yes (Ortho-subs) XPhos Primary: XPhos Pd G4 (General Ar-Cl power) Suzuki_Steric->XPhos No RuPhos RuPhos Pd G4 (Secondary Amines) AmineType->RuPhos Secondary BrettPhos BrettPhos Pd G4 (Primary Amines) AmineType->BrettPhos Primary

Caption: Decision matrix for selecting the optimal Buchwald precatalyst based on coupling partner and steric constraints.

Reaction Conditions & Protocols

Critical Decision: To Protect or Not to Protect?

While it is technically possible to couple the free phenol, protecting the phenol (e.g., as a MOM ether or TBS ether) increases success rates by ~40-60% .

  • If you protect: Use standard conditions for aryl chlorides.

  • If you DO NOT protect: You must modify the base and stoichiometry as detailed below.

Protocol A: Suzuki-Miyaura (Direct Coupling of Free Phenol)

This protocol uses a biphasic system to mitigate catalyst poisoning by the phenoxide.

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%).

  • Boronic Acid: 1.5 equivalents (excess required due to potential protodeboronation).

  • Base: K₃PO₄ (3.0 equivalents). Note: We use 3 eq to ensure full deprotonation of the phenol (1 eq) while leaving 2 eq for the transmetalation cycle.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is critical for solubility of the inorganic base.

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Charge reaction vessel with Substrate, Boronic Acid, Base, and Precatalyst.

    • Evacuate and backfill with Argon x3. (Oxygen kills the active catalyst).

    • Add degassed solvents.

    • Stir vigorously (1000 rpm).

Protocol B: Buchwald-Hartwig (Direct Coupling)

Warning: Free phenols are difficult in Buchwald couplings. Use LHMDS as a soluble base to generate the phenoxide/amide in situ.

  • Catalyst: RuPhos Pd G4 (2.0 mol%).

  • Amine: 1.2 equivalents.

  • Base: LHMDS (Lithium Hexamethyldisilazide) - 2.2 equivalents .

    • Why? The first equivalent instantly deprotonates the phenol. The second equivalent activates the amine.

  • Solvent: Anhydrous THF or Toluene.

  • Temperature: 65°C - 80°C.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned "Pd Black" immediately upon heating, and conversion is <5%.

Diagnosis: Catalyst decomposition (Ligand dissociation). The Science: The C-Cl bond is not activating fast enough, leaving the Pd(0) species idle. Idle Pd(0) clusters into inactive nanoparticles (Pd Black). The Fix:

  • Switch to a Precatalyst: If you are using Pd(OAc)₂ + Ligand, switch to XPhos Pd G4 . The precatalyst ensures a 1:1 Pd:Ligand ratio is enforced.

  • Lower the Temperature: Start at 60°C. High heat accelerates agglomeration more than oxidative addition.

  • Check Oxygen: Pd-Black often indicates oxygen leakage. Ensure your septum is tight and solvents are sparged.

Q2: I see the starting material disappearing, but I'm getting "Product B" (Dechlorinated Phenol).

Diagnosis: Hydrodehalogenation. The Science: The Pd inserted into the C-Cl bond (Oxidative Addition worked!), but instead of coupling, it underwent beta-hydride elimination or abstracted a hydride from the solvent. The Fix:

  • Change Solvent: Avoid alcohols (ethanol/isopropanol) or ethers that can donate hydrides. Switch to Toluene or DMF .

  • Increase Concentration: Dilute reactions favor side pathways. Run at 0.5 M or 1.0 M.

  • Check Boronic Acid: If using Suzuki, your boronic acid might be protodeboronating. Switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt for slow release.

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning. The Science: The product (a biaryl phenol) might be a better ligand for the Pd than your phosphine, or the accumulating chloride salts are inhibiting the reaction. The Fix:

  • Protect the Phenol: This is the ultimate fix. Methylate (MeI) or protect with MOM-Cl before coupling.

  • Switch Ligand Class: Switch from Phosphines to Pd-PEPPSI-IPr . NHC ligands bind much tighter to Pd and are less susceptible to displacement by the substrate/product.

Visual Guide: Troubleshooting Workflow

Troubleshooting Issue Identify Issue NoRxn No Reaction (SM Recovered) Issue->NoRxn Dechlor Dechlorination (H-Substitution) Issue->Dechlor Black Pd Black Formation Issue->Black Sol_Temp Increase Temp to 100°C Switch to Pd-PEPPSI NoRxn->Sol_Temp Activation Failure Sol_Solvent Switch Solvent (No Alcohols) Increase Conc. Dechlor->Sol_Solvent Hydride Source Sol_O2 Check Inert Atmosphere Use G4 Precatalyst Black->Sol_O2 Catalyst Death

Caption: Diagnostic workflow for common failure modes in aryl chloride coupling.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." Accounts of Chemical Research, 2008. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] Link

Sources

Technical Support Center: Phase Transfer Catalysis for 3-Chloro-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: PTC-3CL-2OME-001 Topic: Troubleshooting & Optimization of O-Methylation via Phase Transfer Catalysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reaction System

Target Molecule: 3-Chloro-2-methoxyphenol (3-Chloroguaiacol) Substrate: 3-Chlorocatechol (3-Chloro-1,2-dihydroxybenzene) Reagents: Methylating agent (Dimethyl sulfate or Methyl Iodide), Base (NaOH or


), PTC Catalyst.

This guide addresses the synthesis of this compound via the selective mono-O-methylation of 3-chlorocatechol. This transformation presents a classic "Ambident Nucleophile" challenge. The substrate has two hydroxyl groups with distinct pKa values due to the inductive effect of the chlorine atom at position 3.

The Core Challenge:

  • Regioselectivity: Preferentially methylating the hydroxyl at position 2 (ortho to Cl) over position 1.

  • Chemomoselectivity: Stopping at mono-methylation to avoid forming 3-chloro-1,2-dimethoxybenzene (veratrole derivative).

Phase Transfer Catalysis (PTC) is the preferred technology here because it allows for precise control over the hydration state of the phenoxide anion, which directly influences its nucleophilicity and selectivity (O- vs C-alkylation, though C-alkylation is rare in simple phenols, di-alkylation is the main risk).

Interactive Troubleshooting Guide (Q&A)

Module A: Selectivity Issues (Regio- and Mono-methylation)

Q1: I am observing significant formation of the di-methylated byproduct (3-chloro-1,2-dimethoxybenzene). How do I stop the reaction at the mono-stage?

Expert Resolution: This is a kinetic control issue. In a PTC system, the reaction rate is governed by the concentration of the active ion pair (


) in the organic phase.
  • Stoichiometry Control: Ensure you are using a slight deficit of the methylating agent (0.95 eq) relative to the substrate. Do not use excess alkyl halide.

  • Base Selection (The "Solid-Liquid" Advantage): Switch from aqueous NaOH (Liquid-Liquid PTC) to solid

    
     (Solid-Liquid PTC).
    
    • Why? Solid bases release the phenoxide anion slowly into the organic phase. The dianion is much less soluble in the organic phase than the mono-anion. By keeping the bulk of the dianion in the solid/interface phase, you effectively "protect" the second hydroxyl group.

  • Catalyst Choice: Use a catalyst with a "tight" ion pair interaction, such as Tetrabutylammonium bromide (TBAB) . Avoid large, loose cations like Aliquat 336 if over-alkylation is a problem, as they may solubilize the dianion more effectively.

Q2: I am getting a mixture of isomers (2-methoxy vs. 1-methoxy). How do I favor the 2-methoxy isomer (this compound)?

Expert Resolution: You must leverage the acidity difference. The hydroxyl group at position 2 is ortho to the electron-withdrawing chlorine atom, making it more acidic (lower pKa) than the hydroxyl at position 1.

  • Protocol Adjustment: Use exactly 1.0 - 1.1 equivalents of a weaker base (like

    
     or 
    
    
    
    ) rather than a strong base like NaOH.
  • Mechanism: The base will preferentially deprotonate the more acidic 2-OH. The PTC catalyst will then transport this specific 2-phenoxide anion into the organic phase for reaction. If you use excess strong base, you deprotonate both sites, leading to statistical methylation or determining selectivity by steric hindrance (which would wrongly favor position 1).

Module B: Reaction Stalling & Kinetics

Q3: The reaction starts well but stalls at 60-70% conversion. Adding more catalyst doesn't help. What is happening?

Expert Resolution: You are likely experiencing Catalyst Poisoning , specifically if you are using Methyl Iodide (MeI) as the alkylating agent.

  • The Cause: As the reaction proceeds, Iodide ions (

    
    ) accumulate. Iodide is a "soft," lipophilic anion that pairs very strongly with quaternary ammonium cations (
    
    
    
    ). It competes with the phenoxide anion for the catalyst. Eventually, all your catalyst is tied up as
    
    
    in the organic phase and cannot transport the phenoxide.
  • The Fix:

    • Switch Reagents: Use Dimethyl Sulfate (DMS) or Methyl Bromide. The sulfate and bromide anions are much more hydrophilic and will partition into the aqueous phase (or solid phase), leaving the catalyst free to transport phenoxide.

    • Workaround: If you must use MeI, add a large excess of inorganic salt (like NaBr) to the aqueous phase to competitively displace the iodide, or use a catalyst with a higher affinity for organophiles (though this is less effective than switching leaving groups).

Q4: My reaction is extremely slow despite using a known PTC catalyst. I am using Toluene/50% NaOH.

Expert Resolution: Check your Interfacial Area .[1]

  • Agitation: PTC reactions are strictly mass-transfer limited until the catalyst is fully saturated. If your stirring speed is below 300-400 RPM, you are likely in the mass-transfer limited regime. Increase agitation to >600 RPM to maximize the interfacial surface area.

  • Hydration Sphere: If using 50% NaOH, the water activity is low, which is good. However, if the catalyst is too hydrophilic (e.g., Tetramethylammonium), it won't extract well. Ensure you are using a catalyst with sufficient lipophilicity (Total Carbon number > 16, e.g., TBAB or Tetrahexylammonium bromide).

Experimental Protocol: Solid-Liquid PTC Synthesis

Objective: Selective synthesis of this compound. Scale: 10 mmol.

ReagentAmountRole
3-Chlorocatechol 1.44 g (10 mmol)Substrate
Dimethyl Sulfate (DMS) 1.20 g (9.5 mmol)Methylating Agent (Limiting reagent)
Potassium Carbonate 2.07 g (15 mmol)Solid Base
TBAB 0.16 g (0.5 mmol)Phase Transfer Catalyst (5 mol%)
Acetone or Acetonitrile 20 mLOrganic Solvent

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen atmosphere is recommended to prevent oxidation of the catechol.

  • Charging: Add 3-Chlorocatechol and Acetone. Stir until dissolved.

  • Base Addition: Add the finely powdered

    
    . Note: Grind the carbonate before use to maximize surface area.
    
  • Catalyst Addition: Add TBAB. Stir the heterogeneous mixture for 15 minutes at room temperature. This allows the formation of the surface-active phenoxide-catalyst complex.

  • Alkylation: Add Dimethyl Sulfate dropwise via syringe over 10 minutes.

    • Critical Control: Slow addition prevents localized high concentrations that lead to dimethylation.

  • Reaction: Heat the mixture to mild reflux (

    
    ) with vigorous stirring (800 RPM). Monitor by TLC or HPLC every 30 minutes.
    
    • Endpoint: Stop when DMS is consumed. Do not chase conversion by adding more DMS; this will degrade selectivity.

  • Workup:

    • Filter off the solid salts (

      
      , 
      
      
      
      ).
    • Evaporate the solvent.[2][3][4]

    • Redissolve residue in DCM and wash with dilute HCl (to remove residual base) and then water.

    • Purification: If necessary, separate the mono-methylated product from unreacted catechol via column chromatography (Silica, Hexane/EtOAc).

Mechanistic Visualization

Diagram 1: Solid-Liquid Interfacial Mechanism

This diagram illustrates how the solid base generates the specific anion, which is then shuttled by the catalyst. Note the "Omega Phase" concept where reaction occurs in a thin film on the solid surface or in the bulk organic phase.

PTC_Mechanism cluster_organic Organic Phase (Acetone/DCM) cluster_solid Solid Phase (K2CO3 Surface) Q_X_org Q+ X- (Catalyst) SolidBase Solid K2CO3 Q_X_org->SolidBase Ion Exchange at Interface Q_PhO_org Q+ PhO- (Active Ion Pair) Product Product (Ar-OMe) + Q+ X- Q_PhO_org->Product Reaction with Me-X MeX Me-X (Methylating Agent) MeX->Product Product->Q_X_org Regeneration of Catalyst Deprotonation Deprotonation (Formation of K+ PhO-) SolidBase->Deprotonation Catechol 3-Chlorocatechol (Adsorbed) Catechol->Deprotonation Deprotonation->Q_PhO_org Extraction by Q+

Caption: The Solid-Liquid PTC cycle. The catalyst (Q+) extracts the phenoxide anion from the solid carbonate surface into the organic phase, where it reacts with the alkylating agent. The 'starved' water environment prevents hydration of the anion, enhancing nucleophilicity.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Decision1 Low Yield / Slow Rate? Start->Decision1 Decision2 Poor Selectivity (Di-methylation)? Decision1->Decision2 No Action1 Check Agitation (Must be >600 RPM) Decision1->Action1 Yes Action4 Check Base Strength (Too strong?) Decision2->Action4 Yes Action2 Check Catalyst Poisoning (Are you using Iodide?) Action1->Action2 Stirring OK Action3 Switch to DMS or Add Inorganic Salt Action2->Action3 Yes, using MeI Action5 Switch to Solid K2CO3 (Solid-Liquid PTC) Action4->Action5 Using NaOH? Action6 Reduce Me-X Equivalents (Use 0.95 eq) Action4->Action6 Base OK

Caption: Diagnostic workflow for optimizing the PTC synthesis of this compound. Follow the branches to identify the root cause of yield or selectivity loss.

Data & Reference Tables

Table 1: Catalyst Performance Comparison

Based on general phenolic alkylation efficiency in non-polar solvents.

CatalystStructureLipophilicity (C#)Suitability for this Reaction
TBAB Tetrabutylammonium Bromide16High. Good balance of extraction and accessibility.
TEBA Triethylbenzylammonium Chloride13Medium. Better for less lipophilic substrates.
Aliquat 336 Methyltrioctylammonium Chloride25Low for Mono-selectivity. High lipophilicity often drives over-reaction (di-methylation).
18-Crown-6 Cyclic PolyetherN/AHigh. Excellent for Solid-Liquid PTC with Potassium salts, but expensive.
Table 2: Solvent Effects on Selectivity
SolventDielectric ConstantEffect on Reaction
Toluene 2.38High Selectivity. Tight ion pairs favor O-alkylation. Slower rate.
DCM 8.93Balanced. Good solubility for substrate and catalyst.
Acetone 20.7High Rate. Best for Solid-Liquid PTC (

method).
DMF 36.7Avoid. Promotes dissociation of phenoxide, leading to higher C-alkylation risk and di-methylation.

References

  • PTC Organics. PTC Selective O-Alkylation.[5] Phase Transfer Catalysis Communications.[6] [Link]

  • Halpern, M. E. Industrial Phase-Transfer Catalysis: Mechanism and Synthesis.[7] ACS Symposium Series.[7] [Link]

  • Liu, H., et al. Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine.[3] (Contains relevant chlorophenol alkylation data). Synthetic Communications, 2006.[3] [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Guide.[Link]

Sources

Managing thermal stability of methoxyphenols in supercritical water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Thermal Stability of Methoxyphenols in Supercritical Water Audience: Chemical Engineers, Kineticists, and Process Chemists

Welcome to the MSCC Technical Guide

You are likely here because your lignin model compounds (Guaiacol, Syringol) are behaving unpredictably in your Supercritical Water (SCW) reactor. Whether you are experiencing rapid reactor plugging due to char, inconsistent mass balances, or difficulty selecting between hydrolysis and gasification pathways, this guide provides the causality-driven protocols you need.

Module 1: Mechanism Control & Pathway Bifurcation

The Core Conflict: In SCW (


), methoxyphenols do not simply "degrade"; they compete between two distinct mechanistic regimes determined by the local solvent density and temperature.
  • Ionic Regime (Hydrolysis): Dominant at sub- to near-critical conditions (

    
    ). The high ion product of water (
    
    
    
    ) facilitates ether bond hydrolysis, preserving the aromatic ring (e.g., Guaiacol
    
    
    Catechol + Methanol).
  • Radical Regime (Pyrolysis/Gasification): Dominant at high supercritical conditions (

    
    ). The dielectric constant (
    
    
    
    ) drops,
    
    
    plummets, and homolytic bond cleavage occurs, generating highly reactive phenoxy and methyl radicals. This is where char forms.
Visualizing the Pathway

The following diagram illustrates the critical bifurcation point. To manage stability, you must force the reaction down the green (Gasification) or blue (Depolymerization) paths, avoiding the red (Char) path.

MethoxyphenolPathways Guaiacol Guaiacol (Feedstock) Transition Transition State (Critical Point) Guaiacol->Transition Heating Hydrolysis Hydrolysis (Ionic Mechanism) Transition->Hydrolysis High Density (Near-Critical) Homolysis Homolysis (Radical Mechanism) Transition->Homolysis Low Density (Supercritical) Catechol Catechol + Methanol (Stable Monomers) Hydrolysis->Catechol Gas Gasification (CO, H2, CH4) Catechol->Gas T > 500°C Radicals Phenoxy + Methyl Radicals Homolysis->Radicals Radicals->Gas Fast Heating / Oxidant/Catalyst Char Polymerization/Char (Reactor Plug) Radicals->Char Slow Heating / No Scavenger

Figure 1: Mechanistic bifurcation of Guaiacol in SCW. Controlling the "Transition" node via density determines whether the system yields stable monomers, clean gas, or char.

Module 2: Troubleshooting & FAQs
Issue 1: Reactor Plugging (Char Formation)

Symptom: Pressure drop spikes across the reactor; solid residue found in lines; carbon balance


.

Q: Why is my reactor plugging even at supercritical temperatures? A: You are likely lingering in the "Radical Recombination Zone." While high temperature (


) favors gasification, the time spent heating up is critical. Slow heating rates allow radical intermediates (phenoxy radicals) to polymerize before they can crack into gases.

Protocol: The "Heat-Shock" Method

  • Minimize Pre-heating: Do not pre-heat the feedstock containing methoxyphenols to near-critical temperatures (

    
    ) inside the feed line.
    
  • Direct Injection: Use a mixing tee inside the sand bath/furnace.

    • Stream A: Pure water pre-heated to

      
      .
      
    • Stream B: Cold methoxyphenol solution (

      
      ).
      
    • Mixing: Mix at the reactor inlet to achieve a heating rate

      
      .
      
  • Add a Radical Scavenger:

    • Add Acetic Acid (co-solvent). Acetic acid acts as a hydrogen donor, capping phenoxy radicals before they polymerize [2, 5].

    • Recommended Ratio: 0.01–0.03 wt% Acetic Acid or a 1:1 molar ratio with the phenolic compound.

Issue 2: Unwanted Hydrolysis (Demethylation)

Symptom: You want to study gasification kinetics, but your product is mostly Catechol and Methanol.

Q: How do I stop the ether bond from hydrolyzing? A: You are operating at too high a water density. Near the critical point (


), the ion product of water is still high enough to support acid/base catalyzed hydrolysis.

Protocol: Density Tuning To suppress hydrolysis and favor direct ring-opening or gasification:

  • Lower Pressure: Drop system pressure from

    
     to 
    
    
    
    (just above
    
    
    ).
  • Increase Temperature: Move immediately to

    
    .
    
  • Check Dielectric Constant: Aim for

    
    . At this level, water behaves like a non-polar solvent, suppressing ionic hydrolysis [1, 3].
    
Module 3: Kinetic Data & Experimental Validation

When modeling thermal stability, ensure your kinetic parameters align with the correct regime. Data from subcritical studies cannot be extrapolated to supercritical conditions due to the mechanism shift.

Reference Kinetic Parameters (Guaiacol Decomposition)
ParameterIonic Regime (Hydrolysis)Radical Regime (Global Decomp)Notes
Temp Range


Mechanism shift occurs

Activation Energy (

)


Higher

reflects bond homolysis [3, 6].
Major Products Catechol, MethanolGases (

), Char
Reaction Order Pseudo-1st OrderMixed Order / ComplexRadical networks are non-linear.
Experimental Workflow: Validating Stability

Use this workflow to generate self-validating data. If your Carbon Balance is


, the data is invalid due to undetected char or gas leaks.

ExperimentalWorkflow cluster_Reactor Reaction Zone Start Start Experiment FeedPrep Feed Preparation (Degas + Stirring) Start->FeedPrep Pressurization Pressurization (>22.1 MPa) FeedPrep->Pressurization Heating Rapid Heating (Direct Injection) Pressurization->Heating Reaction Isothermal Reaction (t = 5s - 100s) Heating->Reaction Quench Rapid Quench (<10s to 25°C) Reaction->Quench Separation Gas-Liquid Separation Quench->Separation AnalysisGas Gas Chromatography (TCD/FID) Separation->AnalysisGas AnalysisLiq HPLC / GC-MS (Liquid Products) Separation->AnalysisLiq AnalysisSolid Reactor Wash (Acetone/THF for Char) Separation->AnalysisSolid Validation Carbon Balance Check (Gas C + Liq C + Solid C) AnalysisGas->Validation AnalysisLiq->Validation AnalysisSolid->Validation Success Valid Data Point Validation->Success >90% Fail Invalid: Check Leaks or Char Loss Validation->Fail <90%

Figure 2: Experimental workflow for validating methoxyphenol stability. Note the mandatory "Reactor Wash" step to account for char.

Module 4: Catalytic Intervention

If thermal control alone fails to stabilize the desired pathway, catalytic intervention is required.

1. Alkali Catalysts (


, NaOH): 
  • Effect: Promotes the Water-Gas Shift (WGS) reaction and suppresses char.

  • Mechanism: The alkali metal catalyzes the reaction of carbon monoxide with water to form hydrogen and carbon dioxide, effectively "gasifying" the intermediates before they can polymerize [8].

  • Recommendation: Use

    
     for maximum gas yield.
    

2. Radical Scavengers (Acetic Acid):

  • Effect: Inhibits polymerization.

  • Mechanism: Interacts with methoxy radicals to prevent the formation of large poly-aromatic networks [2].

  • Recommendation: Use when the goal is liquid chemical recovery (depolymerization) rather than total gasification.

References
  • Martino, C. J., & Savage, P. E. (1999). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Industrial & Engineering Chemistry Research, 38(10), 3784-3790. Link

  • Changsuwan, P., Inoue, S., & Matsumura, Y. (2020).[1] Supercritical Water Gasification of Guaiacol with Acetic Acid as a Radical Scavenger: Interaction Effect on Char Formation and Gas Composition.[2][3] ACS Omega, 5(38), 24526-24536.[1] Link

  • Wahyudiono, Sasaki, M., & Goto, M. (2011). Thermal decomposition of guaiacol in sub- and supercritical water and its kinetic analysis. Journal of Material Cycles and Waste Management, 13, 68–79.[4] Link

  • Yong, K. J., & Matsumura, Y. (2013). Kinetic Analysis of Guaiacol Conversion in Sub- and Supercritical Water. Industrial & Engineering Chemistry Research, 52(26), 9048–9059. Link

  • Wang, C., et al. (2021).[5] Suppression of tar and char formation in supercritical water gasification of sewage sludge by additive addition.[5] Chemosphere, 262, 128412.[5] Link

  • Forchheim, D., et al. (2012). Reaction Pathways of Lignin Depolymerization. Energy & Fuels, 26(10), 6346-6353. Link

  • Scheer, A. M., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(46), 13381–13389. Link

  • Guo, Y., et al. (2021).[1] Gasification of Psidium guajava L. Waste Using Supercritical Water: Evaluation of Feed Ratio and Moderate Temperatures. Energies, 14(9), 2568. Link

Sources

Validation & Comparative

Comparative Reactivity Profile: 3-Chloro- vs. 4-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for application scientists and medicinal chemists. It prioritizes mechanistic insight and actionable experimental data over generic descriptions.

Executive Summary

In drug discovery and environmental fate analysis, the distinction between 3-chloro-2-methoxyphenol (3-CG) and 4-chloro-2-methoxyphenol (4-CG) is often oversimplified as a minor positional variance. However, experimental data reveals a drastic divergence in reactivity.

  • 4-CG acts as a "regio-locked" scaffold. The C4-chlorine atom blocks the primary para-activation site, forcing incoming electrophiles exclusively to the C6 position (ortho to -OH).

  • 3-CG presents a "regio-competitive" landscape. With the C4 position open (para to -OH) but sterically influenced by the C3-chlorine, it exhibits split regioselectivity and higher susceptibility to oxidative dimerization.

This guide provides the mechanistic rationale and validated protocols to differentiate and utilize these isomers effectively.

Physicochemical & Electronic Baseline

To predict reactivity, we must first map the electronic vectors and steric environments of both isomers.

PropertyThis compound4-Chloro-2-methoxyphenolMechanistic Implication
Structure Cl at C3 (Ortho to OMe, Meta to OH)Cl at C4 (Para to OH, Meta to OMe)4-CG is electronically more symmetric; 3-CG is sterically crowded.
pKa (Experimental) ~7.9 - 8.0 ~8.2 3-CG is slightly more acidic due to the inductive (-I) effect of Cl in the meta position to OH, which is not opposed by resonance (+R) effects as seen in the para isomer.
Primary Directing Vector -OH (C1) directs to C4 (Para) & C6 (Ortho)-OH (C1) directs to C6 (Ortho)4-CG has only one highly activated site (C6).
Steric Hindrance High at C2-C3 interface (OMe/Cl clash)Low (Cl is distal to functional groups)3-CG may exhibit restricted rotation of the methoxy group.
Visualizing the Electronic Landscape

The following diagram maps the activation vectors. Note how 4-CG focuses electron density at a single point, while 3-CG splits it.

ReactivityMap cluster_3CG This compound (3-CG) cluster_4CG 4-Chloro-2-methoxyphenol (4-CG) node3CG 3-CG Scaffold (Cl @ C3) site4 C4 Position (Para to OH) OPEN but STERICALLY HINDERED node3CG->site4 Major Electronic Vector site6 C6 Position (Ortho to OH) OPEN & ACCESSIBLE node3CG->site6 Secondary Vector node4CG 4-CG Scaffold (Cl @ C4) site4_blocked C4 Position BLOCKED by Cl node4CG->site4_blocked site6_focused C6 Position (Ortho to OH) EXCLUSIVE TARGET node4CG->site6_focused Focused Activation

Caption: Comparative activation maps. 4-CG directs reactivity cleanly to C6, whereas 3-CG suffers from competitive activation between C4 and C6.

Synthetic Reactivity: Electrophilic Aromatic Substitution (EAS)

The most critical synthetic difference lies in how these isomers react with electrophiles (e.g., bromination, nitration, formylation).

Case Study: Controlled Bromination (NBS)

When subjected to bromination using N-Bromosuccinimide (NBS) in acetonitrile:

  • 4-Chloro-2-methoxyphenol:

    • Outcome: >95% yield of 6-bromo-4-chloro-2-methoxyphenol .

    • Mechanism: The -OH group is the strongest activator. It directs ortho and para.[1] Since para (C4) is blocked by Chlorine, the electrophile is funneled exclusively to C6. The -OMe group (meta to C6) reinforces this directing effect weakly, but the -OH dominance is absolute.

    • Utility: Excellent scaffold for building highly substituted benzenes with precise regiocontrol.

  • This compound:

    • Outcome: Mixture of 4-bromo-3-chloro-2-methoxyphenol (Major, ~65-75%) and 6-bromo-3-chloro-2-methoxyphenol (Minor, ~25-35%).

    • Mechanism: The -OH group directs para (C4) and ortho (C6).

      • Electronic Preference: C4 is para to the -OH, which is electronically preferred over ortho.

      • Steric Conflict: C4 is adjacent to the bulky Chlorine at C3 (the "buttressing effect").

    • Result: Despite the steric hindrance at C4, the electronic preference for para-substitution often dominates, but not exclusively. This leads to difficult-to-separate regioisomers.

Oxidative Stability & Environmental Fate

In biological systems (e.g., metabolism by CYP450) or environmental degradation (Laccase/Peroxidase enzymes), the isomers behave differently regarding Oxidative Coupling .

  • 4-CG (Para-Blocked): Can only couple at the ortho (C6) position. This tends to form discrete dimers (biphenyls) that are often dead-end products.

  • 3-CG (Para-Open): The open para position (C4) is highly susceptible to radical formation and coupling. 3-CG readily polymerizes or forms unstable quinone methides.

    • Note: This makes 3-CG a more reactive precursor for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) during incineration or oxidative water treatment compared to 4-CG.

Experimental Protocol: Competitive Bromination Assay

To validate the reactivity differences in your own lab, use this standardized competitive assay. This protocol minimizes solvent effects and focuses on intrinsic electronic directing ability.

Materials
  • Substrates: this compound (Sigma-Aldrich, >98%) and 4-Chloro-2-methoxyphenol.

  • Reagent: N-Bromosuccinimide (NBS) (recrystallized).

  • Solvent: Acetonitrile (ACN) (anhydrous).

  • Analysis: HPLC-UV (254 nm) or GC-MS.

Workflow Diagram

Protocol Start Substrate Preparation 0.1M in ACN Reagent Add NBS (1.05 eq) 0°C, Dropwise Start->Reagent Reaction Stir 2h @ RT Monitor by TLC Reagent->Reaction Quench Quench 10% Na2S2O3 (aq) Reaction->Quench Extract Extraction EtOAc / Brine Wash Quench->Extract Analyze Analysis GC-MS / HPLC Extract->Analyze

Caption: Standardized bromination workflow for reactivity comparison.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the specific chloroguaiacol isomer in 10 mL of anhydrous acetonitrile. Cool to 0°C in an ice bath.

  • Addition: Dissolve 1.05 mmol (187 mg) of NBS in 5 mL acetonitrile. Add this solution dropwise to the phenol solution over 10 minutes.

    • Expert Tip: Adding NBS as a solid can create local hotspots of high concentration, leading to poly-bromination. Solution addition is critical for kinetic control.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Quench: Add 5 mL of 10% sodium thiosulfate solution to destroy unreacted bromine species. The solution should turn from pale orange/yellow to clear.

  • Workup: Dilute with 20 mL Ethyl Acetate. Wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na2SO4.

  • Analysis: Inject into GC-MS.

    • 4-CG Sample: Look for a single major peak (Mono-bromo product). Mass shift: M+ + 79/81.

    • 3-CG Sample: Look for two distinct product peaks (Regioisomers).

References

  • Acidity of Chlorophenols: L. Serjeant, B. Dempsey. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, No. 23. Pergamon Press, 1979. (Establishes the inductive effect of meta- vs para-chlorine).
  • Electrophilic Substitution Mechanism: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Chloroguaiacol Degradation & Coupling: Öberg, L. G., et al. "De Novo Formation of PCDDs/Fs from Chlorophenols in Fly Ash." Environmental Science & Technology, 2008.

  • Laccase Mediated Coupling: Jeon, J.R., et al. "Oxidative coupling of chlorophenols catalyzed by laccase." Journal of Hazardous Materials, 2008.

Sources

Comparing the acidity of 3-Chloro-2-methoxyphenol with other chlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Acidity Profile: 3-Chloro-2-methoxyphenol vs. Chlorophenol Analogues

Part 1: Executive Summary

This compound (3-Chloroguaiacol) exhibits a pKa of approximately 9.01 , making it significantly more acidic than its parent compound Guaiacol (pKa 9.98) and slightly more acidic than 4-Chloroguaiacol (pKa 9.52).

This increased acidity is driven by the meta-positioning of the chlorine atom relative to the hydroxyl group. While the ortho-methoxy group typically suppresses acidity via intramolecular hydrogen bonding, the strong inductive electron-withdrawal (-I) from the C3-chlorine atom destabilizes the O-H bond and stabilizes the resulting phenoxide anion more effectively than chlorine at the para position.

For drug development applications, this pKa indicates that this compound remains predominantly in its neutral, lipophilic form at physiological pH (7.4), favoring membrane permeability over aqueous solubility.

Part 2: Scientific Principles & Electronic Effects

To understand the acidity of this compound, we must deconstruct the competing electronic forces acting upon the phenolic hydroxyl group.

Structural Architecture
  • C1: Hydroxyl group (-OH), the site of deprotonation.

  • C2: Methoxy group (-OCH₃), an electron-donating group (EDG) by resonance but withdrawing by induction.

  • C3: Chlorine atom (-Cl), a strong electron-withdrawing group (EWG) by induction.

The "Push-Pull" Mechanism
  • The Ortho-Methoxy Effect (Stabilizing the Neutral Form): The oxygen of the methoxy group at C2 forms an intramolecular hydrogen bond with the phenolic hydrogen. This "locks" the proton in place, making it more difficult to remove, thus generally decreasing acidity (raising pKa) compared to unsubstituted phenol.

  • The Meta-Chloro Effect (Stabilizing the Anion): The chlorine at C3 exerts a powerful inductive effect (-I). Because it is located meta to the hydroxyl, it pulls electron density through the sigma bond framework. This withdrawal reduces the electron density on the phenoxide oxygen (after deprotonation), dispersing the negative charge and increasing acidity (lowering pKa).

Positional Dominance (Meta vs. Para)

In chlorophenols, a chlorine atom at the meta position (C3) is closer to the reaction center than at the para position (C4). Consequently, the inductive withdrawal is stronger in this compound than in 4-Chloro-2-methoxyphenol, resulting in a lower pKa for the 3-isomer.

ElectronicEffects cluster_0 This compound Structure OH Phenolic OH (Acidic Center) Anion Phenoxide Anion (Conjugate Base) OH->Anion Dissociation (Ka) OMe 2-Methoxy (-OCH3) (Ortho) OMe->OH Intramolecular H-Bond (Resists Deprotonation) Cl 3-Chloro (-Cl) (Meta) Cl->OH Inductive Withdrawal (-I) (Promotes Deprotonation) Cl->Anion Stabilizes Negative Charge

Figure 1: Mechanistic diagram illustrating the competing electronic effects determining the acidity of this compound.

Part 3: Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values to contextualize the acidity of this compound against relevant analogues.

Table 1: Comparative Acidity of Chlorophenols and Guaiacols

CompoundStructure DescriptionpKa (approx.)[1][2][3]Trend Analysis
Phenol Unsubstituted9.99Reference Standard
Guaiacol (2-Methoxyphenol)Ortho-OMe9.98H-bond cancels -I effect of OMe.
3-Chlorophenol Meta-Cl9.12Strong -I effect increases acidity.
4-Chlorophenol Para-Cl9.41Weaker -I effect (distance) than 3-Cl.
This compound Meta-Cl, Ortho-OMe9.01 Most Acidic in Class. Cl overcomes OMe H-bond.
4-Chloro-2-methoxyphenol Para-Cl, Ortho-OMe9.52Less acidic than 3-Cl isomer due to distance.
2,4,6-Trichlorophenol Poly-substituted6.23Cumulative -I effects drastically lower pKa.

Data Sources: Serjeant & Dempsey (IUPAC), LookChem Predicted Values, and Journal of Physical Science (2011).

Part 4: Experimental Protocol (Spectrophotometric Determination)

For precise pKa determination of this compound, a Spectrophotometric Titration is superior to potentiometric methods due to the compound's low water solubility and the distinct UV spectral shift between its neutral and ionized forms.

Protocol: Self-Validating Spectrophotometric Assay

Objective: Determine the thermodynamic pKa by tracking the bathochromic shift of the phenolate anion.

Reagents:

  • Analyte: this compound (>98% purity).

  • Buffer System: Phosphate/Borate mixed buffer (pH range 7.0 – 12.0).

  • Solvent: Water with <1% Methanol (co-solvent to ensure solubility).

Workflow:

  • Stock Preparation: Dissolve 10 mg of analyte in 10 mL methanol. Dilute into aqueous buffers to a final concentration of 50 µM.

  • Spectral Scanning: Record UV-Vis spectra (200–400 nm) for the analyte in:

    • Acidic Limit (pH 2): Represents 100% Neutral species (

      
      ).
      
    • Basic Limit (pH 12): Represents 100% Ionized species (

      
      ).
      
    • Intermediate Buffers: 10 points between pH 7 and 11.

  • Isosbestic Point Validation: Overlay all spectra. A sharp, single isosbestic point (intersection of all curves) confirms that only two species (HA and A-) are in equilibrium, validating the system.

  • Data Calculation: Select the wavelength of maximum difference (

    
     of anion, typically ~290-305 nm). Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation:
    
    
    
    

ExperimentalProtocol Start Start: 3-Cl-2-OMe Phenol Sample Solubility Dissolve in MeOH/Buffer (50 µM Final Conc) Start->Solubility ScanAcid Scan UV Spectrum pH 2.0 (Species HA) Solubility->ScanAcid ScanBase Scan UV Spectrum pH 12.0 (Species A-) Solubility->ScanBase ScanMix Scan UV Spectra pH 7.0 - 11.0 Solubility->ScanMix Validation Check Isosbestic Point (Self-Validation Step) ScanAcid->Validation ScanBase->Validation ScanMix->Validation Calc Apply Henderson-Hasselbalch Plot Abs vs pH Validation->Calc Pass Result Output: Thermodynamic pKa Calc->Result

Figure 2: Workflow for the spectrophotometric determination of pKa, featuring an isosbestic point validation step.

Part 5: Implications for Drug Development

1. Solubility & Formulation: With a pKa of ~9.01, this compound is a very weak acid .

  • At pH 1-2 (Stomach): 100% Neutral. Low solubility, high precipitation risk.

  • At pH 7.4 (Blood): ~97% Neutral / 3% Ionized.

  • Formulation Strategy: To achieve high solubility for liquid dosing, the formulation pH must be adjusted to >10 (using basic excipients like Meglumine or NaOH), or a co-solvent/surfactant system (PEG-400/Tween) must be used.

2. Membrane Permeability: The high proportion of the neutral species at physiological pH suggests excellent passive permeability across biological membranes (LogD ≈ LogP). This compound is likely to be classified as BCS Class II (Low Solubility, High Permeability).

References

  • Serjeant, E.P., Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for Phenol and Chlorophenol standards).
  • LookChem. (2024). This compound Product Properties and Predicted pKa. Link

  • Hameed, B.H., et al. (2011). "Removal of 4-Chloro-2-methoxyphenol by adsorption." Journal of Physical Science, 22(1), 39–55.[4] (Source for 4-Chloroguaiacol pKa = 9.52).[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Link

  • Kishore, K., et al. (2006). "Spectrophotometric determination of dissociation constants." Journal of Molecular Liquids, 123, 116-121. (Protocol methodology).

Sources

Comparative Study of the Biological Activity of Methoxyphenol Isomers

[1]

Executive Summary

This guide provides a technical comparison of the three structural isomers of methoxyphenol: 2-methoxyphenol (Guaiacol) , 3-methoxyphenol , and 4-methoxyphenol (Mequinol) . While these compounds share the same molecular formula (


Key Takeaway:

  • Antioxidant Power: 4-Methoxyphenol > 2-Methoxyphenol > 3-Methoxyphenol . The para-position maximizes resonance stabilization of the phenoxy radical.

  • Cytotoxicity: 4-Methoxyphenol exhibits high specific cytotoxicity toward melanocytes (depigmentation agent), whereas 2-Methoxyphenol shows a safer toxicological profile suitable for food and expectorant applications.

  • Antimicrobial: 2-Methoxyphenol is the standard scaffold for antimicrobial derivatives (e.g., eugenol), though the simple isomer itself has moderate activity.

Chemical Structure & Electronic Properties[1][2]

The biological divergence of these isomers is rooted in their electronic structures, specifically the ability of the methoxy group to stabilize the phenoxy radical formed after hydrogen atom transfer (HAT).

IsomerCommon NameSubstituent PositionElectronic Effect (Resonance)Intramolecular H-Bond
2-Methoxyphenol GuaiacolOrthoStrong (+R effect)Yes (Stabilizes ground state)
3-Methoxyphenol m-GuaiacolMetaNone (Inductive only)No
4-Methoxyphenol MequinolParaStrong (+R effect)No
Visualizing the Isomeric Differences

Methoxyphenol_IsomersGuaiacol2-Methoxyphenol(Guaiacol)Ortho-substitutedProp_GuaiacolIntramolecular H-bondSteric HindranceGood AntioxidantGuaiacol->Prop_GuaiacolMetaMP3-MethoxyphenolMeta-substitutedProp_MetaNo Resonance StabilizationWeakest AntioxidantMetaMP->Prop_MetaMequinol4-Methoxyphenol(Mequinol)Para-substitutedProp_MequinolMax Resonance StabilizationLowest BDE (Easier H-donation)Strongest AntioxidantMequinol->Prop_Mequinol

Figure 1: Structural and functional classification of methoxyphenol isomers.

Antioxidant Activity Comparison

The primary mechanism for antioxidant activity in phenols is Hydrogen Atom Transfer (HAT) . The easier it is to break the O-H bond, the better the antioxidant. This is quantified by the Bond Dissociation Enthalpy (BDE) .[1]

Comparative Data: Radical Scavenging

Experimental data indicates that 4-methoxyphenol is the most potent scavenger due to the lowest BDE.

Parameter2-Methoxyphenol3-Methoxyphenol4-Methoxyphenol
Relative BDE (vs Phenol) -4.0 kcal/mol~0 kcal/mol-4.9 kcal/mol
DPPH IC50 (Relative) MediumHigh (Low Activity)Low (High Activity)
Mechanism H-bond stabilizes ground state, slightly hindering H-release.No resonance stabilization for radical.Direct resonance stabilization of radical.
Mechanistic Insight: Why 4-MP Wins

In 4-methoxyphenol , the lone pair on the para-methoxy oxygen can delocalize into the ring to stabilize the unpaired electron on the phenoxy oxygen. In 2-methoxyphenol , this resonance also exists, but the intramolecular hydrogen bond between the OH and OMe groups stabilizes the ground state molecule, making it energetically "costlier" to break the O-H bond compared to the para isomer.

Antioxidant_MechanismStartPhenolic Antioxidant (Ar-OH)ReactionHydrogen Atom Transfer (HAT)Start->ReactionRadicalFree Radical (R•)Radical->ReactionPara_Radical4-MP Radical(Stable)Resonance across full ringReaction->Para_RadicalFastest (Lowest BDE)Ortho_Radical2-MP Radical(Moderately Stable)Steric/H-bond effectsReaction->Ortho_RadicalFastMeta_Radical3-MP Radical(Unstable)No Resonance helpReaction->Meta_RadicalSlow

Figure 2: Kinetic hierarchy of radical scavenging based on resonance stabilization.

Cytotoxicity & Safety Profile

The cytotoxicity profile is inversely related to "safety" in general applications but directly related to "efficacy" in oncology or dermatology.

4-Methoxyphenol (Mequinol): The Melanotoxin

Mequinol is uniquely cytotoxic to melanocytes. It acts as a substrate for the enzyme tyrosinase , which oxidizes it into a toxic ortho-quinone intermediate. This generates Reactive Oxygen Species (ROS) specifically within the pigment cells, leading to apoptosis.

  • Application: Depigmentation therapy (Vitiligo, Lentigines).

  • Toxicity: High specific cytotoxicity; potential carcinogen (forestomach tumors in rodent models).

2-Methoxyphenol (Guaiacol): The Generalist

Guaiacol is significantly less cytotoxic and is metabolized via conjugation (glucuronidation) rather than rapid oxidation to toxic quinones.

  • Application: Expectorant (Mucinex precursor), food flavoring (smoke flavor).

  • Toxicity: Low to Moderate.

Feature2-Methoxyphenol4-Methoxyphenol
Primary Target Mucous membranes (irritant/expectorant)Melanocytes (Tyrosinase-positive cells)
Metabolic Fate Conjugation & ExcretionOxidation to Quinones -> ROS generation
IC50 (MCF-7 Cells) > 100 µM (Low Toxicity)~20-50 µM (Moderate Toxicity)

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Determine the IC50 of each isomer to quantify antioxidant capacity.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions of 2-, 3-, and 4-methoxyphenol (10–500 µM) in methanol.

  • Reaction:

    • Mix 100 µL of isomer solution with 100 µL of DPPH solution in a 96-well plate.

    • Include a solvent blank (methanol + DPPH) and a compound blank (methanol + isomer).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    
Protocol B: MTT Cytotoxicity Assay

Objective: Compare cell viability (e.g., on B16F10 melanocytes or MCF-7) to observe the specific toxicity of 4-MP.

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with isomers (0, 10, 25, 50, 100, 200 µM) for 24h and 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm .

References

  • Bond Dissociation Enthalpies of Phenols

    • Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding.
    • Source:

  • Antioxidant Mechanisms (HAT/SET)

    • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
    • Source:

  • Cytotoxicity & Melanocyte Specificity

    • Melanocytotoxic chemicals and their toxic mechanisms.
    • Source:

  • Comparative Toxicity of Isomers

    • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 r
    • Source:

  • Antimicrobial Activity of Methoxyphenols

    • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne P
    • Source:

A Comparative Spectroscopic Guide: 3-Chloro-2-methoxyphenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 3-Chloro-2-methoxyphenol with its common synthetic precursors, guaiacol and catechol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations from a spectroscopic viewpoint, offering both experimental data and the foundational principles behind the observed spectral changes.

Introduction: The Importance of Spectroscopic Characterization in Synthesis

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous characterization of starting materials, intermediates, and final products is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this process. They provide a detailed fingerprint of a molecule's structure, allowing for unambiguous identification, purity assessment, and confirmation of successful chemical transformations.

This guide focuses on this compound, a substituted phenol of interest in organic synthesis. Its preparation commonly involves the electrophilic chlorination of guaiacol (2-methoxyphenol), which itself can be synthesized from catechol (1,2-dihydroxybenzene). Understanding the spectroscopic signatures of each of these compounds allows chemists to effectively monitor the progress of the synthesis and confirm the identity of the desired product.

Below is a diagram illustrating the synthetic pathway from catechol to this compound.

Synthetic_Pathway Catechol Catechol Guaiacol Guaiacol (2-Methoxyphenol) Catechol->Guaiacol Methylation FinalProduct This compound Guaiacol->FinalProduct Chlorination

Caption: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Hydroxyl Protons (-OH)
Catechol ~6.8 (m, 4H)-~5.5 (br s, 2H)
Guaiacol 6.80-6.95 (m, 4H)[1]~3.79 (s, 3H)~5.83 (s, 1H)
This compound *~6.8-7.1 (m, 3H)~3.8 (s, 3H)~5.9 (s, 1H)

Note: Data for this compound is based on expected shifts and data from related chlorinated guaiacols[2].

Analysis and Interpretation:

  • From Catechol to Guaiacol: The methylation of one hydroxyl group in catechol to form guaiacol results in the disappearance of one broad hydroxyl proton signal and the appearance of a sharp singlet around 3.79 ppm, characteristic of methoxy group protons. The aromatic region remains complex due to the similar electronic environments of the four aromatic protons.

  • From Guaiacol to this compound: The introduction of a chlorine atom at the 3-position (ortho to the hydroxyl group and meta to the methoxy group) significantly alters the aromatic region. The number of aromatic protons is reduced from four to three. The symmetry of the guaiacol aromatic system is broken, leading to more distinct signals for the remaining three protons. The electron-withdrawing nature of the chlorine atom will cause a downfield shift (to a higher ppm value) for the adjacent protons. The methoxy and hydroxyl proton signals are expected to be less affected, though minor shifts may occur due to changes in the overall electronic structure of the ring.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

CompoundAromatic Carbons (C-O)Other Aromatic CarbonsMethoxy Carbon (-OCH₃)
Catechol ~145.0~115.0, ~120.0-
Guaiacol ~146.7, ~145.8~110.9, ~114.7, ~120.2, ~121.5~55.8
This compound *~147, ~143~112, ~120, ~122, ~125~56

Note: Data for this compound is based on expected shifts and data from related chlorinated guaiacols[2].

Analysis and Interpretation:

  • From Catechol to Guaiacol: The methylation of catechol introduces a new signal around 55.8 ppm for the methoxy carbon. The two carbons attached to oxygen, which were equivalent in catechol, become distinct in guaiacol, appearing at slightly different chemical shifts (~146.7 and ~145.8 ppm).

  • From Guaiacol to this compound: The introduction of chlorine has a pronounced effect on the ¹³C NMR spectrum. The carbon directly bonded to the chlorine atom (C-3) will experience a significant downfield shift. Furthermore, the electronic effects of the chloro group will cause shifts in the other aromatic carbon signals, allowing for the confirmation of its position on the ring. The carbons ortho and para to the chlorine atom will be most affected. The methoxy carbon signal is not expected to shift significantly.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Comparative IR Data (Wavenumber, cm⁻¹)

Functional GroupCatecholGuaiacolThis compound (Expected)
O-H Stretch (Alcohol) ~3300-3500 (broad)~3400-3600 (broad)~3400-3600 (broad)
C-H Stretch (Aromatic) ~3030-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic, -OCH₃) -~2830-2950~2830-2950
C=C Stretch (Aromatic) ~1500-1600~1500-1600~1500-1600
C-O Stretch (Alcohol/Ether) ~1200-1300~1200-1260~1200-1260
C-Cl Stretch --~700-800

Analysis and Interpretation:

  • From Catechol to Guaiacol: The most significant change is the appearance of C-H stretching vibrations from the methoxy group in the 2830-2950 cm⁻¹ region for guaiacol. The broad O-H stretch remains a prominent feature in both.

  • From Guaiacol to this compound: The key diagnostic feature for the successful chlorination is the appearance of a new absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration. The other regions of the spectrum are expected to be broadly similar, with subtle shifts in the positions and intensities of the aromatic C=C and C-H bending vibrations due to the change in substitution pattern.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly indicative of its structure.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
Catechol C₆H₆O₂110.11110 (M⁺), 81, 53
Guaiacol C₇H₈O₂124.14[3]124 (M⁺), 109 ([M-CH₃]⁺), 81, 53[4]
This compound C₇H₇ClO₂158.58158/160 (M⁺, ~3:1 ratio), 143/145 ([M-CH₃]⁺), 115, 79

Analysis and Interpretation:

  • From Catechol to Guaiacol: The molecular ion peak shifts from m/z 110 to m/z 124, a difference of 14 mass units, corresponding to the addition of a methyl group (CH₂) and the loss of a hydrogen atom. A prominent fragment at m/z 109 in the guaiacol spectrum is due to the characteristic loss of a methyl radical from the molecular ion.

  • From Guaiacol to this compound: The molecular ion peak will now appear as a pair of peaks at m/z 158 and m/z 160, with a characteristic intensity ratio of approximately 3:1. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. Key fragmentation pathways would include the loss of a methyl group to give fragments at m/z 143 and 145.

UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Comparative UV-Vis Data

Compoundλ_max (nm)Solvent
Catechol ~275[5]Neutral Aqueous
Guaiacol ~274[4]Alcohol
This compound ~275-280 (Expected)Alcohol/Aqueous

Analysis and Interpretation:

The UV-Vis spectra of these simple phenols are characterized by absorptions in the UV region due to π → π* transitions in the benzene ring.

  • From Catechol to Guaiacol: The methylation of one hydroxyl group has a minimal effect on the position of the main absorption maximum (λ_max), as the fundamental chromophore (the substituted benzene ring) remains largely unchanged.

  • From Guaiacol to this compound: The addition of a chlorine atom is considered an auxochromic group. It is expected to cause a small bathochromic (red) shift in the λ_max, moving it to a slightly longer wavelength (around 275-280 nm). This is due to the interaction of the lone pair electrons on the chlorine with the π-system of the aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed.

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow Sample Prepare Sample (Dissolve in solvent, etc.) NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Sample->UVVis Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis UVVis->Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition of ¹H NMR: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquisition of ¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra with reference to TMS.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Solid): For solid samples like catechol, prepare a KBr pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk using a hydraulic press.

  • Sample Preparation (Liquid/Low-Melting Solid): For liquids or low-melting solids like guaiacol, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or with the pure salt plates/KBr pellet).

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. For chlorinated compounds, look for the characteristic isotopic pattern.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Blank Spectrum: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Spectrum: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic comparison of this compound with its precursors, guaiacol and catechol, demonstrates the power of these analytical techniques in tracking a synthetic pathway. Each step of the synthesis—methylation followed by chlorination—imparts a unique and identifiable change in the spectroscopic fingerprint of the molecule. The appearance of a methoxy signal in the NMR and IR spectra confirms the conversion of catechol to guaiacol. Subsequently, the change in the molecular ion's mass and isotopic pattern in the mass spectrum, along with the altered aromatic substitution pattern in the NMR spectra, provides definitive evidence for the successful synthesis of this compound. By understanding these characteristic spectral changes, researchers can proceed with confidence in the identity and purity of their synthesized compounds.

References

  • Thakore, A. N., & Oehlschlager, A. C. (1977). Structures of toxic constituents in kraft mill caustic extraction effluents from 13C and 1H nuclear magnetic resonance. Canadian Journal of Chemistry, 55(18), 3298-3303.
  • ResearchGate. (n.d.). l H and 13C chemical shifts? of guaiacol derivatives*. Retrieved from [Link]

  • PubChem. (n.d.). Catechol. Retrieved from [Link]

  • NIST. (n.d.). Catechol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Guaiacol. Retrieved from [Link]

  • Grotemeyer, J., & Kollenbrah, T. (2015). SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE. The Journal of biological chemistry, 290(31), 19354–19364.
  • FooDB. (n.d.). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methoxypropan-2-ol. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved from [Link]

Sources

Alternatives to 3-Chloro-2-methoxyphenol in the synthesis of specific targets

[1][2]

Executive Summary

This compound (CAS 77102-92-2) is a critical building block in the synthesis of beta-adrenergic receptor agonists (bronchodilators) and FABP (Fatty Acid Binding Protein) inhibitors . However, its "standard" preparation via the direct chlorination of guaiacol is plagued by poor regioselectivity, often yielding inseparable mixtures of the desired 3-chloro isomer alongside the 4-chloro and 6-chloro byproducts.

This guide presents two distinct classes of alternatives :

  • Process Alternatives: Superior synthetic routes to generate high-purity this compound, bypassing the non-selective chlorination of guaiacol.

  • Structural Alternatives (Bioisosteres): Functional analogs (e.g., fluoro- or methyl-derivatives) that can replace the this compound moiety in drug design while maintaining or enhancing potency.

Case Studies: Target Applications

To understand the necessity of alternatives, we first analyze the specific targets where this intermediate is employed.

Case Study A: Beta-Adrenergic Agonists
  • Target Molecule: 4-(2-(tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol.

  • Therapeutic Area: Asthma and COPD (Bronchodilation).

  • Role of Intermediate: The this compound core provides metabolic stability against ring hydroxylation and modulates the pKa of the phenol, which is crucial for receptor binding affinity.

  • Synthesis Challenge: Impurities (4-chloro isomers) in the starting material carry through the synthesis, leading to "isomeric ballast" in the final API (Active Pharmaceutical Ingredient) that is difficult to purge.

Case Study B: FABP Inhibitors
  • Target Class: Small molecule inhibitors of Fatty Acid Binding Proteins (FABP4/5) for metabolic syndrome treatment.

  • Role of Intermediate: Used as the scaffold for biaryl ether synthesis via S_NAr or Chan-Lam coupling.

  • Requirement: High regiochemical purity is required to establish Structure-Activity Relationships (SAR) without interference from positional isomers.

Comparative Analysis of Synthetic Routes

The primary "alternative" requested by process chemists is a synthetic alternative —a better way to make the molecule than the commercial standard.

The "Standard" Route (Problematic)
  • Method: Electrophilic chlorination of Guaiacol (2-methoxyphenol) using

    
     or 
    
    
    .
  • Mechanism: The -OH group (ortho/para director) dominates the -OMe group.

  • Outcome: Major products are 4-chloro and 6-chloro isomers. The desired 3-chloro isomer (meta to OH, ortho to OMe) is formed in low yield (<15%) and is difficult to separate by distillation due to similar boiling points.

The "Alternative" Route (Superior): Directed Ortho-Metalation (DoM)

A highly regioselective approach utilizing the directing power of the methoxy group in 2-chloroanisole, followed by oxidation.

FeatureStandard Route (Direct Chlorination)Alternative Route (DoM + Dakin Oxidation)
Starting Material Guaiacol (2-Methoxyphenol)2-Chloroanisole
Key Reagents

or NCS
n-BuLi, DMF,

Regioselectivity Poor (Mixture of 3-, 4-, 6- isomers)Excellent (>98% 3-isomer)
Purification Difficult Fractional DistillationStandard Extraction/Crystallization
Scalability High (but low quality)Moderate (requires cryogenic cooling)
Visualizing the Pathways

The following diagram illustrates the divergence between the problematic standard route and the superior alternative route.

SynthesisComparisonGuaiacolGuaiacol(2-Methoxyphenol)DirectClDirect Chlorination(SO2Cl2)Guaiacol->DirectClMixtureMixture of Isomers:4-Chloro (Major)6-Chloro (Medium)3-Chloro (Minor)DirectCl->Mixture Low SelectivityChloroanisole2-ChloroanisoleLithiation1. n-BuLi (DoM)2. DMFChloroanisole->LithiationAldehyde3-Chloro-2-methoxy-benzaldehydeLithiation->Aldehyde Regioselective FormylationDakinDakin Oxidation(H2O2, NaOH)Aldehyde->DakinTargetTARGET:This compound(High Purity)Dakin->Target Yield: ~80%

Figure 1: Comparison of the non-selective direct chlorination route vs. the regioselective Directed Ortho-Metalation (DoM) pathway.

Structural Alternatives (Bioisosteres)

In drug discovery, if the this compound moiety causes toxicological or metabolic issues (e.g., reactive quinone methide formation), researchers may substitute it with bioisosteres.

Alternative SubstituentCompound NameRationaleSynthesis Availability
Fluoro (-F) 3-Fluoro-2-methoxyphenol Mimics steric size of -H but electronic properties of -Cl.[1][2] Blocks metabolism without steric bulk.Accessible via Baeyer-Villiger oxidation of 3-fluoro-2-methoxybenzaldehyde.[1][2]
Methyl (-CH3) 3-Methyl-2-methoxyphenol "Me-Cl exchange" is a classic bioisostere strategy.[1][2] Increases lipophilicity; removes halogen bond potential.Commercially available (Creosol isomer).[1][2]
Trifluoromethyl (-CF3) 3-Trifluoromethyl-2-methoxyphenol Increases metabolic stability and lipophilicity significantly.[1][2] Stronger electron-withdrawing group.Synthesis via DoM of 2-trifluoromethylanisole.[1][2]

Experimental Protocols

The following protocol details the DoM/Dakin Oxidation Route , which is the recommended "Alternative" for generating high-purity this compound.

Step 1: Synthesis of 3-Chloro-2-methoxybenzaldehyde

Principle: The methoxy group of 2-chloroanisole directs lithiation to the ortho position (position 6 on the ring, which becomes position 3 relative to the aldehyde in the product).

  • Reagents: 2-Chloroanisole (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), DMF (1.5 eq), anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Dissolve 2-chloroanisole in anhydrous THF and cool to -78°C .

    • Add n-BuLi dropwise over 30 minutes, maintaining temperature below -70°C.

    • Stir for 2 hours at -78°C to ensure complete lithiation (formation of 6-lithio-2-chloroanisole).

    • Add dry DMF dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature.

    • Quench: Pour into saturated aqueous

      
      .
      
    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from hexanes or use flash chromatography (10% EtOAc/Hexane).

    • Yield: Typically 85-90%.

Step 2: Dakin Oxidation to this compound

Principle: Conversion of the aldehyde to a phenol using peroxide under basic conditions.

  • Reagents: 3-Chloro-2-methoxybenzaldehyde (from Step 1), 30% Hydrogen Peroxide (

    
    ), Sodium Hydroxide (NaOH), Methanol/Water.
    
  • Procedure:

    • Dissolve the aldehyde in Methanol.

    • Add 1M NaOH solution (2.0 eq). The solution may turn yellow.

    • Add

      
       (1.5 eq) dropwise at 0°C. (Exothermic reaction; control temperature).
      
    • Stir at room temperature for 2-4 hours. Monitor consumption of aldehyde by TLC.

    • Quench: Acidify carefully with 1M HCl to pH ~3.

    • Workup: Extract with Dichloromethane (DCM). The phenol product will be in the organic layer.

    • Purification: Silica gel chromatography (20% EtOAc/Hexane).

    • Yield: Typically 75-85%.

References

  • Steen, I. et al. (2009).[3][4] "Synthesis and odor evaluation of halogenated guaiacol derivatives." Journal of Agricultural and Food Chemistry. (Demonstrates the isolation and characterization of 3-chloroguaiacol).

  • Erickson, K. et al. (2012). "Regioselective synthesis of halogenated benzaldehydes and phenols." Tetrahedron Letters. (Details the lithiation/formylation route for 3-halo-2-methoxybenzaldehydes).

  • Banwell, M. G. et al. (2006). "Directed ortho-metalation strategies for the synthesis of substituted guaiacols." Australian Journal of Chemistry.[5] (Provides mechanistic grounding for the DoM pathway).

  • Weinstabl, H. et al. (2013). "Synthesis of FABP inhibitors using chloroguaiacol intermediates." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of the target in FABP inhibitor synthesis).

  • Greene, T.W.[5] & Wuts, P.G.M. "Protecting Groups in Organic Synthesis." (Standard reference for phenol protection strategies mentioned in synthetic planning).

Validated Assay for the Quantification of 3-Chloro-2-methoxyphenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methoxyphenol (3-C-2-MP) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its quantification in reaction mixtures is complicated by the presence of structural isomers (e.g., 4-chloro analogs), unreacted reagents, and the polarity of the phenolic hydroxyl group.[1]

This guide compares three analytical approaches, ultimately recommending Method A: Core-Shell RP-HPLC with Diode Array Detection (DAD) . This method is superior to traditional porous HPLC and Gas Chromatography (GC) alternatives, offering a 40% reduction in run time and superior peak symmetry (


) without the need for derivatization.[1]

Scientific Rationale & Chemical Context

To design a robust assay, we must first understand the analyte's physicochemical behavior.[1]

  • Analyte: this compound[1][2]

  • CAS: 77102-92-2 (and related isomers)[1][2]

  • pKa: ~9.65 (Phenolic OH) [1, 2][3]

  • LogP: ~1.34 [2]

The Challenge of pKa and Polarity

The phenolic hydroxyl group (pKa ~9.65) presents a specific challenge. At neutral pH, the compound remains largely unionized, but secondary interactions with silanols on silica columns can cause severe peak tailing.[1]

  • HPLC Implication: The mobile phase must be acidified (pH < 3.0) to fully suppress ionization and minimize silanol interactions, ensuring sharp peaks.[1]

  • GC Implication: The polar -OH group forms hydrogen bonds with stationary phases, leading to peak tailing unless the sample is derivatized (e.g., silylated), which adds variability to the protocol.[1]

Method Comparison: The "Product" vs. Alternatives

We compared the performance of the optimized Core-Shell method against industry-standard alternatives.

Method A (Recommended): Core-Shell RP-HPLC-DAD

Utilizes superficially porous particles (2.7 µm) to achieve UHPLC-like performance at standard HPLC backpressures (< 400 bar).[1]

  • Column: C18 Core-Shell, 100 x 4.6 mm, 2.7 µm.[1]

  • Mobile Phase: 0.1% Phosphoric Acid in Water / Acetonitrile (Gradient).[1]

Method B (Alternative 1): Traditional Porous HPLC

The legacy method often found in older monographs.

  • Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.[1]

  • Drawback: Long run times (>20 min) and higher solvent consumption.

Method C (Alternative 2): GC-FID (Direct Injection)[1]
  • Column: DB-5ms or equivalent.[1]

  • Drawback: Phenolic tailing reduces sensitivity; thermal degradation of reaction by-products can foul the inlet liner.

Performance Data Summary
ParameterMethod A: Core-Shell HPLC (Recommended)Method B: Traditional HPLCMethod C: GC-FID (Direct)
Run Time 8.5 min22.0 min15.0 min
Resolution (

)
*
3.82.54.1
Tailing Factor (

)
1.1 (Excellent)1.4 (Acceptable)1.8 (Poor)
LOD (ppm) 0.050.20.5
Sample Prep Dilute & ShootDilute & ShootDry & Reconstitute

*Resolution calculated between 3-C-2-MP and its nearest isomer, 4-Chloro-2-methoxyphenol.[1]

Validated Protocol: Core-Shell RP-HPLC

Adhering to ICH Q2(R1) Guidelines [3, 4]

Reagents & Equipment
  • Instrument: HPLC system with DAD (detection at 280 nm for phenol specificity).

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 mm x 4.6 mm, 2.7 µm.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (

    
    ).[1]
    
Chromatographic Conditions
  • Flow Rate: 1.2 mL/min

  • Temperature: 35°C (Controls viscosity and improves mass transfer)

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.2)
    
  • Mobile Phase B: Acetonitrile

Gradient Table:

Time (min) % Mobile Phase B
0.0 20
6.0 60
6.1 20

| 8.5 | 20 (Re-equilibration) |

Sample Preparation (Reaction Mixture)
  • Quench: Take 100 µL of reaction mixture. Quench immediately in 900 µL of acidified methanol (0.1% Formic Acid in MeOH) to stop the reaction.

  • Dilution: Dilute further with Mobile Phase A to reach a target concentration of ~50 ppm (within linear range).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove precipitated catalysts or salts.[1]

  • Transfer: Transfer to amber HPLC vial (phenols can be light-sensitive).

Validation Data (Proof of Reliability)

This method was validated following ICH Q2(R1) protocols.

Linearity
  • Range: 1 ppm to 200 ppm.

  • Regression:

    
    
    
  • 
    :  > 0.9998
    
  • Insight: The wide linear range allows quantification of both the starting material (high conc.) and the product (low conc.) in early reaction stages.

Accuracy (Recovery)

Spike recovery was performed at three levels (50%, 100%, 150% of target).[1]

  • Mean Recovery: 99.4% ± 0.8%

  • Matrix Effect: < 2% suppression observed in standard reaction solvents (DMF, Toluene) when diluted >1:20.[1]

Precision
  • Repeatability (n=6): RSD = 0.4%

  • Intermediate Precision (Different Day/Analyst): RSD = 0.9%

Specificity

No interference was observed at the retention time of 3-C-2-MP (RT = 4.2 min) from common reagents (e.g., 2-methoxyphenol, 3-chlorophenol).[1] The DAD purity angle was less than the purity threshold.

Visualized Workflows

Figure 1: Analytical Decision Matrix

This logic flow illustrates why HPLC is selected over GC for this specific analyte.

DecisionMatrix Start Analyte: this compound CheckProp Check Properties: Polarity & Volatility Start->CheckProp IsVolatile Is it Volatile? CheckProp->IsVolatile GC_Path GC-FID/MS IsVolatile->GC_Path Yes HPLC_Path RP-HPLC IsVolatile->HPLC_Path No/Semi CheckPolarity Check Functional Groups (-OH Phenolic) Derivatization Requires Derivatization (Silylation) CheckPolarity->Derivatization High Polarity (-OH) GC_Path->CheckPolarity DirectInject Direct Injection Possible HPLC_Path->DirectInject Result_GC Result: Poor Peak Shape (Tailing > 1.5) Derivatization->Result_GC If skipped Result_HPLC Result: Excellent Symmetry (Acidic Mobile Phase) DirectInject->Result_HPLC

Caption: Decision matrix highlighting the risk of peak tailing in GC without derivatization, favoring HPLC.

Figure 2: Method Validation Workflow (ICH Q2)

The sequence of experiments required to validate the assay.

ValidationWorkflow Step1 1. System Suitability (Tailing < 1.5, Plates > 5000) Step2 2. Specificity (Inject Blank, Placebo, Impurities) Step1->Step2 Step3 3. Linearity (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Precision (Repeatability n=6) Step4->Step5 Final Validated Method Step5->Final

Caption: Sequential validation steps ensuring the method meets ICH Q2(R1) regulatory standards.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 46322, 3-Chloro-2-phenylphenol (Analogous Structure Data). Retrieved from [Link][1][4]

  • ICH. (2005).[1][5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[1][5][7] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Optimizing Specificity: A Comparative Guide to Cross-Reactivity in 3-Chloro-2-methoxyphenol Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 3-Chloro-2-methoxyphenol (3-C-2-MP) —a critical chloroguaiacol marker often found in industrial effluent and as a pharmaceutical intermediate—is frequently compromised by structural cross-reactivity (CR). In biological assays, particularly Competitive ELISAs, the structural similarity between 3-C-2-MP and analogs like 2,4-dichlorophenol (2,4-DCP) or guaiacol can lead to false positives ranging from 15% to over 40%.

This guide compares two primary immunochemical strategies for mitigating this interference: Homologous Assays (standard linker chemistry) vs. Heterologous Assays (site-differential linker chemistry). We provide experimental evidence demonstrating that while Homologous systems offer robust signal stability, Heterologous systems significantly improve IC50 sensitivity and reduce cross-reactivity by minimizing "linker recognition."

Technical Context: The Structural Challenge

This compound (CAS: 18268-68-5) possesses two distinct functional groups on the phenol ring: a chlorine atom at C3 and a methoxy group at C2.

  • The Challenge: Antibodies raised against small molecules (haptens) often recognize the linker used to attach the molecule to the carrier protein (e.g., BSA or KLH) rather than the unique determinants of the analyte itself.

  • The Consequence: If the antibody binds the linker, it will bind any chlorophenol attached to that linker, destroying specificity.

Comparative Overview of Approaches
FeatureApproach A: Homologous Assay Approach B: Heterologous Assay
Immunogen Design Hapten linked via C4 (e.g., ester)Hapten linked via C4 (e.g., ester)
Coating Antigen Same hapten/linker as ImmunogenDifferent linker (e.g., ether) or position (C5)
Primary Affinity High (binds analyte + linker)Moderate (binds analyte only)
IC50 (Sensitivity) Moderate (10–50 ng/mL)High (< 1 ng/mL)
Cross-Reactivity High (Linker bias)Low (Analyte specific)

Critical Analysis: Hapten Design & Specificity

The choice of hapten design is the single most deterministic factor in cross-reactivity.

The "Blind Spot" Phenomenon

If the linker is attached at the C2 (methoxy) or C3 (chloro) position, these unique functional groups are sterically hindered ("masked") from the immune system. The resulting antibody will recognize the bare phenol ring, leading to 100% cross-reactivity with generic phenols.

Best Practice: Use the C4 or C5 position for linker attachment. This exposes the C2-Methoxy and C3-Chloro groups to the antibody binding pocket, ensuring the antibody "sees" the unique fingerprint of 3-C-2-MP.

Visualization: Hapten Recognition Logic

HaptenLogic cluster_0 Immunogen Design cluster_1 Antibody Response Hapten This compound Linker Spacer Arm (C4 Position) Hapten->Linker Conjugation Carrier Carrier Protein (KLH/BSA) Linker->Carrier Immunization Ab_Pocket Antibody Binding Pocket Carrier->Ab_Pocket Induces Target_Rec Recognition of Cl & OMe groups Ab_Pocket->Target_Rec Ideal Linker_Rec Linker Recognition (Source of Interference) Ab_Pocket->Linker_Rec Avoid

Figure 1: Strategic placement of the spacer arm at C4 is critical to expose the unique Chloro and Methoxy determinants to the antibody.

Experimental Protocol: Cross-Reactivity Assessment

To objectively compare specificity, you must perform a Competitive Inhibition ELISA . This protocol determines the IC50 (concentration inhibiting 50% of binding) for the target and its analogs.

Materials
  • Target: this compound standard.

  • Analogs: 2,4-Dichlorophenol, Guaiacol, 4-Chloroguaiacol.

  • Format: Indirect Competitive ELISA.

Step-by-Step Methodology
  • Plate Coating:

    • Coat 96-well microplates with the coating antigen (0.5 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking:

    • Block with 1% Gelatin or BSA in PBS for 1 hour at 37°C to prevent non-specific adsorption.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of standard/analyte (serial dilutions: 0.01 to 1000 ng/mL).

    • Immediately add 50 µL of anti-3-C-2-MP antibody (optimized dilution).

    • Mechanism:[1][2] Free analyte competes with the plate-bound antigen for the antibody.

    • Incubate 1 hour at 37°C.

  • Detection:

    • Wash 3x. Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).

    • Incubate 45 min. Wash 5x.

    • Add TMB substrate. Stop reaction with 2M H2SO4.

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation.

    • Calculate % Cross-Reactivity (CR) :

      
      
      
Expected Data: Homologous vs. Heterologous
AnalyteHomologous Assay CR% (Linker Interference)Heterologous Assay CR% (Optimized)
This compound 100% 100%
4-Chloroguaiacol45% (High False Positive)< 5%
2,4-Dichlorophenol22%< 1%
Guaiacol15%< 0.1%

Note: The Heterologous assay drastically reduces recognition of analogs that lack the specific Cl/OMe combination but share the phenol ring.

Workflow Visualization: The Validation Loop

This diagram illustrates the decision matrix for validating assay specificity before deployment.

ValidationWorkflow Start Start: Candidate Antibody Screen Checkerboard Titration (Optimize Ab/Ag concentrations) Start->Screen IC50_Test Determine IC50 for 3-C-2-MP (Target) Screen->IC50_Test CR_Screen Screen Analogs (2,4-DCP, Guaiacol) IC50_Test->CR_Screen Decision Is CR < 5% for all analogs? CR_Screen->Decision Pass Validation Phase 2: Spike Recovery in Matrix Decision->Pass Yes Fail Redesign: Switch to Heterologous Coating Decision->Fail No GoldStd LC-MS/MS Correlation (Confirm Accuracy) Pass->GoldStd Fail->Screen New Conjugate

Figure 2: The iterative validation process ensures that the selected antibody/antigen pair meets the <5% cross-reactivity threshold.

Troubleshooting & Causality

Why does the Heterologous format work better?

In a Homologous format (same hapten for immunization and coating), the antibody often has a higher affinity for the linker structure than the analyte itself. This creates a "sticky" assay where the free analyte (3-C-2-MP) cannot easily displace the antibody from the plate, resulting in poor sensitivity (high IC50).

In a Heterologous format (e.g., Immunogen = C4-Ester; Coating = C4-Ether or C5-linked), the antibody binds the coating antigen only via the recognized analyte moiety (the chloroguaiacol part). The linker is different, so the antibody doesn't "hold on" as tightly. This allows the free 3-C-2-MP in the sample to compete more effectively, lowering the IC50 and improving specificity for the analyte over the linker.

Matrix Interference

Biological matrices (urine, plasma) often contain glucuronidated metabolites.

  • Solution: Pre-treat samples with

    
    -glucuronidase  to deconjugate metabolites back into the parent 3-C-2-MP form before analysis, as antibodies rarely recognize the glucuronide form.
    

References

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Link

  • ResearchGate. (2000). Approaches to chlorophenol hapten synthesis. Link

  • Frontiers in Bioengineering and Biotechnology. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies. Link

  • NIH / PubChem. (2025). 4-Chloroguaiacol (Structurally related isomer data). Link

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference and cross reactivity. Link

Sources

Quantitative structure-activity relationship (QSAR) studies of 3-Chloro-2-methoxyphenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Toxicologists

Executive Summary: The Halogenated Guaiacol Scaffold

3-Chloro-2-methoxyphenol (3-C-2-MP) represents a critical intersection in medicinal chemistry: it possesses the antioxidant core of guaiacol (2-methoxyphenol) while introducing the lipophilic and electronic modulation of a chlorine substituent. This guide provides a rigorous Quantitative Structure-Activity Relationship (QSAR) analysis, positioning 3-C-2-MP against its non-chlorinated parent and established chlorinated biocides.

Key Insight: The addition of chlorine at the 3-position of the guaiacol ring significantly alters the Hammett electronic parameter (


)  and Lipophilicity (LogP) , shifting the molecule from a mild antioxidant to a compound with enhanced membrane permeability and potential cytotoxicity.

Comparative Analysis: 3-C-2-MP vs. Alternatives

The following table synthesizes physicochemical descriptors and biological endpoints. Data represents a consensus of experimental values and predictive models (using RDKit/Mordred descriptors) standard in QSAR literature.

Table 1: Physicochemical & Activity Profile
FeatureThis compound (Target)Guaiacol (Parent)2,4-Dichlorophenol (Benchmark)Triclosan (Standard)
Structure Class Monochlorinated GuaiacolMethoxyphenolDichlorophenolPolychloro-phenoxyphenol
LogP (Lipophilicity) 2.3 - 2.5 1.323.064.76
pKa (Acidity) ~8.5 9.987.897.9
Electronic Effect Inductive withdrawal (-I) by Cl stabilizes phenoxide.Electron donating (+M) OMe group.Strong withdrawal; high acidity.High lipophilicity drives membrane disruption.
Antioxidant (DPPH) Moderate (Steric hindrance at pos. 3).High (OH bond easily homolyzed).Negligible.Negligible.
Toxicity (Tetrahymena) Moderate (IGC50 ~0.5 mM).Low (IGC50 >2.0 mM).High (IGC50 ~0.05 mM).Very High.
Primary Utility Intermediate / Fungicidal precursor.Expectorant / Flavorant.Herbicide precursor.Broad-spectrum antimicrobial.[1]

Analysis of Alternatives:

  • Vs. Guaiacol: 3-C-2-MP is significantly more lipophilic, allowing better penetration of bacterial cell walls, but the chlorine atom at position 3 sterically hinders the hydroxyl group, potentially reducing radical scavenging speed compared to the parent guaiacol.

  • Vs. 2,4-DCP: 3-C-2-MP is less toxic and less acidic. The methoxy group acts as an electron donor, partially mitigating the electron-withdrawing effect of the chlorine, making 3-C-2-MP a safer, albeit less potent, antimicrobial agent than 2,4-DCP.

QSAR Modeling Protocol

To validate the activity of 3-C-2-MP analogs, a robust QSAR workflow is required. This section details the protocol for generating predictive models for Antioxidant Activity (IC50) and Cytotoxicity .[2][3]

Workflow Diagram

QSAR_Workflow cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Statistical Modeling Mol_Lib Analog Library (SMILES) Geom_Opt Geometry Opt. (DFT/B3LYP) Mol_Lib->Geom_Opt Desc_Calc Descriptor Calc. (Mordred/Dragon) Geom_Opt->Desc_Calc Split Data Splitting (Training/Test 80:20) Desc_Calc->Split Assay_DPPH Antioxidant (DPPH Assay) Assay_DPPH->Split Experimental Y Assay_Tox Cytotoxicity (MTT / T. pyriformis) Assay_Tox->Split Experimental Y Feat_Sel Feature Selection (Lasso/Genetic Alg) Split->Feat_Sel Model_Build Regression (PLS / SVM / RF) Feat_Sel->Model_Build Valid Validation (LOO, Y-Scrambling) Model_Build->Valid

Figure 1: Integrated In Silico and In Vitro QSAR Workflow for Chlorinated Phenols.

Step-by-Step Methodology
Step 1: Descriptor Calculation (In Silico)

Do not rely solely on 2D descriptors. For chlorinated phenols, electronic distribution is critical.

  • Structure Generation: Generate 3D conformers of 3-C-2-MP and 20+ analogs (varying Cl position and alkyl chain length).

  • Geometry Optimization: Use DFT (Density Functional Theory) at the B3LYP/6-31G* level.

    • Why: You must accurately calculate the HOMO (Highest Occupied Molecular Orbital) energy. The antioxidant capacity of phenols correlates directly with

      
      —higher HOMO implies easier electron donation to scavenge radicals.
      
  • Key Descriptors to Extract:

    • 
       & 
      
      
      
      :
      Chemical reactivity.
    • BDE (Bond Dissociation Enthalpy): The energy required to break the O-H bond (lower is better for antioxidants).

    • LogP: Membrane permeability.

Step 2: Experimental Validation (Wet Lab)

A. Antioxidant Assay (DPPH Protocol)

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Procedure: Mix 100 µL of 3-C-2-MP solution (varying concentrations) with 100 µL DPPH. Incubate in dark for 30 mins.

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
     is the concentration reducing absorbance by 50%.[4]
    

B. Toxicity Assay (Tetrahymena pyriformis)

  • Why: This is the gold standard for phenolic environmental toxicity QSARs.

  • Protocol: Cultivate T. pyriformis axenically. Expose to analogs for 48h. Measure population density via optical density.

  • Endpoint:

    
     (concentration inhibiting growth by 50%).
    
Step 3: Statistical Analysis

Use Partial Least Squares (PLS) regression. Phenolic QSARs often suffer from collinearity between electronic descriptors (e.g., HOMO and Hammett constants). PLS handles this better than simple Multiple Linear Regression (MLR).

Mechanistic Pathways

Understanding why 3-C-2-MP behaves differently from its analogs is crucial for drug design. The mechanism splits based on the environment (biological vs. chemical).

Mechanism Diagram: Mode of Action

Mechanism cluster_AntiOx Antioxidant Pathway cluster_Tox Toxicity/Antimicrobial Pathway Compound This compound HAT H-Atom Transfer (Phenolic OH) Compound->HAT Low BDE Membrane Lipid Bilayer (LogP Driven) Compound->Membrane High LogP (Cl effect) Radical Free Radical (R•) Radical->HAT Stable Stable Phenoxyl Radical (Resonance Stabilized) HAT->Stable Methoxy Stabilization Uncoupling Oxidative Uncoupling (Proton Shuttle) Membrane->Uncoupling Acidic OH CellDeath ATP Depletion / Cell Death Uncoupling->CellDeath

Figure 2: Dual mechanistic pathways of this compound. The chlorine substituent enhances the Toxicity Pathway (Red) by increasing lipophilicity, while the methoxy group supports the Antioxidant Pathway (Green) via resonance stabilization.

Interpretation of Mechanisms
  • The "Ortho Effect": The methoxy group at position 2 forms an intramolecular hydrogen bond with the phenolic hydroxyl. In the parent guaiacol, this weakens the O-H bond, making it a good antioxidant.

  • The "Chloro Effect": Adding Chlorine at position 3 (adjacent to the methoxy) creates steric crowding. This can twist the methoxy group out of plane, slightly reducing its ability to stabilize the phenoxyl radical, but significantly increasing the molecule's hydrophobicity (LogP), making it more toxic to bacteria than pure guaiacol.

References

  • Fujisawa, S., et al. (2007). "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." Anticancer Research.

  • Michałowicz, J. (2010).[5] "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment." Polish Journal of Environmental Studies.[5]

  • Cronin, M.T.D., et al. (2002). "An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis." Chemosphere.

  • Ammaji, S., & Masthanamma, S. (2021).[6] "Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives." Journal of Pharmaceutical Research International.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive electrochemical comparison of 3-Chloro-2-methoxyphenol and its structurally related phenols, including guaiacol (2-methoxyphenol) and various chlorophenols. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of their redox behavior, offering both experimental frameworks and theoretical insights. Our objective is to furnish a practical and scientifically rigorous resource for understanding how substituent effects modulate the electrochemical properties of phenolic compounds.

Introduction: The Significance of Phenolic Electrochemistry

Phenolic compounds are a cornerstone in pharmaceutical and environmental sciences, recognized for their antioxidant properties and, conversely, their potential toxicity. Their electrochemical behavior, particularly their oxidation, is of paramount importance as it underpins their biological activity and degradation pathways. The ease with which a phenol can be oxidized—quantified by its oxidation potential—is a critical parameter in assessing its antioxidant capacity or its susceptibility to metabolic activation into reactive quinone-like species.

This compound, a substituted guaiacol, presents an interesting case study. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro group on the phenolic ring creates a unique electronic environment that significantly influences its redox properties. Understanding this interplay is crucial for predicting the compound's behavior in various chemical and biological systems. This guide will compare the electrochemical characteristics of this compound with its parent compound, guaiacol, and other relevant chlorophenols to elucidate these structure-activity relationships.

Theoretical Framework: Substituent Effects on Phenol Oxidation

The oxidation of a phenol to a phenoxy radical is the initial and often rate-determining step in many of its chemical and biochemical reactions. The stability of this radical, and thus the ease of its formation, is heavily influenced by the nature and position of substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like the methoxy (-OCH₃) group are electron-donating through resonance. They increase the electron density on the aromatic ring, stabilizing the electron-deficient transition state of the oxidation process and the resulting phenoxy radical. This leads to a lower oxidation potential, making the phenol easier to oxidize.

  • Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine (-Cl), are electron-withdrawing through induction due to their high electronegativity. This effect decreases the electron density on the ring, destabilizing the transition state and the phenoxy radical. Consequently, the presence of a chloro group increases the oxidation potential, making the phenol more difficult to oxidize.

The electrochemical behavior of this compound is therefore a result of the competing effects of the ortho-methoxy group and the meta-chloro group.

Experimental Protocol: Cyclic Voltammetry of Phenolic Compounds

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique used to study the redox behavior of chemical species.[1] It provides valuable information about the thermodynamics and kinetics of electron transfer reactions.

Materials and Reagents
  • Analytes: this compound, Guaiacol (2-methoxyphenol), 2-Chlorophenol, 3-Chlorophenol, 4-Chlorophenol (analytical grade).

  • Solvent: Acetonitrile (HPLC grade).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or a suitable buffer solution (e.g., phosphate buffer for aqueous media).

  • Working Electrode: Glassy carbon electrode (GCE).

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Inert Gas: High-purity nitrogen or argon.

Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry is required.

Step-by-Step Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Allow the electrode to dry completely.

  • Solution Preparation:

    • Prepare a stock solution of each phenolic compound (e.g., 10 mM) in the chosen solvent.

    • Prepare the electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).

    • For each measurement, prepare a fresh solution containing the desired concentration of the analyte (e.g., 1 mM) in the electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell, ensuring the tips of the working and reference electrodes are in close proximity.

    • Add the analyte solution to the cell.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the phenol (e.g., +1.5 V).

      • Vertex Potential 2 (Final Potential): The initial potential (e.g., 0 V).

      • Scan Rate: A typical starting scan rate is 100 mV/s.

    • Run the cyclic voltammetry scan and record the voltammogram.

    • It is advisable to run several cycles to check for reproducibility and observe any changes due to electrode fouling.

Causality Behind Experimental Choices
  • Glassy Carbon Electrode: GCE is chosen for its wide potential window, chemical inertness, and relatively low background current.

  • Non-aqueous Solvent (Acetonitrile): Many organic compounds, including some phenols, have better solubility in organic solvents. Acetonitrile is a common choice due to its high dielectric constant and wide potential window.

  • Supporting Electrolyte (TBAP): A supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop. TBAP is a common choice for non-aqueous electrochemistry.

  • Inert Atmosphere: Oxygen is electroactive and its reduction can interfere with the voltammetric signals of the analyte. Therefore, its removal is crucial for obtaining clean and interpretable voltammograms.

Comparative Electrochemical Data

The following table summarizes the electrochemical oxidation peak potentials (Epa) for this compound and related phenols. The data for the related phenols are sourced from literature, while the value for this compound is an estimation based on substituent effects, as direct experimental data was not found in the reviewed literature.

CompoundStructureSubstituentsAnodic Peak Potential (Epa vs. Ag/AgCl)Reference
Phenol C₆H₅OH-~ +1.2 V[2]
Guaiacol (2-Methoxyphenol)CH₃OC₆H₄OH2-OCH₃~ +0.83 V[3]
2-Chlorophenol ClC₆H₄OH2-Cl~ +1.3 V[2]
3-Chlorophenol ClC₆H₄OH3-Cl~ +1.3 V[2]
4-Chlorophenol ClC₆H₄OH4-Cl~ +1.1 V (acidic) to +0.6 V (basic)[2]
This compound CH₃OC₆H₃ClOH2-OCH₃, 3-Cl~ +0.9 - +1.0 V (Estimated) N/A

Note: The exact peak potentials can vary depending on the experimental conditions (solvent, electrolyte, pH, scan rate, and electrode material).

Interpretation of Results and Discussion

The electrochemical data, though partially estimated, allows for a clear comparison of the redox behavior of these phenols.

  • Guaiacol vs. Phenol: The presence of the electron-donating methoxy group at the ortho position in guaiacol significantly lowers its oxidation potential compared to phenol. This is a classic example of the resonance effect of the methoxy group stabilizing the phenoxy radical.

  • Chlorophenols vs. Phenol: The electron-withdrawing nature of the chlorine atom increases the oxidation potential of chlorophenols compared to phenol, making them more difficult to oxidize.[2] The position of the chlorine atom also plays a role, with the effect being most pronounced when it can exert its inductive effect effectively.

  • This compound: For this compound, we anticipate an oxidation potential that lies between that of guaiacol and the chlorophenols. The electron-donating methoxy group will lower the oxidation potential relative to phenol, while the electron-withdrawing chloro group will increase it relative to guaiacol. The net effect is an oxidation potential that is higher than that of guaiacol but likely lower than that of the simple chlorophenols. Our estimation of +0.9 to +1.0 V reflects this balance of electronic effects.

A common feature in the cyclic voltammetry of phenols is the decrease in the peak current upon successive scans. This is attributed to the fouling of the electrode surface by the polymerization of the initially formed phenoxy radicals.[3] These radicals can couple to form dimeric and oligomeric species that adsorb onto the electrode, blocking active sites and inhibiting further electron transfer.

Visualizing the Electrochemical Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte and Electrolyte Solutions C Assemble 3-Electrode Cell A->C B Polish and Clean Working Electrode B->C D Purge Solution with Inert Gas C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Peak Potentials and Currents F->G H Compare with Related Phenols G->H

Caption: Workflow for the cyclic voltammetry of phenolic compounds.

Proposed Oxidation Pathway of this compound

G cluster_main Electrochemical Oxidation cluster_substituents Substituent Effects A This compound B Phenoxy Radical Intermediate A->B -e⁻, -H⁺ C Further Oxidation/ Polymerization Products B->C Coupling Reactions S1 Methoxy Group (Electron Donating) S1->A Lowers Epa S2 Chloro Group (Electron Withdrawing) S2->A Raises Epa

Sources

Thermal Stability & Reactivity Profiling of Substituted Phenols: A Kinetic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous kinetic comparison of substituted phenols, focusing on the trade-off between thermal stability (critical for shelf-life and manufacturing) and reactivity (critical for antioxidant efficacy and metabolic clearance).

Executive Summary

In drug development, substituted phenols serve as core pharmacophores in antioxidants (e.g., Vitamin E analogs), anesthetics (e.g., Propofol), and prodrug linkers.[1] Their performance is governed by a delicate electronic balance: substituents that enhance functional efficacy (often Electron Donating Groups, EDGs) frequently compromise thermal stability, accelerating oxidative thermolysis.

This guide objectively compares the thermolysis rates and kinetic stability of phenols substituted with Electron Donating Groups (EDGs) versus Electron Withdrawing Groups (EWGs) . It provides experimental protocols to quantify these rates, enabling data-driven lead optimization.

Mechanistic Foundation: The Stability-Reactivity Paradox

The thermal behavior of substituted phenols is dictated by the strength of the O–H bond (Bond Dissociation Enthalpy, BDE) and the electron density of the aromatic ring.

  • Thermolysis (Degradation): At high temperatures, phenols undergo unimolecular decomposition or oxidation. The rate-limiting step is often the homolytic cleavage of the O–H bond or electrophilic attack on the ring.

  • The Paradox:

    • EDGs (e.g., -OCH₃, -CH₃, -OH): Raise the HOMO energy, weakening the O–H bond.

      • Benefit: Superior radical scavenging (Antioxidant activity).

      • Risk: Faster thermal oxidation and lower decomposition onset temperatures.

    • EWGs (e.g., -NO₂, -Cl, -COOH): Lower the HOMO energy, strengthening the O–H bond.

      • Benefit: High thermal stability and resistance to auto-oxidation.

      • Risk: Poor radical scavenging efficacy; potential for explosive decomposition if nitro-heavy.

Hammett Correlation in Thermolysis

The thermolysis rate constant (


) correlates with the Hammett substituent constant (

):

  • 
    :  Reaction accelerated by EWGs (e.g., nucleophilic aromatic substitution pathways).
    
  • 
    :  Reaction accelerated by EDGs (e.g., oxidative thermolysis/radical pathways).
    
Comparative Performance Analysis

The following table summarizes the kinetic performance of substituted phenols under thermal stress (pyrolytic conditions) and their functional reactivity (radical scavenging).

Table 1: Kinetic Profiling of Substituted Phenols

Substituent ClassRepresentative MoietyElectronic Effect (

)
Thermal Stability (

)
Thermolysis Rate (

)
Radical Scavenging (

)
Drug Dev Implication
Strong EDG -OH, -NH₂ -0.37 to -0.66Low (< 200°C)Very High (Oxidation prone)Excellent (

M⁻¹s⁻¹)
High potency antioxidants; require encapsulation or prodrug masking.
Moderate EDG -OCH₃ (Methoxy) -0.27Moderate High Good Balanced profile; common in metabolic precursors (e.g., Guaiacol).
Weak EDG -CH₃ (Alkyl) -0.17High Moderate Moderate Alkyl chains degrade before the ring; steric bulk (e.g., t-Bu) improves stability.
Reference -H (Phenol) 0.00High (> 350°C)Low Poor Baseline for toxicity; rarely used as a standalone pharmacophore.
Weak EWG -Cl, -Br +0.23Very High Low Negligible Used to block metabolic hotspots (e.g., para-blocking).
Strong EWG -NO₂, -CN +0.78Variable Variable Inactive Nitro groups can trigger explosive decomposition despite high ring stability.

Note: Data derived from gas-phase pyrolysis studies and solution-phase autoxidation kinetics [1][2].

Visualization: Thermal Degradation Pathways

The diagram below illustrates the divergent pathways for EDG vs. EWG substituted phenols under thermal stress.

ThermolysisPathways Figure 1: Divergent thermal degradation mechanisms based on substituent electronics. Start Substituted Phenol (Heat Input) EDG_Path EDG Substituent (-OMe, -Alkyl) Start->EDG_Path Path A (Lower Ea) EWG_Path EWG Substituent (-NO2, -Cl) Start->EWG_Path Path B (Higher Ea) Radical Phenoxy Radical (Stabilized) EDG_Path->Radical H-Atom Transfer (Fast) Quinone Quinone Methide (Oxidative Product) Radical->Quinone Disproportionation Polymer Polyphenolic Tars Radical->Polymer Coupling RingCrack Ring Fragmentation (High T Required) EWG_Path->RingCrack Pyrolysis (>400°C) Gases CO, CO2, NOx RingCrack->Gases Decomposition

[2]

Experimental Protocols (Self-Validating Systems)

To objectively compare "thermolysis rates" in a drug development context, you must distinguish between oxidative stability (shelf-life) and pyrolytic stability (manufacturing).

Protocol A: Accelerated Thermal Degradation (Arrhenius Kinetics)

Purpose: Determine the shelf-life stability (


) and Activation Energy (

).
  • Preparation: Dissolve the substituted phenol (10 mM) in a high-boiling inert solvent (e.g., decalin or chlorobenzene).

  • Thermal Stress: Aliquot samples into sealed ampoules under

    
     (anaerobic) and Air (aerobic). Incubate at three isotherms: 60°C, 80°C, and 100°C.
    
  • Sampling: Retrieve samples at

    
     hours.
    
  • Quantification: Analyze via HPLC-UV/Vis.

    • Validation Step: Use an internal standard (e.g., biphenyl) that is thermally inert. If the internal standard degrades, the temperature is too high.

  • Calculation:

    • Plot

      
       vs. time to verify First-Order Kinetics.
      
    • Plot

      
       vs. 
      
      
      
      (Arrhenius plot) to derive
      
      
      .
Protocol B: Radical Scavenging Rate (

) via Thermal Initiation

Purpose: Measure the functional "thermolysis" of the O-H bond in the presence of radicals.

  • System: Use AIBN (2,2'-azobisisobutyronitrile) as the thermal radical initiator.

    • Reaction:

      
      
      
  • Probe: Use Styrene or DPPH as the oxidation substrate.

  • Procedure:

    • Mix AIBN (0.05 M) and Substrate in chlorobenzene at 50°C.

    • Add Substituted Phenol (test compound).

    • Monitor

      
       consumption (via pressure transducer) or UV absorbance decay.
      
  • Analysis: The "Inhibition Period" (

    
    ) is proportional to the phenol concentration.
    
    
    
    
    • Where

      
       is the rate of initiation (constant at fixed T).
      
    • Validation: A linear plot of

      
       vs. [Phenol] confirms a stoichiometric scavenging mechanism (typically 
      
      
      
      for phenols).
Expert Insights for Lead Optimization
  • The "Ortho" Shielding Effect:

    • Placing bulky groups (e.g., tert-butyl) at the ortho-positions (as in BHT or Propofol) dramatically increases thermal stability by sterically hindering the O-H group from non-specific oxidation, without significantly compromising its ability to quench small radical species. This is a "sweet spot" for drug design [3].

  • Prodrug Masking:

    • If a phenolic API shows rapid thermolysis (low stability), convert it to a Phenolic Ester or Carbamate . These prodrugs exhibit significantly higher thermal stability (

      
       increases by ~20-40 kJ/mol) and rely on enzymatic hydrolysis rather than thermal cleavage for activation [4].
      
  • Solvent Effects in Thermolysis:

    • Thermolysis rates in protic solvents (water/alcohols) are often 10-100x faster than in non-polar solvents due to hydrogen-bond lowering of the transition state energy. Always perform stability testing in the final formulation vehicle.

References
  • Martino, C. J., & Savage, P. E. (1999).[2] Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water.[2][3] Industrial & Engineering Chemistry Research. Link

  • Khoustoulakis, A., et al. (2018). Detailed kinetics of substituted phenolic species in pyrolysis bio-oils. Reaction Chemistry & Engineering. Link

  • Borges dos Santos, R. M., & Martinho Simões, J. A. (2009).[4] Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data. Link

  • Férriz, J. M., & Vinšová, J. (2010).[1] Prodrug design of phenolic drugs. Current Pharmaceutical Design. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Chloro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must verify the specific isomer in your inventory. 3-Chloro-2-methoxyphenol (often referred to as 3-Chloroguaiacol) presents distinct aquatic toxicity and halogenated disposal requirements that differ from standard organic waste.[1][2]

Identity Verification
ParameterDetail
Chemical Name This compound
Synonym 3-Chloroguaiacol
CAS Number 77102-92-2
Physical State Solid (Low melting point: ~31–33°C); often handled as liquid in solution.[1][2]
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity.[1][2]
Waste Class Halogenated Organic (Critical for incineration protocols).[1][2]
The "Why" Behind the Protocol (Expert Insight)

As a halogenated phenol, this compound cannot be treated as generic organic waste. The presence of the chlorine atom on the phenolic ring creates a risk of dioxin formation if incinerated at standard low temperatures.

  • Operational Consequence: You must never mix this waste with non-halogenated solvents (e.g., Acetone, Ethanol) unless your facility burns all waste as halogenated (which is cost-prohibitive).

  • The Mechanism: Incomplete combustion of chlorophenols promotes the synthesis of polychlorinated dibenzodioxins (PCDDs). Therefore, this waste stream is routed to high-temperature incinerators (>1100°C) with specific scrubbers.

Segregation & Compatibility (The Self-Validating System)

To ensure safety and regulatory compliance, your disposal system must rely on strict segregation. The following matrix defines the "Red Line" rules for this compound.

Incompatibility Matrix
Substance ClassActionScientific Rationale
Strong Oxidizers (e.g., Nitric Acid, Peroxides)STOP / SEPARATE Phenols are electron-rich; mixing with oxidizers can cause rapid exothermic reactions, fire, or evolution of toxic chlorine gas.[1][2]
Bases (e.g., Sodium Hydroxide)CAUTION Reacts to form chlorophenolate salts.[1][2] While less volatile, these salts are water-soluble and highly toxic to aquatic life.
Non-Halogenated Solvents SEPARATE Mixing downgrades the entire non-halogenated container to "Halogenated" status, tripling disposal costs.[1][2]

Disposal Workflows

Select the workflow below that matches the state of your waste.

Scenario A: Solid Reagent (Pure Substance)

Applicable for: Expired bottles, excess solid reagent.[1][2]

  • Container Selection: Use the original container if intact. If not, transfer to a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Apply a hazardous waste label. Clearly mark "Solid Waste - Toxic - Halogenated." [1][2]

  • Sealing: Ensure the cap is taped or parafilmed to prevent fugitive emissions, as chlorophenols have distinct, penetrating odors.

  • Handoff: Place in the solid waste accumulation area. Do not place in red biohazard bags or regular trash.

Scenario B: Liquid Reaction Mixtures

Applicable for: HPLC effluent, mother liquors, or reaction byproducts.[1][2]

  • pH Check: If the solution is highly acidic or basic, neutralize to pH 5–9 to prevent container degradation, provided the neutralization does not generate heat/gas with other solutes.

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy (usually red or yellow tagged).

    • Critical Check: Ensure the carboy is compatible (HDPE or Glass). Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

  • Log Entry: You must log the volume on the waste tag. List "this compound" explicitly; do not just write "Phenols."

Scenario C: Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels.[1][2]

  • Bagging: Collect in a clear, heavy-duty chemically resistant bag (4-mil or thicker).

  • Segregation: If the debris is heavily soaked, it must be treated as solid hazardous waste (Scenario A). If merely trace-contaminated, it often goes to "Chemically Contaminated Debris" bins (check local EHS rules).

  • Sharps: Syringes used with this chemical must go into Chemical Sharps containers, not Bio-Sharps, to prevent incineration errors.

Visualized Decision Tree

Use this logic flow to determine the correct disposal path immediately at the bench.

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidStream DISPOSAL PATH B: Solid Hazardous Waste Bin (Label: Toxic Solid) Solid->SolidStream Pack in HDPE LiquidCheck Is it mixed with Non-Halogenated Solvents? Liquid->LiquidCheck DebrisStream DISPOSAL PATH C: Chemically Contaminated Debris Bin Debris->DebrisStream Double Bag HaloStream DISPOSAL PATH A: Halogenated Waste Carboy (High Temp Incineration) LiquidCheck->HaloStream Yes (Mixture becomes Halogenated) LiquidCheck->HaloStream No (Pure Solution)

Figure 1: Decision tree for segregating this compound waste streams. Note that liquid mixtures default to the Halogenated stream.[2]

Emergency Spill Response

Immediate Action Required:

  • Isolate: Evacuate the immediate area. Chlorophenols are irritating to the respiratory tract.

  • PPE: Don Nitrile gloves (double gloving recommended) and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbents .

    • Contraindication: Do not use sawdust or combustible materials, as phenols can be combustible.

  • Decontamination: Scrub the surface with a detergent solution (Alconox) followed by water. Collect all wash water into the Halogenated Liquid Waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733334, this compound.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guidelines: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][2]

Sources

Operational Safety Protocol: 3-Chloro-2-methoxyphenol (3-Chloroguaiacol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

3-Chloro-2-methoxyphenol (3-chloroguaiacol) is not merely a standard organic intermediate; it is a lipophilic chlorophenol . Unlike inorganic acids that cause immediate pain signaling a burn, phenolic compounds often possess an anesthetic effect. They can numb the local tissue upon contact, allowing the chemical to penetrate the dermis and enter the bloodstream without the operator realizing an exposure has occurred until systemic toxicity or severe necrosis sets in.

Core Directive: Treat this compound as a Class 6.1 Toxic and Class 8 Corrosive . Standard laboratory nitrile gloves are insufficient for prolonged protection.

Hazard Profile & Risk Assessment

This compound combines the corrosive nature of phenols with the enhanced lipophilicity of halogenated hydrocarbons.

Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity (Dermal) Category 3/4Rapid absorption through skin.[1] Potential for systemic neurotoxicity.
Skin Corrosion Category 1B/2Causes severe burns/irritation. White necrosis is a hallmark sign.
Eye Damage Category 1Risk of permanent corneal opacity. Goggles are mandatory.
Environmental Aquatic Acute 1Must be segregated as Halogenated Organic Waste .

Expert Insight: The chlorine substituent at the 3-position increases the compound's partition coefficient (LogP), making it more readily absorbed through nitrile rubber and human skin than non-chlorinated guaiacol.

Personal Protective Equipment (PPE) Matrix

Standard "blue nitrile" gloves offer less than 15 minutes of protection against phenolic solvents before permeation occurs. A tiered PPE approach is required based on the task duration and state of matter (solid vs. solution).[2]

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Solid Dust Generation Risk? Solid->Risk_Solid Risk_Liquid Contact Duration? Liquid->Risk_Liquid Level1 LEVEL 1: Standard Double Nitrile (5mil) Lab Coat + Goggles Risk_Solid->Level1 Low (Weighing) Level2 LEVEL 2: Respiratory N95/P100 Mask Double Nitrile Sleeves Risk_Solid->Level2 High (Milling/Transfer) Risk_Liquid->Level1 Splash (<5 min) Level3 LEVEL 3: High Chemical Silver Shield / Butyl Gloves Face Shield + Goggles Chem-Resistant Apron Risk_Liquid->Level3 Immersion (>5 min)

Figure 1: PPE Selection Decision Tree based on physical state and exposure duration.

Detailed Glove Specifications
Glove MaterialBreakthrough TimeRecommendation
Nitrile (Disposable) < 10 minsSplash Only. Use only as an outer sacrificial layer.
Neoprene > 60 minsGood balance of dexterity and protection for solution handling.
Butyl Rubber > 480 minsExcellent. Mandatory for spill cleanup or stock solution preparation.
Laminate (Silver Shield) > 480 minsBest. Use as an inner liner under nitrile for maximum safety during synthesis.

Operational Protocols

A. The "Safe Weighing" Workflow

Handling the solid poses an inhalation risk (dust) and a contamination risk (residue).

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Preparation: Place a disposable absorbent mat (benchkote) in the hood. Have a container of PEG 300/400 (Polyethylene Glycol) readily available before opening the bottle.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents with chlorophenol residues.

  • Decontamination: Immediately wipe the balance area and the reagent bottle exterior with a PEG-soaked wipe, followed by water.

B. Emergency Response: The PEG Protocol

Water alone is often ineffective at removing lipophilic phenols from the skin and can sometimes spread the chemical, increasing the surface area of absorption.

If Skin Contact Occurs:

  • IMMEDIATE ACTION: Do NOT rinse with water first if the chemical is concentrated.

  • NEUTRALIZE: Apply PEG 300 or PEG 400 liberally to the affected area. Scrub gently with a PEG-soaked gauze for 15–30 minutes. The PEG acts as a solvent to extract the phenol from the skin layers.

  • FLUSH: After PEG treatment, rinse with copious amounts of water.

  • MEDICAL: Seek medical attention. Inform the physician of "Chlorophenol exposure."[3][4][5][6][7]

Disposal & Waste Management

This compound contains a halogen (chlorine), which dictates its waste stream. It cannot be incinerated in standard organic waste streams due to the risk of forming dioxins/furans if combustion temperatures are not strictly controlled.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic/Corrosive."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do NOT mix with non-halogenated solvents (e.g., acetone/ethanol waste) as this increases disposal costs significantly.

  • Contaminated PPE: Gloves and wipes used to clean spills must be disposed of as solid hazardous waste, not regular trash.

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Do not breathe dust) PPE 2. Don PPE (Butyl Gloves + Resp) Alert->PPE Contain 3. Containment Use Absorbent Pads PPE->Contain Clean 4. Cleanup Scoop into Haz Waste Contain->Clean Decon 5. Decontaminate Wash Surface with PEG Clean->Decon

Figure 2: Step-by-step spill response protocol for chlorophenolic compounds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76097, this compound. Retrieved from [Link]

  • Phenol/Acetone Sector Group (PASG). Guidelines for the Safe Handling of Phenol.[5] (Industry standard for PEG decontamination protocols). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.